Product packaging for Fenthiaprop-p-ethyl(Cat. No.:CAS No. 71283-78-8)

Fenthiaprop-p-ethyl

Cat. No.: B15187611
CAS No.: 71283-78-8
M. Wt: 377.8 g/mol
InChI Key: HVCNNTAUBZIYCG-LLVKDONJSA-N
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Description

Fenthiaprop-p-ethyl is a useful research compound. Its molecular formula is C18H16ClNO4S and its molecular weight is 377.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16ClNO4S B15187611 Fenthiaprop-p-ethyl CAS No. 71283-78-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71283-78-8

Molecular Formula

C18H16ClNO4S

Molecular Weight

377.8 g/mol

IUPAC Name

ethyl (2R)-2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoate

InChI

InChI=1S/C18H16ClNO4S/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3/t11-/m1/s1

InChI Key

HVCNNTAUBZIYCG-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fenthiaprop-p-ethyl in Grasses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenthiaprop-p-ethyl is a selective, systemic, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) or "fop" chemical family. Its primary mode of action in susceptible grass species is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme catalyzes the first committed step in the biosynthesis of fatty acids, which are essential components of cell membranes and play a vital role in plant growth and development. By inhibiting ACCase, this compound disrupts the production of lipids, leading to a breakdown of cell membrane integrity, cessation of growth, and ultimately, necrosis and death of the plant. This guide provides a detailed technical overview of the biochemical mechanism, experimental protocols for its study, and quantitative data related to its efficacy.

Core Mechanism of Action: ACCase Inhibition

This compound is absorbed through the foliage of the grass and translocated via the phloem to the meristematic tissues, such as the growing points of shoots and roots.[1][2] In susceptible grasses, the herbicidally active form, Fenthiaprop-p-acid, which is formed after de-esterification of this compound within the plant, binds to and inhibits the plastidic homomeric ACCase enzyme.[3]

The inhibition of ACCase disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical building block for fatty acid synthesis.[2][4] This leads to a cascade of effects:

  • Cessation of Lipid Synthesis: The primary consequence is the halt of fatty acid production, which is vital for the formation and maintenance of cell membranes.

  • Loss of Membrane Integrity: Without a continuous supply of new lipids, cell membranes lose their structural integrity and functionality.[5]

  • Growth Arrest: Meristematic regions, which are areas of active cell division and growth, are particularly sensitive to the disruption of membrane synthesis. This results in a rapid cessation of root and shoot growth.[1]

  • Visible Symptoms: Within days of application, visible symptoms of phytotoxicity appear, including chlorosis (yellowing) of new leaves, followed by necrosis (browning and tissue death) at the growing points.[2]

Signaling Pathway of ACCase Inhibition

The following diagram illustrates the biochemical pathway affected by this compound.

ACCase_Inhibition_Pathway Acetyl-CoA Acetyl-CoA ACCase_Enzyme ACCase Enzyme Acetyl-CoA->ACCase_Enzyme Malonyl-CoA Malonyl-CoA Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Cell Membranes Cell Membranes Fatty Acid Synthesis->Cell Membranes Plant Growth Plant Growth Cell Membranes->Plant Growth ACCase_Enzyme->Malonyl-CoA This compound This compound (applied) Fenthiaprop-p-acid Fenthiaprop-p-acid (active form) This compound->Fenthiaprop-p-acid Fenthiaprop-p-acid->Inhibition

Biochemical pathway of ACCase inhibition by this compound.

Quantitative Data

Herbicide (AOPP Class)Grass SpeciesIC50 (µM) for ACCase InhibitionReference
Fenoxaprop-p-ethylDigitaria ciliaris (Susceptible)0.5[6]
Fenoxaprop-p-ethylDigitaria ciliaris (Resistant)8.9 - 17.1[6]
QuizalofopPisum sativum9.3 - 25[7]
HaloxyfopZea mays~0.1[8]
Herbicide (AOPP Class)Grass SpeciesGR50 (g ai/ha)Reference
Fenoxaprop-p-ethylEchinochloa colona (Susceptible)20[9]
Fenoxaprop-p-ethylEchinochloa colona (Resistant)249[9]
Quizalofop-p-ethylEchinochloa crus-galli37.5[7]

Experimental Protocols

ACCase Extraction and Inhibition Assay

This protocol outlines a typical method for extracting ACCase from grass tissue and measuring its inhibition by this compound.

Methodology:

  • Plant Material: Grow susceptible grass seedlings to the 2-3 leaf stage under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Enzyme Extraction:

    • Harvest 1-2 grams of fresh leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Homogenize the powder in 10 mL of ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 0.5 M glycerol, 10 mM KCl, 1 mM EDTA, 2 mM DTT, 1 mM PMSF).

    • Filter the homogenate through four layers of cheesecloth.

    • Centrifuge the filtrate at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Protein Quantification: Determine the protein concentration of the enzyme extract using a standard method such as the Bradford assay.

  • ACCase Activity Assay:

    • Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tricine-HCl pH 8.3, 50 mM KCl, 2 mM MgCl2, 1 mM ATP, 5 mM NaHCO3 containing ¹⁴C-bicarbonate).

    • Add a known amount of enzyme extract to the reaction mixture.

    • Add varying concentrations of Fenthiaprop-p-acid (the active metabolite) dissolved in a suitable solvent (e.g., acetone with 0.5% (v/v) Tween 20).

    • Initiate the reaction by adding acetyl-CoA.

    • Incubate the reaction at 32°C for 20 minutes.

    • Stop the reaction by adding 6 M HCl.

    • Dry the samples and measure the incorporation of ¹⁴C into the acid-stable product (malonyl-CoA) using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of ACCase activity and determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Whole-Plant Dose-Response Assay

This protocol describes a method to assess the efficacy of this compound on whole grass plants.

Methodology:

  • Plant Growth: Sow seeds of the target grass species in pots containing a standard potting mix and grow in a greenhouse to the 2-4 leaf stage.

  • Herbicide Application:

    • Prepare a stock solution of this compound in a suitable solvent and surfactant mixture.

    • Create a series of dilutions to achieve a range of application rates (e.g., 0, 10, 20, 40, 80, 160 g ai/ha).

    • Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.

  • Experimental Conditions: Maintain the treated plants in the greenhouse under controlled conditions for the duration of the experiment (typically 21 days).

  • Assessment:

    • At 21 days after treatment, visually assess the percentage of injury (0% = no effect, 100% = complete plant death).

    • Harvest the above-ground biomass and determine the fresh or dry weight.

  • Data Analysis:

    • Express the biomass data as a percentage of the untreated control.

    • Analyze the data using a non-linear regression model, such as a four-parameter log-logistic model, to determine the GR50 value.

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical whole-plant dose-response experiment.

Dose_Response_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation & Assessment cluster_analysis Data Analysis Plant_Growth 1. Grow grass seedlings to 2-4 leaf stage Herbicide_Prep 2. Prepare serial dilutions of this compound Application 3. Apply herbicide with a calibrated sprayer Herbicide_Prep->Application Incubation 4. Incubate in greenhouse for 21 days Application->Incubation Assessment 5. Assess visual injury and harvest biomass Incubation->Assessment Data_Processing 6. Calculate biomass reduction (% of control) Assessment->Data_Processing Regression 7. Perform non-linear regression to determine GR50 Data_Processing->Regression

Workflow for a whole-plant dose-response assay.

Resistance to this compound

Resistance to this compound and other AOPP herbicides in grass populations is a significant concern. The primary mechanisms of resistance are:

  • Target-Site Resistance (TSR): This involves a mutation in the gene encoding the ACCase enzyme, which alters the herbicide's binding site. This reduces the affinity of the herbicide for the enzyme, rendering it less effective.

  • Non-Target-Site Resistance (NTSR): This is a more complex mechanism and can involve:

    • Enhanced Metabolism: The resistant plant may be able to metabolize the herbicide into non-toxic compounds more rapidly than susceptible plants.

    • Reduced Absorption or Translocation: The herbicide may not be absorbed as efficiently through the leaf cuticle or translocated as effectively to the target site.

Logical Relationship of this compound Action and Resistance

The following diagram illustrates the logical flow from herbicide application to plant death in susceptible individuals, and the points at which resistance mechanisms can interfere with this process.

Herbicide_Action_Resistance Application This compound Application Absorption Absorption & Translocation Application->Absorption Metabolism Metabolism to Fenthiaprop-p-acid Absorption->Metabolism Binding Binding to ACCase Metabolism->Binding Inhibition ACCase Inhibition Binding->Inhibition Lipid_Disruption Disruption of Lipid Synthesis Inhibition->Lipid_Disruption Death Plant Death Lipid_Disruption->Death NTSR_Absorption NTSR: Reduced Absorption/ Translocation NTSR_Absorption->Absorption NTSR_Metabolism NTSR: Enhanced Metabolism NTSR_Metabolism->Metabolism TSR TSR: Altered ACCase Binding Site TSR->Binding

Logical flow of this compound action and resistance mechanisms.

References

The Biochemical Pathway of Fenthiaprop-p-ethyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthiaprop-p-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family. Its herbicidal activity stems from the targeted inhibition of a key enzyme in plant lipid biosynthesis. This technical guide provides a detailed overview of the biochemical pathway of this compound, including its mode of action, metabolic fate in target and non-target organisms, and the mechanisms of resistance. Quantitative data on its efficacy and metabolism, along with detailed experimental protocols for its study, are presented to support further research and development in this area.

Mode of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of this compound is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[4] This reaction is the first committed step in the fatty acid synthesis pathway. By inhibiting ACCase, this compound effectively blocks the production of the building blocks required for the formation of lipids, which are essential components of cell membranes and for energy storage. This disruption of lipid synthesis ultimately leads to the cessation of growth and death of susceptible plant species.[1][3]

Broadleaf plant species are generally tolerant to this compound and other aryloxyphenoxypropionate herbicides due to a less sensitive ACCase enzyme.[4]

Biochemical Pathway and Metabolism

Upon application, this compound undergoes metabolic transformation in both target plants and the surrounding environment. The principal metabolic pathway involves hydrolysis, followed by further degradation.

Phase I Metabolism: Hydrolysis

The initial and most significant metabolic step for this compound in plants and soil is the rapid hydrolysis of the ethyl ester to its corresponding carboxylic acid, Fenthiaprop acid. This conversion is a key detoxification step in tolerant species.

Phase II Metabolism: Conjugation and Further Degradation

Following hydrolysis, the resulting Fenthiaprop acid and other intermediates can undergo further degradation and conjugation reactions. While specific studies on this compound are limited, the metabolic fate of the closely related herbicide, fenoxaprop-p-ethyl, has been studied more extensively and provides a likely model. In addition to hydrolysis, metabolism of aryloxyphenoxypropionates can involve conjugation with glutathione. Further breakdown of the molecule can lead to the formation of metabolites such as a corresponding phenetole, phenol, and a benzazolone.

Below is a diagram illustrating the proposed biochemical pathway of this compound.

Fenthiaprop_p_ethyl_Pathway FPE This compound FPA Fenthiaprop Acid FPE->FPA Hydrolysis (Esterase) Metabolites Further Degradation Products (e.g., Phenetole, Phenol, Benzazolone) FPA->Metabolites Degradation Conjugates Conjugation Products (e.g., Glutathione Conjugates) FPA->Conjugates Conjugation

Caption: Proposed metabolic pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and metabolism of this compound and the closely related fenoxaprop-p-ethyl.

Table 1: Efficacy of Fenoxaprop-p-ethyl Against Susceptible and Resistant Weed Biotypes

Weed SpeciesBiotypeED50 (g ai/ha)Resistance Factor
Alopecurus myosuroidesSusceptible--
Alopecurus myosuroidesNon-target-site Resistant 1-76
Alopecurus myosuroidesNon-target-site Resistant 2-2
Echinochloa colonaSusceptible20-
Echinochloa colonaResistant24911

Data for Fenoxaprop-p-ethyl, adapted from[5] and[6]. ED50 is the effective dose required to reduce growth by 50%.

Table 2: Metabolic Fate of Fenoxaprop-p-ethyl

MatrixCompoundHalf-life (days)
SoilFenoxaprop-p-ethyl1.45 - 2.36
SoilFenoxaprop acid> 30
Wheat PlantsFenoxaprop-p-ethyl1.50 - 2.28

Data for Fenoxaprop-p-ethyl, adapted from[7] and[8].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Acetyl-CoA Carboxylase (ACCase) Activity Assay

This protocol is adapted from studies on other ACCase-inhibiting herbicides and can be used to determine the inhibitory effect of this compound.

Objective: To measure the in vitro inhibition of ACCase by this compound.

Materials:

  • Fresh leaf tissue from susceptible plants

  • Extraction Buffer: 100 mM Tricine-HCl (pH 8.3), 0.5 M glycerol, 50 mM KCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF

  • Assay Buffer: 50 mM Tricine-HCl (pH 8.3), 100 mM KCl, 2.5 mM MgCl2, 1 mM DTT

  • Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

  • This compound stock solution (in a suitable solvent like acetone or DMSO)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue in ice-cold extraction buffer using a mortar and pestle or a homogenizer.

    • Filter the homogenate through layers of cheesecloth or Miracloth.

    • Centrifuge the filtrate at 30,000 x g for 20 minutes at 4°C.

    • Perform a fractional precipitation of the supernatant using ammonium sulfate (e.g., 20-50% saturation).

    • Collect the protein pellet by centrifugation and resuspend it in a minimal volume of extraction buffer.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare reaction mixtures containing assay buffer, ATP, MgCl₂, and varying concentrations of this compound (including a no-herbicide control).

    • Pre-incubate the reaction mixtures at 30°C for 10 minutes.

    • Initiate the reaction by adding acetyl-CoA and NaH¹⁴CO₃.

    • Incubate the reaction at 30°C for 15-30 minutes.

    • Stop the reaction by adding concentrated HCl.

    • Dry the samples to remove unreacted ¹⁴CO₂.

    • Resuspend the residue in water, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The incorporated radioactivity is proportional to the amount of malonyl-CoA formed.

  • Data Analysis:

    • Calculate the rate of ACCase activity for each this compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the enzyme activity against the logarithm of the inhibitor concentration.

Analysis of this compound and its Metabolites by HPLC

This protocol provides a general framework for the quantitative analysis of this compound and its primary metabolite, Fenthiaprop acid, in plant and soil samples.

Objective: To extract and quantify this compound and Fenthiaprop acid from environmental matrices.

Materials:

  • Plant or soil samples

  • Extraction solvent: Acetonitrile/water (e.g., 80:20 v/v)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reversed-phase HPLC column

  • Mobile phase: Acetonitrile and water (with or without an acid modifier like formic acid), run in a gradient or isocratic mode

  • Analytical standards of this compound and Fenthiaprop acid

Procedure:

  • Sample Extraction:

    • Homogenize a known weight of the sample with the extraction solvent.

    • Sonicate or shake the mixture for a defined period.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the pellet for exhaustive extraction.

    • Combine the supernatants.

  • Sample Cleanup (if necessary):

    • Concentrate the extract under a stream of nitrogen.

    • Reconstitute the residue in an appropriate solvent.

    • Pass the reconstituted extract through a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the analytes of interest with a suitable solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject a known volume of the prepared sample extract onto the HPLC system.

    • Separate the compounds using an appropriate mobile phase gradient or isocratic flow.

    • Detect the compounds using a UV detector at a suitable wavelength or an MS detector for higher selectivity and sensitivity.

  • Quantification:

    • Prepare a calibration curve using analytical standards of known concentrations.

    • Quantify the amount of this compound and Fenthiaprop acid in the samples by comparing their peak areas to the calibration curve.

Below is a diagram representing a general experimental workflow for studying this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_bioassay Bioassay Sample Plant or Soil Sample Extraction Extraction Sample->Extraction Cleanup Cleanup (SPE) Extraction->Cleanup HPLC HPLC-UV/MS Analysis Cleanup->HPLC Quant Quantification HPLC->Quant Enzyme_Ext Enzyme Extraction ACCase_Assay ACCase Inhibition Assay Enzyme_Ext->ACCase_Assay IC50 IC50 Determination ACCase_Assay->IC50

Caption: General experimental workflow for this compound analysis.

Resistance to this compound

Herbicide resistance is a significant challenge in agriculture. For ACCase-inhibiting herbicides like this compound, resistance in weed populations can arise through two primary mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the gene encoding the ACCase enzyme. These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect.

  • Non-Target-Site Resistance (NTSR): This encompasses mechanisms that reduce the amount of active herbicide reaching the target site. Enhanced metabolism, where the herbicide is more rapidly detoxified in resistant plants, is a common form of NTSR.

Understanding the biochemical basis of resistance is crucial for developing effective weed management strategies.

Conclusion

This compound is an effective herbicide that targets a fundamental process in plant biochemistry – fatty acid synthesis. Its mode of action through the inhibition of ACCase is well-established. The primary metabolic pathway involves hydrolysis to the corresponding acid, followed by further degradation and conjugation. The provided quantitative data and experimental protocols offer a solid foundation for researchers to further investigate the biochemical and physiological effects of this herbicide, as well as to explore mechanisms of resistance and develop new herbicidal compounds. Future research should focus on obtaining more specific quantitative data for this compound itself, particularly regarding its interaction with ACCase from various plant species and the full characterization of its metabolic products.

References

Fenthiaprop-p-ethyl and its Inhibition Kinetics of Acetyl-CoA Carboxylase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthiaprop-p-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family.[1] Its herbicidal activity stems from the targeted inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in susceptible grass species.[1][2][3][4] This technical guide provides an in-depth overview of the ACCase inhibition kinetics of this compound, detailed experimental protocols for its study, and a visualization of its impact on plant metabolic pathways.

Mechanism of Action: Targeting Fatty Acid Biosynthesis

ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[5] This reaction is the first committed step in the de novo biosynthesis of fatty acids. Fatty acids are fundamental building blocks for various essential cellular components, including cell membranes, and serve as a significant energy reserve. By inhibiting ACCase, this compound effectively halts the production of these vital molecules, leading to a cessation of growth, particularly in meristematic tissues, and ultimately, cell death in susceptible plants.[1]

The primary site of action for aryloxyphenoxypropionate herbicides like this compound is the carboxyltransferase (CT) domain of the plastidic ACCase enzyme in grasses.[5]

ACCase Inhibition Kinetics

A study on a this compound–resistant junglerice population demonstrated a significant drop in ACCase activity at concentrations between 0.1 and 1 µM of the herbicide.[6]

Table 1: Comparative Inhibition Data of Aryloxyphenoxypropionate Herbicides on ACCase

HerbicidePlant SourceInhibition Type vs. Acetyl-CoAKis (µM)Reference
DiclofopWheatNon-competitive< KiiRendina et al., 1988
HaloxyfopCornNon-competitive0.03Rendina et al., 1988
TrifopBarleyNon-competitive0.01Rendina et al., 1988
QuizalofopMaizeMixed-type0.054 (K')Egli et al., 1995[7]
FluazifopMaizeMixed-type21.8 (K')Egli et al., 1995[7]

Note: Kis represents the inhibition constant for the enzyme-substrate-inhibitor complex, and Kii is the inhibition constant for the enzyme-inhibitor complex. K' from the Hill equation is an apparent inhibition constant.

Experimental Protocols for ACCase Inhibition Assays

Several methods can be employed to determine the inhibition kinetics of compounds like this compound on ACCase. The choice of assay depends on available equipment, safety protocols, and desired throughput.

Radiolabeled Bicarbonate Incorporation Assay

This is a classic and highly sensitive method for measuring ACCase activity.

Principle: The assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product, malonyl-CoA.

Methodology:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue (e.g., young leaves of a susceptible grass species) in a cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, and protease inhibitors).

    • Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • In a microcentrifuge tube or 96-well plate, combine the enzyme extract with an assay buffer containing ATP, MgCl₂, KCl, and acetyl-CoA.

    • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to different reaction tubes. Include a solvent-only control.

    • Initiate the reaction by adding NaH¹⁴CO₃.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-30 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding a strong acid (e.g., HCl), which also removes any unreacted H¹⁴CO₃⁻ as ¹⁴CO₂.

    • Spot an aliquot of the reaction mixture onto a filter paper disc and allow it to dry.

    • Place the filter paper in a scintillation vial with a suitable scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter. The amount of incorporated radioactivity is proportional to the ACCase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • For kinetic analysis, vary the concentration of one substrate (e.g., acetyl-CoA) while keeping others constant and measure the initial reaction rates at different inhibitor concentrations. Plot the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the Ki value.

Spectrophotometric Assay

This continuous assay offers a non-radioactive alternative by coupling the production of malonyl-CoA to a subsequent enzymatic reaction that can be monitored spectrophotometrically.

Principle: The malonyl-CoA produced by ACCase is reduced by a recombinant malonyl-CoA reductase, which oxidizes NADPH to NADP⁺. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time.[8][9]

Methodology:

  • Enzyme Extraction: Prepare the plant ACCase extract as described for the radiolabeled assay.

  • Assay Reaction:

    • In a quartz cuvette, prepare a reaction mixture containing assay buffer, ATP, MgCl₂, NaHCO₃, NADPH, and a purified, recombinant malonyl-CoA reductase.

    • Add the enzyme extract and varying concentrations of this compound.

    • Initiate the reaction by adding acetyl-CoA.

  • Measurement: Immediately place the cuvette in a spectrophotometer and record the decrease in absorbance at 340 nm over time.

  • Data Analysis: The rate of NADPH oxidation is proportional to the ACCase activity. Calculate inhibition and kinetic parameters as described for the radiolabeled assay.

Malachite Green Colorimetric Assay

This endpoint assay measures the inorganic phosphate (Pi) released from the hydrolysis of ATP during the ACCase reaction.

Principle: The amount of Pi produced is quantified by its reaction with a malachite green-molybdate reagent, which forms a colored complex that can be measured spectrophotometrically.[10][11]

Methodology:

  • Enzyme Extraction: Prepare the plant ACCase extract as previously described.

  • Assay Reaction:

    • Set up the reaction as for the other assays, including enzyme, substrates (acetyl-CoA, NaHCO₃, ATP, MgCl₂), and varying concentrations of this compound in a 96-well plate.[11]

    • Incubate for a fixed time at a controlled temperature.

  • Termination and Color Development:

    • Stop the reaction by adding the malachite green reagent.

    • Allow time for color development.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of phosphate to quantify the amount of Pi produced. Calculate inhibition and kinetic parameters accordingly.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the fatty acid biosynthesis pathway and a general experimental workflow for determining ACCase inhibition.

FattyAcidBiosynthesis AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase MalonylCoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) Complex MalonylCoA->FAS ACCase->MalonylCoA Fenthiaprop This compound Fenthiaprop->ACCase Inhibition FattyAcids 16- & 18-Carbon Fatty Acids FAS->FattyAcids Elongation Elongation & Desaturation FattyAcids->Elongation ComplexLipids Complex Lipids (Membranes, Oils) Elongation->ComplexLipids

Caption: Inhibition of ACCase by this compound in the plant fatty acid biosynthesis pathway.

ACCaseAssayWorkflow Start Start: Prepare Plant Enzyme Extract Setup Set up Assay Reactions: - Enzyme Extract - Substrates (ATP, Acetyl-CoA, etc.) - Varying [this compound] Start->Setup Incubate Incubate at Controlled Temperature Setup->Incubate Measure Measure Reaction Product (e.g., ¹⁴C-Malonyl-CoA, NADP⁺, Pi) Incubate->Measure Analyze Data Analysis: - Calculate % Inhibition - Determine IC₅₀ - Kinetic Parameter Fitting (Ki) Measure->Analyze End End: Characterize Inhibition Kinetics Analyze->End

Caption: General experimental workflow for determining ACCase inhibition kinetics.

Conclusion

This compound is an effective herbicide that functions through the potent and specific inhibition of the ACCase enzyme in susceptible grass species. While direct kinetic data for this compound is limited in publicly accessible literature, the well-characterized kinetics of other aryloxyphenoxypropionate herbicides provide a strong basis for understanding its mechanism. The experimental protocols detailed in this guide offer robust methods for researchers to further investigate the inhibition kinetics of this compound and other ACCase inhibitors, contributing to the development of new herbicidal compounds and the management of herbicide resistance.

References

Fenthiaprop-p-ethyl: A Technical Guide to its Molecular Structure, Properties, and Herbicidal Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthiaprop-p-ethyl is the R-enantiomer of the herbicidal compound Fenthiaprop-ethyl. It belongs to the aryloxyphenoxypropionate class of herbicides, which are widely used for the post-emergence control of grassy weeds in broadleaf crops. The herbicidal activity of this class of compounds is primarily attributed to the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in plants. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of this compound, along with detailed experimental protocols relevant to its study.

Molecular Structure and Identification

This compound possesses a chiral center at the propionate moiety, with the "p" designation referring to the herbicidally active R-isomer.

Chemical Structure:

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name ethyl (2R)-2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoate[1]
CAS Number 66441-11-0 (for racemic Fenthiaprop-ethyl)
Chemical Formula C18H16ClNO4S[1]
Molecular Weight 377.84 g/mol [2]

Physicochemical Properties

While specific data for the enantiomerically pure this compound is not extensively reported, the properties of the racemic mixture (Fenthiaprop-ethyl) provide a close approximation.

Table 2: Physicochemical Properties of Fenthiaprop-ethyl (Racemic Mixture)

PropertyValue
Physical State Crystalline solid
Melting Point Data not readily available
Boiling Point Data not readily available
Water Solubility Low
Solubility in Organic Solvents Soluble in most organic solvents
Vapor Pressure Data not readily available
Log P (Octanol-Water Partition Coefficient) Data not readily available

Herbicidal Mode of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of this compound is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[2] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in the biosynthesis of fatty acids.

The inhibition of ACCase by this compound leads to a cascade of downstream effects, ultimately resulting in plant death.

Signaling Pathway of ACCase Inhibition

The following diagram illustrates the inhibitory pathway of this compound on fatty acid biosynthesis.

ACCase_Inhibition_Pathway cluster_Plastid Plastid cluster_Cellular_Effects Cellular Effects Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acids Membrane_Lipids Membrane Lipids Fatty_Acids->Membrane_Lipids Cell_Membrane Cell Membrane Integrity Membrane_Lipids->Cell_Membrane Plant_Growth Plant Growth and Development Cell_Membrane->Plant_Growth Disrupted_Membranes Disrupted Cell Membranes Plant_Death Plant Death ACCase->Malonyl_CoA Product Fenthiaprop This compound Fenthiaprop->ACCase Inhibition Cell_Leakage Cellular Leakage Disrupted_Membranes->Cell_Leakage Necrosis Necrosis Cell_Leakage->Necrosis Necrosis->Plant_Death

Inhibitory pathway of this compound.

Experimental Protocols

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through the reaction of 6-chloro-2-(4-hydroxyphenoxy)benzothiazole with an enantiomerically pure ethyl (S)-2-chloropropionate or a similar chiral starting material. The general synthetic approach for aryloxyphenoxypropionates involves the coupling of a substituted phenol with a propionate derivative. To obtain the desired R-enantiomer (this compound), a chiral auxiliary or a stereospecific reaction is employed.

General Workflow for Synthesis:

Synthesis_Workflow Start Starting Materials: - 6-chloro-2-(4-hydroxyphenoxy)benzothiazole - Chiral ethyl 2-halopropionate (e.g., (S)-enantiomer) Reaction Nucleophilic Substitution Reaction (e.g., Williamson ether synthesis) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Analysis Characterization and Enantiomeric Purity Analysis (e.g., NMR, Mass Spectrometry, Chiral HPLC) Purification->Analysis Product This compound (R-enantiomer) Analysis->Product

General synthesis workflow for this compound.
Chiral Separation of Fenthiaprop-ethyl Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for separating the enantiomers of Fenthiaprop-ethyl. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this class of compounds.

Illustrative HPLC Protocol (Adaptable for this compound):

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar).

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is typically used for normal-phase separations. The exact ratio needs to be optimized to achieve baseline separation. For example, a starting point could be n-hexane:isopropanol (90:10, v/v).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of racemic Fenthiaprop-ethyl in the mobile phase.

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the chromatogram for the separation of the two enantiomeric peaks.

    • Optimize the mobile phase composition and flow rate to improve resolution if necessary. The elution order of the enantiomers will depend on the specific chiral stationary phase used.

In Vitro ACCase Inhibition Assay

This assay measures the activity of ACCase in the presence and absence of the inhibitor (this compound) to determine its inhibitory potency (e.g., IC50 value). The assay typically involves the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into an acid-stable product (malonyl-CoA).

Detailed Protocol (Adapted from assays for similar herbicides): [3][4]

a. Plant Material and Enzyme Extraction:

  • Grow a susceptible grass species (e.g., barnyardgrass, Echinochloa crus-galli) under controlled conditions.

  • Harvest fresh, young leaf tissue (approximately 1 gram).

  • Immediately freeze the tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.[4]

  • Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM benzamidine hydrochloride, 0.5% polyvinylpyrrolidone, 20 mM dithiothreitol, and 1 mM phenylmethylsulfonyl fluoride).[4][5]

  • Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 25,000 x g for 20 minutes at 4°C) to remove cell debris.[4][5]

  • The supernatant containing the crude enzyme extract can be further purified by ammonium sulfate precipitation if necessary.[5]

b. ACCase Activity Assay:

  • Prepare a reaction mixture containing an assay buffer (e.g., 100 mM Tricine-HCl pH 8.3, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT), ATP, acetyl-CoA, and [¹⁴C]NaHCO₃.

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Add these dilutions to the reaction mixtures to achieve a range of inhibitor concentrations. Include a control with no inhibitor.

  • Pre-incubate the reaction mixtures with the enzyme extract and the inhibitor for a short period at a controlled temperature (e.g., 30°C).

  • Initiate the reaction by adding the substrate, acetyl-CoA.

  • Allow the reaction to proceed for a fixed time (e.g., 10-20 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl). This also serves to remove any unreacted [¹⁴C]HCO₃⁻.

  • Dry the samples and resuspend them in a scintillation cocktail.

  • Measure the amount of incorporated radioactivity using a scintillation counter. The radioactivity is proportional to the ACCase activity.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for ACCase Inhibition Assay:

ACCase_Assay_Workflow Start Prepare Plant Enzyme Extract Reaction_Setup Set up Reaction Mixtures: - Assay Buffer - ATP, Acetyl-CoA - [¹⁴C]NaHCO₃ - this compound (various concentrations) Start->Reaction_Setup Incubation Add Enzyme Extract and Incubate Reaction_Setup->Incubation Reaction_Start Initiate Reaction with Acetyl-CoA Incubation->Reaction_Start Reaction_Stop Stop Reaction with Acid Reaction_Start->Reaction_Stop Measurement Measure Radioactivity (Scintillation Counting) Reaction_Stop->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis Result Determine Inhibitory Potency Analysis->Result

Workflow for an in vitro ACCase inhibition assay.

Conclusion

This compound is a potent and selective herbicide that targets a crucial metabolic pathway in grassy weeds. Its efficacy is derived from the specific inhibition of the ACCase enzyme by the R-enantiomer. Understanding its molecular structure, physicochemical properties, and detailed mechanism of action is essential for its effective and responsible use in agriculture and for the development of new herbicidal compounds. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and biological activity of this important herbicide.

References

An In-depth Technical Guide to the Synthesis and Potential Impurities of Fenthiaprop-p-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Fenthiaprop-p-ethyl, a selective herbicide. The document details the probable synthetic pathways, experimental protocols for key reactions, and a discussion of potential process-related impurities. All quantitative data is summarized for clarity, and logical relationships are visualized using diagrammatic representations.

Introduction

This compound, chemically known as ethyl (R)-2-[4-(6-chloro-1,3-benzothiazol-2-yloxy)phenoxy]propanoate, is a member of the aryloxyphenoxypropionate class of herbicides. These compounds are effective against a wide range of grass weeds in broad-leaved crops. The herbicidal activity is derived from the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in susceptible plants. The stereochemistry of the molecule is critical, with the (R)-enantiomer exhibiting significantly higher herbicidal activity. This guide focuses on the chemical synthesis of this specific enantiomer.

Synthetic Pathway

The synthesis of this compound is not widely detailed in publicly available literature, with many sources conflating it with the structurally similar Fenoxaprop-p-ethyl. However, based on the principles of organic synthesis and information from related compounds, a primary synthetic route can be proposed. This pathway involves the coupling of two key intermediates: a substituted benzothiazole and a chiral phenoxypropionate ester. The core reaction is a Williamson ether synthesis.

The overall synthetic scheme can be broken down into the following key stages:

  • Synthesis of Intermediate I: Ethyl (R)-2-(4-hydroxyphenoxy)propanoate. This chiral building block provides the phenoxypropionate moiety of the final molecule.

  • Synthesis of Intermediate II: 2,6-dichlorobenzothiazole. This intermediate provides the heterocyclic core of this compound.

  • Coupling Reaction: The final step involves the reaction of Intermediate I and Intermediate II to form this compound.

Fenthiaprop_p_ethyl_Synthesis cluster_intermediate1 Synthesis of Intermediate I cluster_intermediate2 Synthesis of Intermediate II cluster_final_product Final Coupling Reaction cluster_impurities Potential Impurities Hydroquinone Hydroquinone Ethyl (R)-2-chloropropanoate Ethyl (R)-2-chloropropanoate Hydroquinone->Ethyl (R)-2-chloropropanoate Base (e.g., K2CO3) Solvent (e.g., Acetone) Ethyl (R)-2-(4-hydroxyphenoxy)propanoate Ethyl (R)-2-(4-hydroxyphenoxy)propanoate Ethyl (R)-2-chloropropanoate->Ethyl (R)-2-(4-hydroxyphenoxy)propanoate Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Ethyl (R)-2-(4-hydroxyphenoxy)propanoate->Base (e.g., K2CO3) Deprotonation 2-amino-5-chlorothiophenol 2-amino-5-chlorothiophenol Carbon disulfide Carbon disulfide 2-amino-5-chlorothiophenol->Carbon disulfide Base (e.g., NaOH) 2-mercapto-6-chlorobenzothiazole 2-mercapto-6-chlorobenzothiazole Carbon disulfide->2-mercapto-6-chlorobenzothiazole Cyclization 2,6-dichlorobenzothiazole 2,6-dichlorobenzothiazole 2-mercapto-6-chlorobenzothiazole->2,6-dichlorobenzothiazole Chlorinating agent (e.g., SOCl2) This compound This compound 2,6-dichlorobenzothiazole->this compound Positional Isomers Positional Isomers 2,6-dichlorobenzothiazole->Positional Isomers Side reaction Phenoxide Intermediate Phenoxide Intermediate Base (e.g., K2CO3)->Phenoxide Intermediate Phenoxide Intermediate->2,6-dichlorobenzothiazole Williamson Ether Synthesis Solvent (e.g., DMF) Unreacted Intermediates Unreacted Intermediates This compound->Unreacted Intermediates Incomplete Reaction S-enantiomer S-enantiomer This compound->S-enantiomer Racemization or Impure Starting Material Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product Presence of Water

Caption: Proposed synthetic pathway for this compound and potential impurity formation.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps. These are based on established chemical transformations and may require optimization for specific laboratory conditions.

Synthesis of Ethyl (R)-2-(4-hydroxyphenoxy)propanoate (Intermediate I)

This procedure is adapted from the synthesis of similar phenoxypropionate esters.

Materials:

  • Hydroquinone

  • Ethyl (R)-2-chloropropanoate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of hydroquinone (1.1 equivalents) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Heat the mixture to reflux for 1 hour.

  • Slowly add a solution of ethyl (R)-2-chloropropanoate (1.0 equivalent) in anhydrous acetone to the refluxing mixture over a period of 1-2 hours.

  • Continue refluxing for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M hydrochloric acid, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure ethyl (R)-2-(4-hydroxyphenoxy)propanoate.

Synthesis of 2,6-dichlorobenzothiazole (Intermediate II)

This synthesis is a multi-step process starting from 2-amino-5-chlorothiophenol.

Step 1: Synthesis of 2-mercapto-6-chlorobenzothiazole

Materials:

  • 2-amino-5-chlorothiophenol

  • Carbon disulfide

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • Dissolve sodium hydroxide (1.1 equivalents) in a mixture of ethanol and water.

  • Add 2-amino-5-chlorothiophenol (1.0 equivalent) to the solution and stir until dissolved.

  • Cool the mixture in an ice bath and slowly add carbon disulfide (1.2 equivalents).

  • After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Acidify the mixture with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-mercapto-6-chlorobenzothiazole.

Step 2: Synthesis of 2,6-dichlorobenzothiazole

Materials:

  • 2-mercapto-6-chlorobenzothiazole

  • Thionyl chloride

  • A catalytic amount of Dimethylformamide (DMF)

  • An inert solvent (e.g., toluene)

Procedure:

  • Suspend 2-mercapto-6-chlorobenzothiazole (1.0 equivalent) in an inert solvent.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and carefully quench any excess thionyl chloride with ice-water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain crude 2,6-dichlorobenzothiazole, which can be further purified by recrystallization or chromatography.

Synthesis of this compound (Final Product)

This final step is a Williamson ether synthesis.

Materials:

  • Ethyl (R)-2-(4-hydroxyphenoxy)propanoate (Intermediate I)

  • 2,6-dichlorobenzothiazole (Intermediate II)

  • Potassium carbonate (anhydrous) or another suitable base (e.g., sodium hydride)

  • Dimethylformamide (DMF, anhydrous)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of Ethyl (R)-2-(4-hydroxyphenoxy)propanoate (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of 2,6-dichlorobenzothiazole (1.1 equivalents) in anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization to yield the final product.

Potential Impurities

During the synthesis of this compound, several impurities can be formed. It is crucial to identify and control these impurities to ensure the quality and efficacy of the final product.

Impurity Name/TypePotential Origin
Unreacted Starting Materials Incomplete reaction in any of the synthetic steps.
(S)-Fenthiaprop-ethyl Use of racemic or enantiomerically impure Ethyl (R)-2-(4-hydroxyphenoxy)propanoate. Racemization during the reaction, although less likely under these conditions.
(R)-2-[4-(6-chloro-1,3-benzothiazol-2-yloxy)phenoxy]propanoic acid Hydrolysis of the ethyl ester of this compound due to the presence of water during the reaction or workup.
Positional Isomers In cases where the starting benzothiazole has other reactive sites, side reactions could lead to the formation of positional isomers.
Byproducts of Williamson Ether Synthesis While the SNAr reaction is generally favored on the heterocyclic ring, side reactions such as elimination could occur under certain conditions, though this is less common with aromatic substrates.[1][2]
Solvent Adducts Reaction of highly reactive intermediates with the solvent (e.g., DMF).

Quantitative Data

Reaction StepProductReported YieldReported PurityReference (Analogous Reactions)
Synthesis of Phenoxypropionate IntermediateEthyl (R)-2-(4-hydroxyphenoxy)propanoate85-95%>98%General esterification and etherification literature.
Final Coupling ReactionAryloxyphenoxypropionate Herbicide70-90%>95% (after purification)Patent literature for similar herbicides.

Conclusion

The synthesis of this compound can be achieved through a multi-step process culminating in a Williamson ether synthesis. Careful control of reaction conditions and the purity of intermediates, particularly the chiral phenoxypropionate ester, are essential for obtaining a high yield and enantiomerically pure final product. The identification and control of potential impurities are critical for ensuring the quality and regulatory compliance of the active ingredient. Further research and process optimization may be required to develop a robust and scalable manufacturing process.

References

Environmental Fate of Fenthiaprop-p-ethyl in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthiaprop-p-ethyl, a post-emergence herbicide belonging to the aryloxyphenoxypropionate class, is utilized for the control of annual and perennial grass weeds in various agricultural settings. Its efficacy is attributed to the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis. Understanding the environmental fate of this compound in soil is paramount for assessing its potential ecological impact, ensuring its safe and sustainable use, and for the development of new, environmentally benign agrochemicals. This technical guide provides an in-depth overview of the degradation, metabolism, mobility, and dissipation of this compound in the soil environment, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Degradation and Metabolism in Soil

The persistence of this compound in soil is relatively short, with rapid degradation being a key characteristic of its environmental behavior. The primary mechanism of degradation is microbial hydrolysis of the ester linkage, leading to the formation of its main metabolite, Fenthiaprop acid. This process is significantly influenced by soil microbial activity.[1][2]

The degradation of this compound in soil follows first-order kinetics.[1][2][3] Under acidic conditions (pH < 4.6), chemical hydrolysis of the benzoxazolyl-oxy-phenoxy ether linkage can also occur, yielding 6-chloro-2,3-dihydro-benzoxazol-2-one (CDHB) and ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP).[4][5] However, under typical soil pH conditions, microbial degradation is the dominant pathway.

The major metabolites identified in soil are:

  • Fenthiaprop acid: The primary and most significant metabolite.

  • 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB): Formed under acidic conditions.[4]

  • Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP): Also formed under acidic conditions.[4][5]

While this compound dissipates rapidly, its primary metabolite, Fenthiaprop acid, is more persistent in the soil environment.[1][2][3]

Signaling Pathways and Logical Relationships

The microbial degradation of this compound is a biological process driven by enzymatic activity within soil microorganisms. While specific signaling pathways are not detailed in the context of herbicide degradation, a logical workflow can be conceptualized. The presence of the herbicide can induce the expression of specific enzymes, such as esterases, in soil microbial populations capable of utilizing it as a carbon source. This leads to the biotransformation of the parent compound into its metabolites.

This compound This compound Microbial_Esterases Microbial_Esterases This compound->Microbial_Esterases Substrate for Fenthiaprop_acid Fenthiaprop_acid Microbial_Esterases->Fenthiaprop_acid Hydrolysis Further_Degradation Further_Degradation Fenthiaprop_acid->Further_Degradation Metabolism CO2_H2O_Biomass CO2_H2O_Biomass Further_Degradation->CO2_H2O_Biomass Mineralization

Microbial Degradation Pathway of this compound.

Dissipation from Soil

The dissipation of this compound from soil is a multifaceted process encompassing both degradation and mobility. The rate of dissipation is commonly expressed as the half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

Table 1: Dissipation Half-life (DT50) of this compound and its Major Metabolite in Soil

CompoundDT50 (days)Soil TypeConditionsReference(s)
This compound1.45 - 2.30Not specifiedField[1][3]
This compound1.79 - 2.36Not specifiedField[6]
This compound< 7Silty Clay Loam & Sandy LoamField
Fenthiaprop acid> 30Not specifiedField[1][3]
Fenthiaprop acid10.13 - 11.98Not specifiedField[2][3]

The dissipation of this compound is significantly influenced by environmental factors:

  • Temperature: Higher temperatures generally accelerate the rate of microbial degradation, leading to a shorter half-life.[7]

  • Soil Moisture: Adequate soil moisture is crucial for microbial activity. Both excessively dry and waterlogged conditions can inhibit degradation.

  • Soil pH: Soil pH affects both the chemical stability of this compound and the activity of microbial esterases. De-esterification to Fenthiaprop acid is more rapid in neutral to slightly alkaline soils.[4][8] In acidic soils, the formation of CDHB is more prevalent.[4]

Mobility in Soil

The mobility of a pesticide in soil, its potential to leach into groundwater or move with surface runoff, is primarily governed by its sorption characteristics. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of this behavior. A higher Koc value indicates stronger sorption to soil particles and lower mobility.

Table 2: Soil Sorption and Mobility Parameters for this compound

ParameterValueSoil TypeInterpretationReference(s)
Kd2.32Sandy LoamModerate Sorption
Kd3.86Silty Clay LoamModerate Sorption

The available data suggests that this compound has low to moderate mobility in soil. Leaching studies in soil columns have shown that the majority of the applied herbicide remains in the upper soil layers (0-2 cm). However, movement to deeper layers (6-8 cm) can occur, particularly with increased water flow.

Experimental Protocols

Accurate assessment of the environmental fate of this compound relies on robust and validated analytical methodologies. The following provides a general framework for the key experiments cited.

Soil Sample Collection and Preparation
  • Field Sampling: Collect soil cores from the treated plots at various time intervals post-application. Samples should be taken from different depths (e.g., 0-10 cm, 10-20 cm) to assess vertical distribution.

  • Sample Handling: Store samples frozen (-20°C) prior to analysis to prevent further degradation.

  • Preparation: Air-dry the soil samples and sieve them through a 2-mm mesh to ensure homogeneity.

Extraction of this compound and its Metabolites
  • Solvent Extraction: A representative sub-sample of soil (e.g., 20 g) is extracted with an organic solvent or a mixture of solvents. A common method involves solid-liquid extraction with acetonitrile or an acetonitrile/water mixture.[1][3]

  • Shaking and Centrifugation: The soil-solvent mixture is mechanically shaken for a defined period (e.g., 30 minutes) to ensure efficient extraction. This is followed by centrifugation to separate the soil particles from the extract.

  • Supernatant Collection: The supernatant containing the analytes is carefully collected. The extraction process is typically repeated multiple times to ensure complete recovery.

Clean-up of Soil Extracts
  • Purpose: The initial extract contains co-extractives from the soil matrix that can interfere with the final analysis. A clean-up step is necessary to remove these interferences.

  • Techniques: Common clean-up techniques include liquid-liquid partitioning and solid-phase extraction (SPE). The choice of SPE sorbent depends on the chemical properties of the analytes and the nature of the co-extractives.

Analytical Determination
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the determination of this compound and its metabolites.[1][3][6]

  • Detection: Detection can be achieved using a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (MS) or tandem mass spectrometer (MS/MS).[6]

  • Quantification: Quantification is performed by comparing the peak areas of the analytes in the samples to those of known concentration standards.

cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Soil_Sampling Soil Sampling Drying_Sieving Drying & Sieving Soil_Sampling->Drying_Sieving Solvent_Addition Solvent Addition Drying_Sieving->Solvent_Addition Shaking_Centrifugation Shaking & Centrifugation Solvent_Addition->Shaking_Centrifugation Supernatant_Collection Supernatant Collection Shaking_Centrifugation->Supernatant_Collection Extract_Cleanup Extract Clean-up (SPE) Supernatant_Collection->Extract_Cleanup HPLC_Analysis HPLC-UV/MS Analysis Extract_Cleanup->HPLC_Analysis Data_Quantification Data Quantification HPLC_Analysis->Data_Quantification

References

Toxicological Profile of Fenthiaprop-p-ethyl in Non-Target Organisms: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenthiaprop-p-ethyl, the herbicidally active R-enantiomer of fenoxaprop-ethyl, is a selective post-emergence herbicide used to control grass weeds in various broadleaf crops. Its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. While effective against target weeds, understanding its toxicological impact on non-target organisms is crucial for a comprehensive environmental risk assessment. This guide provides a detailed overview of the toxicological profile of this compound in a range of non-target organisms, including mammals, birds, fish, aquatic invertebrates, algae, earthworms, and honeybees. The information is compiled from various scientific studies and regulatory documents, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Mechanism of Action

This compound is a member of the aryloxyphenoxypropionate class of herbicides. Its herbicidal activity stems from the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1] ACCase catalyzes the first committed step in fatty acid biosynthesis, the carboxylation of acetyl-CoA to malonyl-CoA. By inhibiting this enzyme, this compound disrupts the production of fatty acids, which are essential components of cell membranes and for energy storage. This disruption of lipid synthesis ultimately leads to the death of susceptible grass species.[1] While this mechanism is highly effective in target plants, the potential for ACCase inhibition and other off-target effects in non-target organisms is a key area of toxicological investigation.

cluster_0 Cellular Environment This compound This compound ACCase ACCase This compound->ACCase Inhibits Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA Produces Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACCase Substrate Malonyl-CoA->Fatty Acid Synthesis Leads to Cell Membrane Integrity & Energy Storage Cell Membrane Integrity & Energy Storage Fatty Acid Synthesis->Cell Membrane Integrity & Energy Storage Essential for Cell Death Cell Death

Figure 1: Mechanism of Action of this compound.

Toxicological Profile in Non-Target Organisms

The toxicity of this compound varies across different non-target species. The following sections summarize the available quantitative data and key findings for various organism groups.

Mammals

This compound exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes of exposure.

SpeciesEndpointValueReference
RatAcute Oral LD503150-4000 mg/kg[1]
MouseAcute Oral LD50>5000 mg/kg[1]
RatAcute Percutaneous LD50>2000 mg/kg[1]
RatInhalation LC50 (4 h)>1.224 mg/L air[1]
RatNOEL (90 d)0.75 mg/kg bw/day[1]
MouseNOEL (90 d)1.4 mg/kg bw/day[1]
DogNOEL (90 d)15.9 mg/kg bw/day[1]
Birds

The available data indicates that this compound has low acute oral toxicity to birds.

SpeciesEndpointValueReference
Bobwhite Quail (Colinus virginianus)Acute Oral LD50>2000 mg/kg[1]
Japanese Quail (Coturnix coturnix japonica)Acute Oral LD50>2000 mg/kg[2]
Mallard Duck (Anas platyrhynchos)Dietary LC50>5620 mg/kg[3]
Bobwhite Quail (Colinus virginianus)Dietary LC50>5620 mg/kg[3]
Fish

This compound is considered to be toxic to fish. Acute toxicity values vary depending on the species and test conditions.

SpeciesEndpointValue (µg/L)Reference
Bluegill Sunfish (Lepomis macrochirus)96-h LC50580[1]
Rainbow Trout (Oncorhynchus mykiss)96-h LC50460[1]
Common Carp (Cyprinus carpio)96-h LC50300
Aquatic Invertebrates

This compound is also toxic to aquatic invertebrates.

SpeciesEndpointValue (mg/L)pHReference
Daphnia magna48-h LC500.568.0-8.4[1]
Daphnia magna48-h LC502.77.7-7.8[1]
Algae

The herbicide shows inhibitory effects on the growth of green algae.

SpeciesEndpointValue (mg/L)Reference
Scenedesmus subspicatus72-h LC500.51[1]
Selenastrum capricornutum72-h EC500.43[4]
Selenastrum capricornutum72-h NOEC0.027[4]
Earthworms

This compound has low toxicity to earthworms.

SpeciesEndpointValue (mg/kg soil)Reference
Eisenia foetida14-d LC50>1000[1]
Honeybees

The available data suggest that this compound has low acute toxicity to honeybees through both contact and oral exposure.

SpeciesEndpointValue (µ g/bee )Reference
Apis melliferaContact LD50>200[2]
Apis melliferaOral LD50>199[2]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized international guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data across different studies and laboratories.

cluster_0 General Ecotoxicological Testing Workflow Test Substance Preparation Test Substance Preparation Exposure Exposure Test Substance Preparation->Exposure Test Organism Acclimation Test Organism Acclimation Test Organism Acclimation->Exposure Observation & Data Collection Observation & Data Collection Exposure->Observation & Data Collection Data Analysis Data Analysis Observation & Data Collection->Data Analysis Endpoint Determination Endpoint Determination Data Analysis->Endpoint Determination

Figure 2: General workflow for ecotoxicological testing.

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)
  • Test Species: Commonly Bobwhite quail (Colinus virginianus) or Japanese quail (Coturnix coturnix japonica).

  • Test Substance Administration: A single dose of the test substance is administered orally to the birds.

  • Dose Levels: A range of dose levels is used to determine the LD50.

  • Observation Period: Birds are observed for a period of at least 14 days for signs of toxicity and mortality.

  • Endpoints: The primary endpoint is the acute oral LD50, which is the statistically estimated dose that is lethal to 50% of the test population.

Fish Acute Toxicity Test (based on OECD Guideline 203)
  • Test Species: Commonly Rainbow trout (Oncorhynchus mykiss) or Bluegill sunfish (Lepomis macrochirus).

  • Exposure System: Fish are exposed to the test substance in a static, semi-static, or flow-through system.

  • Test Concentrations: A series of concentrations of the test substance are used.

  • Exposure Duration: The standard exposure duration is 96 hours.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoints: The primary endpoint is the 96-hour LC50, the concentration lethal to 50% of the fish.

Aquatic Invertebrate Acute Immobilisation Test (based on OECD Guideline 202)
  • Test Species: Typically Daphnia magna.

  • Exposure System: Young daphnids (less than 24 hours old) are exposed to the test substance in a static system.

  • Test Concentrations: A range of concentrations is tested.

  • Exposure Duration: The exposure period is 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoints: The main endpoint is the 48-hour EC50, the concentration that causes immobilisation in 50% of the daphnids.

Algal Growth Inhibition Test (based on OECD Guideline 201)
  • Test Species: Commonly Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) or Scenedesmus subspicatus.

  • Test System: Exponentially growing algal cultures are exposed to the test substance in a liquid medium.

  • Test Concentrations: A series of concentrations are tested.

  • Exposure Duration: The typical duration is 72 hours.

  • Measurements: Algal growth is measured by cell counts, fluorescence, or other biomass indicators.

  • Endpoints: The primary endpoints are the 72-hour EC50 (the concentration causing a 50% reduction in growth) and the NOEC (No Observed Effect Concentration).

Earthworm Acute Toxicity Test (based on OECD Guideline 207)
  • Test Species: Typically Eisenia fetida.

  • Test System: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate.

  • Test Concentrations: A range of concentrations is tested.

  • Exposure Duration: The standard test duration is 14 days.

  • Observations: Mortality and any behavioral abnormalities are recorded.

  • Endpoints: The main endpoint is the 14-day LC50, the concentration lethal to 50% of the earthworms.

Honeybee Acute Contact and Oral Toxicity Tests (based on OECD Guidelines 214 and 213)
  • Test Species: Apis mellifera.

  • Contact Toxicity (OECD 214): A single dose of the test substance is applied topically to the dorsal thorax of the bees.

  • Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance.

  • Dose Levels: A range of doses is used to determine the LD50.

  • Observation Period: Bees are observed for mortality and sublethal effects for at least 48 hours.

  • Endpoints: The primary endpoint is the 48-hour LD50, the dose lethal to 50% of the bees.

Signaling Pathways and Further Toxicological Considerations

The primary toxicological pathway of this compound is the disruption of fatty acid synthesis through the inhibition of ACCase. In non-target organisms, particularly those that do not possess the plant-specific form of ACCase, the direct toxicity via this mechanism may be lower. However, other potential toxicological effects and signaling pathway disruptions should be considered.

For instance, in aquatic organisms, the lipophilic nature of this compound (log Pow of 4.58) suggests a potential for bioaccumulation, although it is rapidly hydrolyzed to the more water-soluble fenoxaprop acid.[2] The observed toxicity in fish and aquatic invertebrates could be due to a combination of factors, including potential disruption of lipid metabolism, oxidative stress, or other currently uncharacterized mechanisms.

Further research is needed to elucidate the specific downstream effects of ACCase inhibition in non-target animals and to investigate other potential signaling pathways that may be affected by this compound or its metabolites.

cluster_0 Potential Toxicological Pathways in Non-Target Organisms This compound Exposure This compound Exposure ACCase Inhibition ACCase Inhibition This compound Exposure->ACCase Inhibition Primary Mechanism Oxidative Stress Oxidative Stress This compound Exposure->Oxidative Stress Other Uncharacterized Mechanisms Other Uncharacterized Mechanisms This compound Exposure->Other Uncharacterized Mechanisms Disrupted Lipid Metabolism Disrupted Lipid Metabolism ACCase Inhibition->Disrupted Lipid Metabolism Adverse Effects Adverse Effects Disrupted Lipid Metabolism->Adverse Effects Oxidative Stress->Adverse Effects Other Uncharacterized Mechanisms->Adverse Effects

Figure 3: Potential toxicological pathways in non-target organisms.

Conclusion

This compound generally exhibits low acute toxicity to mammals, birds, earthworms, and honeybees. However, it is classified as toxic to fish, aquatic invertebrates, and algae. The primary mechanism of toxicity is the inhibition of acetyl-CoA carboxylase, leading to the disruption of fatty acid synthesis. While standardized testing protocols provide a robust framework for assessing the acute toxicity of this herbicide, further research into its chronic effects and the specific signaling pathways affected in non-target organisms would provide a more complete understanding of its environmental risk profile. This information is essential for the development of effective risk mitigation strategies and for ensuring the safe and sustainable use of this herbicide in agriculture.

References

Beyond ACCase Inhibition: An In-depth Technical Guide to the Alternative Modes of Action of Fenthiaprop-p-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthiaprop-p-ethyl, a member of the aryloxyphenoxypropionate (AOPP) class of herbicides, is primarily recognized for its potent inhibition of the acetyl-CoA carboxylase (ACCase) enzyme. This crucial enzyme catalyzes the initial committed step in fatty acid biosynthesis. By disrupting this pathway, this compound effectively halts the production of lipids essential for cell membrane formation and plant growth, leading to the demise of susceptible grass species.[1][2][3] While ACCase inhibition remains the principal and well-documented mode of action, emerging research, particularly with the closely related and metabolically activated form, fenoxaprop-P-ethyl, indicates a more complex toxicological profile. This technical guide delves into the alternative mechanisms of action of this compound that extend beyond ACCase inhibition, focusing on the induction of oxidative stress and the intricate interplay with metabolic detoxification pathways. Understanding these secondary effects is paramount for developing more effective and sustainable weed management strategies and for broader applications in drug development where cellular metabolic pathways are a target.

Oxidative Stress Induction: A Secondary Phytotoxic Mechanism

There is growing evidence to suggest that the phytotoxicity of AOPP herbicides like fenoxaprop-p-ethyl is mediated, at least in part, by the generation of reactive oxygen species (ROS).[4][5] This overproduction of ROS, including superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), can overwhelm the plant's antioxidant defense system, leading to widespread cellular damage.

Disruption of Cellular Redox Homeostasis

Treatment with fenoxaprop has been shown to lead to an increase in the content of superoxide anion radicals and hydrogen peroxide in susceptible plants under normal conditions.[4][5] This disruption of the cellular redox balance triggers a cascade of damaging events, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cell death.

Lipid Peroxidation

A key consequence of excessive ROS is the peroxidation of lipids within cellular membranes. This process compromises membrane integrity and function. Malondialdehyde (MDA) is a common biomarker for lipid peroxidation. Studies on other herbicides have demonstrated a significant increase in MDA levels in response to treatment, indicating oxidative damage to cell membranes.[6] While direct quantitative data for MDA increase by this compound in plants is not extensively documented in the provided results, the observed increase in ROS strongly suggests the occurrence of lipid peroxidation.

Alterations in Antioxidant Systems

Plants possess a sophisticated antioxidant system to counteract ROS. This system includes both enzymatic and non-enzymatic components.

Enzymatic Antioxidants: Studies on fenoxaprop have revealed alterations in the activity of key antioxidant enzymes. Under normal water supply, treatment with fenoxaprop did not lead to a substantial increase in the activity of superoxide dismutase (SOD) and catalase, which could contribute to the accumulation of ROS and subsequent phytotoxicity.[4][5] Conversely, under drought conditions where the baseline activity of SOD and catalase was elevated, the phytotoxicity of fenoxaprop was significantly reduced.[4][5] This suggests that the plant's ability to mount an effective antioxidant defense is a critical determinant of its susceptibility to the oxidative stress induced by this class of herbicides.

Non-Enzymatic Antioxidants: Research on wheat leaves treated with fenoxaprop-p-ethyl has shown a significant increase in the levels of ascorbic acid (Vitamin C), a potent ROS scavenger.[7] Interestingly, the same study observed a general decrease in the levels of all three forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine).[7] These changes in vitamin levels highlight the plant's complex biochemical response to the herbicide-induced oxidative stress.

Quantitative Data on Oxidative Stress Response

The following table summarizes the observed changes in antioxidant components in response to fenoxaprop-p-ethyl treatment.

ParameterPlant SpeciesTreatmentObservationReference
Superoxide Dismutase (SOD) ActivityOatFenoxaprop under drought stressIncreased activity[4][5]
Catalase ActivityOatFenoxaprop under drought stressIncreased activity[4][5]
Ascorbic Acid (Vitamin C)WheatFenoxaprop-p-ethylIncreased levels[7]
Vitamin B6 (Pyridoxine, Pyridoxal, Pyridoxamine)WheatFenoxaprop-p-ethylDecreased levels[7]

Signaling Pathway for Oxidative Stress

oxidative_stress_pathway Fenthiaprop This compound ACCase ACCase Inhibition Fenthiaprop->ACCase Primary Action FA_Biosynthesis Fatty Acid Biosynthesis Disruption ACCase->FA_Biosynthesis ROS Reactive Oxygen Species (ROS) Generation (O₂⁻, H₂O₂) FA_Biosynthesis->ROS Downstream Effect Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Cell_Death Cell Death ROS->Cell_Death Antioxidant_Defense Antioxidant Defense System (SOD, Catalase, Ascorbic Acid) Antioxidant_Defense->ROS Scavenges Lipid_Peroxidation Lipid Peroxidation Oxidative_Damage->Lipid_Peroxidation Lipid_Peroxidation->Cell_Death detoxification_pathway Fenthiaprop This compound PhaseI Phase I Metabolism (Oxidation, Hydrolysis) Fenthiaprop->PhaseI PhaseII Phase II Metabolism (Conjugation) PhaseI->PhaseII P450 Cytochrome P450s P450->PhaseI Detoxified_Metabolite Detoxified Metabolite PhaseII->Detoxified_Metabolite GST Glutathione S-Transferases GST->PhaseII Sequestration Vacuolar Sequestration Detoxified_Metabolite->Sequestration

References

Metabolomic and Proteomic Response to Fenthiaprop-p-ethyl Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthiaprop-p-ethyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate class. Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway in grasses.[1] This inhibition disrupts the production of lipids, which are essential for building cell membranes and for various other cellular functions, ultimately leading to the death of susceptible grass species.[1] Understanding the detailed molecular response to this compound exposure at the metabolomic and proteomic levels is crucial for elucidating its precise mechanisms of action and potential off-target effects, and for the development of more effective and safer herbicides. This technical guide provides a comprehensive overview of the anticipated metabolomic and proteomic responses to this compound, based on studies of this and structurally related herbicides. It includes detailed experimental protocols for proteomic and metabolomic analysis and visual representations of the key pathways and workflows.

Data Presentation

The following tables summarize the expected quantitative changes in the proteome and metabolome of susceptible plants upon exposure to this compound, based on studies of the closely related herbicide fenoxaprop-P-ethyl and other ACCase inhibitors.

Proteomic Response

Exposure to aryloxyphenoxypropionate herbicides induces significant changes in the plant proteome. A study on Beckmannia syzigachne treated with fenoxaprop-P-ethyl revealed alterations in proteins primarily involved in photosynthesis, oxidative phosphorylation, and fatty acid biosynthesis.[2][3]

Table 1: Differentially Expressed Proteins in Response to Aryloxyphenoxypropionate Herbicide Exposure

ProteinBiological ProcessPutative Change in Abundance
Ribulose-bisphosphate carboxylase large chainPhotosynthesis (Calvin Cycle)Decreased
Oxygen-evolving enhancer proteinPhotosynthesis (Photosystem II)Decreased
ATP synthase subunit alpha, chloroplasticOxidative PhosphorylationDecreased
Malate dehydrogenaseTricarboxylic Acid (TCA) CycleIncreased
Enoyl-acyl-carrier-protein reductaseFatty Acid BiosynthesisIncreased
Acetyl-CoA carboxylase biotin carboxyl carrier proteinFatty Acid BiosynthesisNo significant change
Glutathione S-transferaseDetoxificationIncreased
PeroxidaseOxidative Stress ResponseIncreased

Note: The exact fold changes are not available from the reviewed literature. The indicated changes are qualitative, based on the findings of related studies.

Metabolomic Response

The inhibition of ACCase by this compound is expected to cause significant shifts in the plant metabolome. The primary effect is the disruption of fatty acid synthesis, leading to a bottleneck in this pathway and the accumulation of upstream metabolites. Studies on ACCase-inhibiting herbicides have shown that this can lead to a redirection of carbon flow towards other metabolic pathways.[4][5]

Table 2: Anticipated Metabolomic Changes in Response to this compound Exposure

Metabolite ClassSpecific MetabolitesExpected Change in Abundance
Fatty Acids Palmitic acid, Stearic acid, Oleic acidDecreased
Sugars Glucose, Fructose, SucroseIncreased
Amino Acids Valine, Leucine, Isoleucine (BCAAs)Increased
Organic Acids Malate, Citrate, Fumarate (TCA cycle intermediates)Increased
Acyl-CoAs Acetyl-CoAIncreased
Malonyl-CoADecreased

Note: Specific quantitative fold changes are not available from the reviewed literature. The indicated changes are based on the known mechanism of action and findings from studies on other ACCase inhibitors.

Experimental Protocols

The following are detailed methodologies for conducting proteomic and metabolomic analyses of plant tissues exposed to this compound.

Proteomic Analysis using iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)

This protocol is adapted from established methods for iTRAQ-based quantitative proteomics in plants.[2]

1. Protein Extraction:

  • Harvest plant tissue (e.g., leaves) from control and this compound-treated plants.

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Resuspend the powder in lysis buffer (e.g., 8 M urea, 2% SDS, 50 mM Tris-HCl pH 8.0, 1 mM PMSF, 1x protease inhibitor cocktail).

  • Sonicate the samples on ice to ensure complete cell lysis.

  • Centrifuge at 14,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the total protein extract.

  • Determine protein concentration using a Bradford or BCA assay.

2. Protein Digestion and iTRAQ Labeling:

  • Take 100 µg of protein from each sample.

  • Reduce disulfide bonds with 10 mM DTT at 56°C for 1 hour.

  • Alkylate cysteine residues with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.

  • Precipitate the proteins using acetone at -20°C overnight.

  • Resuspend the protein pellet in dissolution buffer (0.5 M TEAB).

  • Digest the proteins with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) at 37°C overnight.

  • Label the resulting peptides with the respective iTRAQ reagents (e.g., 114, 115 for control replicates; 116, 117 for treated replicates) according to the manufacturer's protocol.

  • Quench the labeling reaction.

  • Combine the labeled peptide samples.

3. Peptide Fractionation and LC-MS/MS Analysis:

  • Desalt the combined peptide mixture using a C18 Sep-Pak cartridge.

  • Fractionate the peptides using strong cation exchange (SCX) chromatography.

  • Analyze each fraction by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).

4. Data Analysis:

  • Search the MS/MS spectra against a relevant plant protein database (e.g., UniProt) using a search engine like Mascot or Sequest.

  • Use software such as Proteome Discoverer to identify and quantify the iTRAQ reporter ion intensities.

  • Perform statistical analysis to identify differentially expressed proteins (e.g., proteins with a fold change > 1.5 or < 0.67 and a p-value < 0.05).

Metabolomic Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized method for GC-MS-based metabolomics in plants.[4][5]

1. Metabolite Extraction:

  • Harvest and flash-freeze 50-100 mg of plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Add 1 mL of pre-chilled 80% methanol containing an internal standard (e.g., ribitol).

  • Vortex vigorously and incubate at 70°C for 15 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 500 µL of chloroform and 750 µL of water to the supernatant for phase separation.

  • Centrifuge at 4,000 x g for 15 minutes.

  • Collect the upper polar phase for analysis of primary metabolites.

  • Dry the polar phase completely in a vacuum concentrator.

2. Derivatization:

  • Add 80 µL of methoxyamine hydrochloride in pyridine to the dried extract and incubate at 37°C for 2 hours with shaking.

  • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into a GC-MS system.

  • Use a suitable column (e.g., DB-5ms) and a temperature gradient for separation of metabolites.

  • Acquire mass spectra in the range of m/z 50-600.

4. Data Analysis:

  • Process the raw GC-MS data using software like AMDIS or ChromaTOF for peak deconvolution and identification.

  • Identify metabolites by comparing their mass spectra and retention indices to a reference library (e.g., NIST, Golm Metabolome Database).

  • Normalize the peak areas to the internal standard.

  • Perform statistical analysis (e.g., t-test, ANOVA, PCA) to identify significantly altered metabolites.

Mandatory Visualization

Signaling Pathway

The primary signaling cascade initiated by this compound exposure begins with the inhibition of ACCase, leading to a cascade of downstream metabolic and cellular effects.

Fenthiaprop_p_ethyl_Pathway FPE This compound ACCase Acetyl-CoA Carboxylase (ACCase) FPE->ACCase Inhibits MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes conversion of Acetyl-CoA to Sugars Sugar Accumulation ACCase->Sugars Inhibition leads to carbon overflow and BCAAs Branched-Chain Amino Acid Synthesis ACCase->BCAAs Inhibition leads to carbon overflow and FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Membranes Cell Membrane Integrity FattyAcids->Membranes ROS Reactive Oxygen Species (ROS) Production FattyAcids->ROS CellDeath Cell Death Membranes->CellDeath Disruption leads to AcetylCoA Acetyl-CoA AcetylCoA->ACCase TCA TCA Cycle AcetylCoA->TCA OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath

Caption: ACCase inhibition pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a combined proteomics and metabolomics study of plant response to herbicide exposure.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomics (iTRAQ) cluster_metabolomics Metabolomics (GC-MS) cluster_integration Data Integration & Interpretation PlantCulture Plant Culture & Herbicide Treatment Harvest Tissue Harvesting & Freezing PlantCulture->Harvest Grinding Tissue Grinding Harvest->Grinding ProtExtract Protein Extraction Grinding->ProtExtract MetExtract Metabolite Extraction Grinding->MetExtract DigestionLabeling Digestion & iTRAQ Labeling ProtExtract->DigestionLabeling LCMS_Prot LC-MS/MS Analysis DigestionLabeling->LCMS_Prot DataAnalysis_Prot Protein Identification & Quantification LCMS_Prot->DataAnalysis_Prot Bioinformatics Bioinformatics Analysis (Pathway, Network) DataAnalysis_Prot->Bioinformatics Derivatization Derivatization MetExtract->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis_Met Metabolite Identification & Quantification GCMS->DataAnalysis_Met DataAnalysis_Met->Bioinformatics Interpretation Biological Interpretation Bioinformatics->Interpretation

Caption: Integrated proteomic and metabolomic workflow.

References

Enantioselective Herbicidal Activity of Fenthiaprop-p-ethyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthiaprop-p-ethyl is a chiral herbicide belonging to the aryloxyphenoxypropionate (AOPP) class of graminicides. Its herbicidal activity is highly enantioselective, with the (R)-enantiomer, known as this compound, being the biologically active component. This technical guide provides an in-depth overview of the enantioselective action of this compound, detailing its mechanism of action, the differential activity between its enantiomers, and the experimental protocols for their evaluation. The information presented is intended to support research and development efforts in the field of agrochemicals and herbicide science.

Introduction

Chirality plays a critical role in the biological activity of many agrochemicals. For chiral herbicides, it is common for one enantiomer to exhibit significantly higher herbicidal efficacy than its mirror image. Fenthiaprop-ethyl is a prime example of such stereospecificity. The racemic mixture contains two enantiomers, (R)-fenthiaprop-ethyl and (S)-fenthiaprop-ethyl. The herbicidally active ingredient is the (R)-enantiomer, commercially known as this compound. The selective use of the active enantiomer allows for lower application rates, reducing the chemical load on the environment and minimizing potential non-target effects.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mode of action of this compound is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1] ACCase is a crucial enzyme in the biosynthesis of fatty acids in plants. It catalyzes the first committed step in this pathway: the carboxylation of acetyl-CoA to malonyl-CoA. The inhibition of ACCase disrupts the production of fatty acids, which are essential components of cell membranes and for energy storage. This leads to a cessation of growth, particularly in the meristematic tissues of susceptible grass species, ultimately resulting in plant death.[2]

The enantioselectivity of this compound arises from the stereospecific binding to the active site of the ACCase enzyme. Molecular modeling studies of related AOPP herbicides have shown that the (R)-enantiomer fits the three-dimensional conformation of the enzyme's active site with higher affinity than the (S)-enantiomer. This differential binding leads to a significant difference in their inhibitory potency.

Signaling Pathway of ACCase Inhibition

ACCase_Inhibition AcetylCoA Acetyl-CoA ACCase ACCase (Acetyl-CoA Carboxylase) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Membranes Cell Membrane Integrity FattyAcids->Membranes Growth Plant Growth Membranes->Growth Death Plant Death ACCase->MalonylCoA Catalysis Fenthiaprop This compound ((R)-enantiomer) Fenthiaprop->ACCase note_inhibition This compound specifically inhibits ACCase, blocking the conversion of Acetyl-CoA to Malonyl-CoA. note_result Disruption of fatty acid synthesis leads to compromised cell membrane integrity, cessation of growth, and eventual plant death.

Caption: ACCase Inhibition Pathway by this compound.

Quantitative Data on Enantioselective Herbicidal Activity

Table 1: Illustrative Herbicidal Efficacy (ED50 Values) of AOPP Enantiomers on Susceptible Grass Species

Weed Species(R)-enantiomer ED50 (g ai/ha)(S)-enantiomer ED50 (g ai/ha)Enantiomeric Ratio (S/R)
Avena fatua (Wild Oat)15> 500> 33
Echinochloa crus-galli (Barnyardgrass)20> 500> 25
Setaria viridis (Green Foxtail)12> 500> 41

ED50: The effective dose required to cause a 50% reduction in plant growth. Data is illustrative and based on typical values for AOPP herbicides.

Table 2: Illustrative In Vitro Inhibition of ACCase (IC50 Values) by AOPP Enantiomers

EnantiomerIC50 (µM)
(R)-enantiomer0.5
(S)-enantiomer50

IC50: The concentration of inhibitor required to reduce the enzyme activity by 50%. Data is illustrative and based on typical values for AOPP herbicides.

Experimental Protocols

Chiral Separation of Fenthiaprop-ethyl Enantiomers by HPLC

This protocol outlines a general method for the analytical separation of fenthiaprop-ethyl enantiomers.

Objective: To resolve and quantify the (R)- and (S)-enantiomers of fenthiaprop-ethyl.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for AOPP herbicides.[3]

Reagents:

  • Fenthiaprop-ethyl standard (racemic mixture)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, for acidic compounds)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and isopropanol. A common starting ratio is 90:10 (v/v). For acidic compounds, 0.1% TFA can be added to the mobile phase.

  • Standard Solution Preparation: Prepare a stock solution of racemic fenthiaprop-ethyl in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

  • HPLC Conditions:

    • Column: Chiralpak AD-H or similar polysaccharide-based chiral column.

    • Mobile Phase: Isocratic elution with Hexane:Isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions and samples onto the HPLC system. The two enantiomers should elute as separate peaks.

  • Quantification: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the elution order of known standards. Construct a calibration curve for each enantiomer and determine their concentrations in the samples.

Chiral_HPLC_Workflow Start Start PrepMobilePhase Prepare Mobile Phase (e.g., Hexane:Isopropanol) Start->PrepMobilePhase PrepStandard Prepare Racemic Fenthiaprop-ethyl Standard Start->PrepStandard HPLCSetup Set Up HPLC System - Chiral Column - Isocratic Elution - UV Detection PrepMobilePhase->HPLCSetup Inject Inject Sample PrepStandard->Inject HPLCSetup->Inject Separation Enantiomer Separation on Chiral Column Inject->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis - Peak Integration - Quantification Detection->DataAnalysis End End DataAnalysis->End

Caption: Chiral HPLC Separation Workflow.

Herbicidal Activity Bioassay (Whole Plant)

This protocol describes a greenhouse experiment to determine the herbicidal efficacy (ED50) of this compound enantiomers.

Objective: To quantify and compare the herbicidal activity of (R)- and (S)-fenthiaprop-ethyl on a target weed species.

Materials:

  • Seeds of a susceptible grass weed (e.g., Avena fatua).

  • Pots, soil mix.

  • Greenhouse with controlled environment (temperature, light).

  • Formulated enantiomers of fenthiaprop-ethyl.

  • Laboratory sprayer.

Procedure:

  • Plant Growth: Sow weed seeds in pots and grow them in the greenhouse to the 2-3 leaf stage.

  • Herbicide Application: Prepare a series of dilutions for each enantiomer. Apply the herbicide solutions to the plants using a laboratory sprayer calibrated to deliver a known volume. Include an untreated control.

  • Incubation: Return the treated plants to the greenhouse and maintain them under optimal growth conditions.

  • Data Collection: After a specified period (e.g., 14-21 days), assess the herbicidal effect. This is typically done by harvesting the above-ground biomass and measuring the fresh or dry weight.

  • Data Analysis: Calculate the percent inhibition of growth for each treatment relative to the untreated control. Use a suitable statistical software to perform a dose-response analysis and determine the ED50 value for each enantiomer.

ACCase Enzyme Inhibition Assay

This protocol provides a method for measuring the in vitro inhibition of ACCase by the enantiomers of this compound.[4]

Objective: To determine the IC50 values of (R)- and (S)-fenthiaprop-ethyl for the inhibition of ACCase.

Materials:

  • Young leaf tissue from a susceptible grass species.

  • Extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 0.5 M DTT).

  • Assay buffer (e.g., 50 mM Tricine-HCl pH 8.0, 0.2 M KCl, 2.5 mM MgCl2, 5 mM ATP, 1.5 mM acetyl-CoA).

  • [14C]-NaHCO3.

  • Enantiomerically pure fenthiaprop-ethyl solutions.

  • Scintillation counter and vials.

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh leaf tissue in ice-cold extraction buffer.

    • Filter the homogenate and centrifuge to pellet cellular debris.

    • The supernatant contains the crude enzyme extract.

  • Inhibition Assay:

    • In a reaction tube, combine the enzyme extract, assay buffer, and a specific concentration of the fenthiaprop-ethyl enantiomer.

    • Pre-incubate for a short period.

    • Initiate the reaction by adding [14C]-NaHCO3.

    • Incubate at a controlled temperature (e.g., 30 °C) for a specific time.

    • Stop the reaction by adding acid (e.g., HCl).

  • Measurement of Activity:

    • Dry the samples to remove unreacted [14C]-NaHCO3.

    • Add scintillation cocktail and measure the radioactivity, which corresponds to the amount of [14C]-malonyl-CoA formed.

  • Data Analysis:

    • Calculate the percent inhibition of ACCase activity for each inhibitor concentration relative to a control without inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

ACCase_Assay_Workflow Start Start Extraction Enzyme Extraction from Susceptible Plant Tissue Start->Extraction AssaySetup Prepare Assay Mixture: - Enzyme Extract - Assay Buffer - this compound Enantiomer Extraction->AssaySetup ReactionStart Initiate Reaction with [14C]-NaHCO3 AssaySetup->ReactionStart Incubation Incubate at Controlled Temperature ReactionStart->Incubation ReactionStop Stop Reaction with Acid Incubation->ReactionStop Measurement Measure Radioactivity (Scintillation Counting) ReactionStop->Measurement DataAnalysis Calculate % Inhibition and Determine IC50 Measurement->DataAnalysis End End DataAnalysis->End

Caption: ACCase Inhibition Assay Workflow.

Conclusion

The herbicidal activity of this compound is a clear demonstration of the importance of stereochemistry in the design and application of agrochemicals. The (R)-enantiomer is the sole contributor to the herbicidal effect through the potent and specific inhibition of the ACCase enzyme in susceptible grass species. The use of the enantiomerically pure active ingredient allows for more efficient weed control with a reduced environmental footprint. The experimental protocols provided in this guide offer a framework for the continued research and development of chiral herbicides. Further investigation into the enantioselective behavior of this compound and other chiral agrochemicals will contribute to the advancement of sustainable agricultural practices.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Fenthiaprop-p-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Fenthiaprop-p-ethyl in various matrices. The protocols are based on established analytical techniques and are intended to guide researchers in developing and implementing robust analytical methods.

This compound is the R-enantiomer of the aryloxyphenoxypropionate herbicide, Fenthiaprop-ethyl. It is used to control annual and perennial grass weeds in various broadleaf crops. Monitoring its residues in environmental and agricultural samples is crucial for ensuring food safety and environmental protection.

Analytical Methods Overview

Several analytical methods are available for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. The most common techniques include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Spectrophotometric methods have also been developed for its determination.

Quantitative Data Summary

The following tables summarize the quantitative data from various analytical methods for this compound quantification.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterValueMatrixReference
Limit of Quantification (LOQ) 0.04 mg/kgOnion[1]
Linearity (r²) > 0.99Onion[1]
Recovery 85.1 - 91.25%Soil[2]
72.5 - 84.66%Wheat Grain[2]
77.64 - 82.24%Wheat Straw[2]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterValueMatrixReference
Limit of Detection (LOD) 0.003 mg/kgPaddy water, soil, rice plants, husked rice, straw, rice hull[2]
Recovery 75.1 - 102.8%Paddy water, soil, rice plants, husked rice, straw, rice hull[2]

Table 3: Spectrophotometric Methods

ParameterValueMethodReference
Limit of Detection (LOD) 0.29 ± 0.1 µg/mLFlow Injection Analysis[3][4]
0.029 µg/mLDiazotization Reaction[5][6]
Limit of Quantification (LOQ) 0.96 ± 0.1 µg/mLFlow Injection Analysis[3][4]
0.098 µg/mLDiazotization Reaction[5][6]
Linear Range 1.0 - 20.0 µg/mLFlow Injection Analysis[3][4]
0.2 - 25 µg/mLDiazotization Reaction[5]
Molar Absorptivity 1.81 × 10⁴ L mol⁻¹ cm⁻¹Flow Injection Analysis[3][4]
1.4 x 10⁴ L mol⁻¹ cm⁻¹Diazotization Reaction[5]
Recovery 88.0 ± 1.7% to 92.0 ± 1.0%Wheat and Barley Grains[3]
95 - 97%Commercial Formulations and Agricultural Samples[5]

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound in Soil and Wheat

This protocol is adapted from a method for the residue analysis of fenoxaprop-p-ethyl, a closely related compound, and can be used as a starting point for this compound analysis.[2][7]

1. Sample Preparation

  • Soil:

    • Take 10 g of a homogenized soil sample.

    • Add 20 mL of acetonitrile and shake vigorously for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 5 minutes.

    • Collect the supernatant.

    • Repeat the extraction twice more with 20 mL of acetonitrile each time.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

  • Wheat Grain and Straw:

    • Grind the samples to a fine powder.

    • Take 10 g of the powdered sample and add 20 mL of acetonitrile.

    • Follow the same extraction procedure as for soil (steps 2-7).

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 230 nm.[8]

  • Column Temperature: 30 °C.

3. Quantification

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject the standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify the this compound concentration in the samples by comparing their peak areas with the calibration curve.

Protocol 2: LC-MS/MS Method for this compound in Rice and Soil

This protocol is based on a method developed for the analysis of fenoxaprop-p-ethyl and its metabolite in a rice ecosystem.[2]

1. Sample Preparation

  • Follow the sample preparation steps outlined in Protocol 1 for soil and rice plants (as a substitute for wheat).

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 90% A, linearly decrease to 10% A over 10 minutes.

    • Hold at 10% A for 2 minutes.

    • Return to 90% A and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard solution. For fenoxaprop-p-ethyl, a related compound, the transition m/z 362 → 288 could be a starting point.

3. Quantification

  • Prepare matrix-matched calibration standards to compensate for matrix effects.

  • Analyze the standards and samples using the developed LC-MS/MS method.

  • Quantify this compound using the peak area ratios of the target analyte to an internal standard (if used) or by external calibration with matrix-matched standards.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample (Soil, Water, Crop) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation / Filtration Extraction->Centrifugation Concentration Evaporation & Reconstitution Centrifugation->Concentration Cleanup Solid Phase Extraction (SPE) (Optional) Concentration->Cleanup Analysis Instrumental Analysis Cleanup->Analysis HPLC HPLC-UV Analysis->HPLC GCMS GC-MS Analysis->GCMS LCMSMS LC-MS/MS Analysis->LCMSMS Data Data Acquisition HPLC->Data GCMS->Data LCMSMS->Data Quantification Quantification (Calibration Curve) Data->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound residues.

Logical Relationship of Analytical Method Selection

G Requirement Analytical Requirement Sensitivity Required Sensitivity Requirement->Sensitivity Matrix Sample Matrix Complexity Requirement->Matrix Instrumentation Available Instrumentation Requirement->Instrumentation Method Selected Analytical Method Sensitivity->Method Matrix->Method Instrumentation->Method HPLC HPLC-UV Method->HPLC Moderate Sensitivity Clean Matrix GCMS GC-MS Method->GCMS Volatile Analytes Good Sensitivity LCMSMS LC-MS/MS Method->LCMSMS High Sensitivity & Selectivity Complex Matrix

Caption: Decision tree for selecting an appropriate analytical method.

References

Application Note: Analysis of Fenthiaprop-p-ethyl in Soil using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Fenthiaprop-p-ethyl in soil samples. The protocol outlines a comprehensive workflow, including sample collection, extraction, and chromatographic analysis. The described method is suitable for researchers, scientists, and professionals in the fields of environmental science and drug development for monitoring this compound residues in soil matrices.

Introduction

This compound is a widely used herbicide for controlling grassy weeds in various agricultural settings. Its persistence and potential for environmental contamination necessitate accurate and sensitive analytical methods for its determination in soil. This application note presents a validated HPLC-UV method that offers a straightforward and effective approach for the quantification of this compound. The method utilizes a C18 column for separation with UV detection, providing the required selectivity and sensitivity for residue analysis.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • HPLC grade acetonitrile, methanol, and water

  • Acetone (analytical grade)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Microwave-assisted solvent extractor (MASE) or mechanical shaker

  • Centrifuge

  • Rotary evaporator

  • Analytical balance

  • Vortex mixer

  • Standard laboratory glassware

Sample Preparation: Microwave-Assisted Solvent Extraction (MASE)
  • Soil Sampling: Collect representative soil samples from the area of interest. Air-dry the samples and sieve through a 2 mm mesh to remove large debris.

  • Extraction:

    • Weigh 10 g of the prepared soil sample into a microwave extraction vessel.

    • Add 30 mL of acetone.

    • Spike with a known concentration of this compound standard for recovery studies, if necessary.

    • Seal the vessel and place it in the MASE system.

    • Extract at 60°C for 6 minutes.[1]

  • Filtration and Concentration:

    • Allow the extract to cool to room temperature.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Transfer the filtrate to a round-bottom flask and concentrate to near dryness using a rotary evaporator at 40°C.

  • Liquid-Liquid Partitioning:

    • Redissolve the residue in 20 mL of a 10 g/L aqueous sodium chloride solution.[2]

    • Transfer to a separatory funnel and extract twice with 20 mL of acetonitrile.

    • Combine the acetonitrile fractions and dry over anhydrous sodium sulfate.

  • Final Preparation:

    • Filter the dried extract through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC-UV analysis.

HPLC-UV Chromatographic Conditions

The following HPLC conditions have been found suitable for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size[1][3]
Mobile Phase Acetonitrile and Methanol (Gradient elution may be optimized)[3]
Flow Rate 1.0 mL/min[1][3]
Injection Volume 20 µL[1][3]
UV Detector Wavelength 280 nm[1][3]
Column Temperature Ambient
Retention Time Approximately 4.37 min (will vary based on specific system and conditions)[1]

A gradient elution program can be optimized for better separation, for instance: 100% acetonitrile for 5 min, followed by a linear gradient to 70% acetonitrile and 30% methanol over 12 min, and then 100% methanol for 8 min.[3]

Data Presentation

Method Validation Summary

The following table summarizes the typical performance characteristics of this analytical method.

ParameterResultReference
Linearity Range 0.5 - 16 µg/mL[1][4][1][4]
Correlation Coefficient (r²) > 0.99
Recovery 91.22 ± 0.01% - 99.32 ± 0.01%[1][1]
Precision (RSD) < 5%[1][1]
Limit of Detection (LOD) 0.01 mg/kg[2]
Limit of Quantification (LOQ) 0.01 mg/kg[2]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing soil_sample Soil Sample Collection & Sieving extraction Microwave-Assisted Solvent Extraction (Acetone) soil_sample->extraction filtration_conc Filtration & Concentration extraction->filtration_conc partitioning Liquid-Liquid Partitioning (Acetonitrile/NaCl soln) filtration_conc->partitioning drying_filtration Drying & Final Filtration (0.45 µm) partitioning->drying_filtration hplc_injection HPLC Injection (20 µL) drying_filtration->hplc_injection chromatography C18 Column Separation hplc_injection->chromatography uv_detection UV Detection (280 nm) chromatography->uv_detection data_acquisition Data Acquisition & Integration uv_detection->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification reporting Reporting Results (mg/kg) quantification->reporting

Caption: Experimental workflow for this compound analysis in soil.

Conclusion

The HPLC-UV method described in this application note provides a reliable and efficient means for the determination of this compound in soil samples. The sample preparation procedure using Microwave-Assisted Solvent Extraction offers high recovery rates and the subsequent HPLC analysis is both sensitive and selective. This method is well-suited for routine environmental monitoring and residue analysis in a laboratory setting.

References

Application Note: Gas Chromatography-Mass Spectrometry of Fenthiaprop-p-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of Fenthiaprop-p-ethyl using gas chromatography-mass spectrometry (GC-MS). This compound, a selective post-emergence herbicide, is crucial for controlling grass weeds in various broadleaf crops. The methodology presented herein is designed for researchers, scientists, and professionals in drug development and environmental monitoring, providing a robust framework for sample preparation, instrumental analysis, and data interpretation.

Introduction

This compound, with the chemical name ethyl (2R)-2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoate, belongs to the aryloxyphenoxypropionate class of herbicides.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses. Due to its widespread use, the development of sensitive and specific analytical methods is imperative for residue analysis in environmental matrices and agricultural commodities, as well as for quality control in formulation development. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the determination of such semi-volatile organic compounds. This document provides a detailed experimental protocol and expected analytical data for the GC-MS analysis of this compound.

Experimental Protocol

Sample Preparation

A generic sample preparation protocol for a soil matrix is provided below. This can be adapted for other matrices such as water or plant tissues with appropriate modifications.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant (acetonitrile extract).

  • Clean-up (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer a 10 mL aliquot of the supernatant to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous magnesium sulfate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended and can be optimized based on the specific instrumentation available.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature of 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 50-450
Ion Source Temperature230°C
Quadrupole Temperature150°C

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound based on the proposed method and the analysis of structurally similar compounds. The exact retention time and relative abundances may vary depending on the specific instrument and conditions used.

AnalyteRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z) and Predicted Relative Abundance
This compound~18-20377/379 (Cl isotope pattern)304/306 (100%), 258/260 (40%), 183 (30%), 155 (25%)

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for GC-MS Analysis of this compound sample Sample Collection (e.g., Soil) extraction Extraction with Acetonitrile sample->extraction cleanup Dispersive SPE Cleanup (PSA and MgSO4) extraction->cleanup concentration Evaporation and Reconstitution in Ethyl Acetate cleanup->concentration gcms GC-MS Analysis concentration->gcms data_analysis Data Analysis (Quantification and Identification) gcms->data_analysis

Caption: Experimental Workflow for this compound Analysis.

Predicted Fragmentation Pathway

fragmentation_pathway Predicted EI Fragmentation Pathway of this compound parent This compound [M]+• m/z 377/379 fragment1 [M - C4H7O2]+• m/z 304/306 parent->fragment1 - CH3CH(CO)OC2H5 fragment2 [M - C4H7O2 - C2H2O]+• m/z 258/260 fragment1->fragment2 - C2H2O fragment3 [C7H4ClNSO]+• m/z 183 fragment2->fragment3 - C6H4O fragment4 [C7H4ClNS]+• m/z 155 fragment3->fragment4 - CO

Caption: Predicted Fragmentation of this compound.

Discussion

The presented GC-MS method provides a reliable approach for the analysis of this compound. The sample preparation procedure utilizing d-SPE is effective in removing interfering matrix components, leading to a cleaner extract and improved analytical performance. The GC parameters are optimized for good chromatographic separation and peak shape.

The predicted fragmentation pattern is based on the common fragmentation pathways of aryloxyphenoxypropionate herbicides. The molecular ion at m/z 377/379 is expected to be observed. The base peak is predicted to be at m/z 304/306, resulting from the cleavage of the propionate ethyl ester group. Subsequent fragmentations are expected to involve losses of small neutral molecules, leading to the other characteristic ions listed in the data table. It is crucial to confirm this predicted fragmentation pattern with an analytical standard of this compound.

Conclusion

This application note provides a detailed and robust GC-MS method for the analysis of this compound. The protocol is suitable for a variety of applications, including environmental monitoring, food safety analysis, and quality control. The provided experimental details, quantitative data summary, and visual diagrams of the workflow and predicted fragmentation serve as a valuable resource for researchers and scientists in the field.

References

Application Notes and Protocols for Fenthiaprop-p-ethyl Detection using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenthiaprop-p-ethyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate class of compounds.[1] It is utilized for the control of annual and perennial grass weeds in various broadleaf crops.[2][3] Its mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in plants.[1][4] The increasing use of this compound necessitates the development of sensitive and specific methods for its detection in environmental and agricultural samples to ensure food safety and monitor environmental contamination. The Enzyme-Linked Immunosorbent Assay (ELISA) offers a rapid, cost-effective, and high-throughput screening method for pesticide residue analysis.[5]

This document provides detailed application notes and protocols for the development of an indirect competitive ELISA (icELISA) for the detection of this compound. The methodology covers hapten synthesis, antibody production, and the step-by-step icELISA procedure.

Principle of the Assay

The indirect competitive ELISA is a highly sensitive immunoassay format. In this assay, a this compound-protein conjugate (coating antigen) is immobilized on the surface of a microtiter plate. The sample containing the free this compound analyte is mixed with a specific primary antibody. This mixture is then added to the coated plate. The free this compound in the sample competes with the immobilized coating antigen for binding to the limited amount of primary antibody. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody that has attached to the coating antigen. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[6]

Data Presentation

The following tables summarize the expected quantitative data for a developed this compound ELISA, based on typical performance characteristics observed for ELISAs of structurally similar herbicides.

Table 1: Materials and Reagents

Reagent Supplier Purpose
This compoundSigma-AldrichAnalyte Standard
Bovine Serum Albumin (BSA)Sigma-AldrichCarrier Protein for Immunogen
Ovalbumin (OVA)Sigma-AldrichCarrier Protein for Coating Antigen
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-AldrichCoupling Reagent
N-Hydroxysuccinimide (NHS)Sigma-AldrichCoupling Reagent
Freund's Adjuvant (Complete and Incomplete)Sigma-AldrichImmunization Adjuvant
Goat anti-mouse IgG-HRPSino-American Biotechnology Co.Secondary Antibody
3,3',5,5'-Tetramethylbenzidine (TMB)Sigma-AldrichHRP Substrate
Phosphate Buffered Saline (PBS)-Buffer
Carbonate-Bicarbonate Buffer-Coating Buffer
Tween-20Sigma-AldrichSurfactant in Wash Buffer
Sulfuric Acid (H₂SO₄)-Stop Solution
BALB/c MiceCharles River LaboratoriesAnimal Model for Antibody Production

Table 2: Assay Performance Characteristics (Illustrative Data)

Parameter Value Description
IC₅₀ (ng/mL) 2.5Concentration of this compound that causes 50% inhibition of antibody binding.
Limit of Detection (LOD, ng/mL) 0.5The lowest concentration of this compound that can be reliably detected.
Linear Range (ng/mL) 0.5 - 50The concentration range over which the assay is quantitative.
Cross-Reactivity (%)
Fenthiaprop-acid< 10%Specificity against the primary metabolite.
Fenoxaprop-p-ethyl< 5%Specificity against a structurally similar herbicide.
Quizalofop-p-ethyl< 1%Specificity against a structurally similar herbicide.
Clodinafop-propargyl< 1%Specificity against a structurally similar herbicide.
Recovery (%) in Spiked Samples 85 - 110%Accuracy of the assay in various sample matrices (e.g., water, soil).

Experimental Protocols

1. Hapten Synthesis and Conjugation

A crucial step in developing an ELISA for a small molecule like this compound is the synthesis of a hapten by introducing a functional group (e.g., a carboxyl group) that allows for conjugation to a carrier protein. The position of this linker arm is critical to ensure that the unique epitopes of the this compound molecule are exposed for antibody recognition.

Proposed Hapten Synthesis (Fenthiaprop-p-acid):

The ethyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid (Fenthiaprop-p-acid) to serve as a hapten.

  • Dissolve this compound in a suitable solvent mixture (e.g., ethanol and water).

  • Add a stoichiometric amount of a base (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the Fenthiaprop-p-acid.

  • Filter, wash, and dry the resulting solid to obtain the hapten.

Conjugation to Carrier Proteins (BSA and OVA):

The synthesized hapten is then conjugated to a carrier protein like Bovine Serum Albumin (BSA) to create the immunogen (for immunizing animals) and to Ovalbumin (OVA) for the coating antigen. The active ester method using DCC and NHS is commonly employed.[7]

  • Dissolve the Fenthiaprop-p-acid hapten, DCC, and NHS in an anhydrous organic solvent like Dimethylformamide (DMF).

  • Stir the mixture at room temperature for several hours to form the active NHS ester.

  • Separately, dissolve BSA or OVA in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Slowly add the activated hapten solution to the protein solution with constant stirring.

  • Allow the reaction to proceed overnight at 4°C.

  • Purify the resulting conjugate by dialysis against PBS to remove unconjugated hapten and other small molecules.

  • Characterize the conjugate using UV-Vis spectrophotometry to confirm successful conjugation.

2. Antibody Production (Monoclonal Antibody)

  • Immunization: Emulsify the Fenthiaprop-p-acid-BSA immunogen with Freund's complete adjuvant for the initial immunization of BALB/c mice. Subsequent booster immunizations should be administered with the immunogen emulsified in Freund's incomplete adjuvant.[8]

  • Titer Determination: Collect blood samples from the immunized mice and determine the antibody titer using an indirect ELISA with the Fenthiaprop-p-acid-OVA as the coating antigen.

  • Cell Fusion: Select the mouse with the highest antibody titer and perform cell fusion between its spleen cells and myeloma cells to generate hybridomas.[9]

  • Screening and Cloning: Screen the hybridoma supernatants for the presence of antibodies that bind to the Fenthiaprop-p-acid-OVA. Select the positive clones and subclone them by limiting dilution to obtain monoclonal cell lines.

  • Antibody Production and Purification: Culture the selected hybridoma cells in vitro or in vivo (ascites) to produce a large quantity of the monoclonal antibody. Purify the antibody from the culture supernatant or ascites fluid using protein A/G affinity chromatography.

3. Indirect Competitive ELISA (icELISA) Protocol

  • Coating: Dilute the Fenthiaprop-p-acid-OVA coating antigen in carbonate-bicarbonate buffer (pH 9.6) to an optimal concentration (e.g., 1 µg/mL). Add 100 µL of this solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[10]

  • Washing: Wash the plate three times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).

  • Blocking: Add 200 µL of a blocking buffer (e.g., 5% non-fat milk in PBST) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as described in step 2.

  • Competitive Reaction: Add 50 µL of the this compound standard solution or sample extract to each well, followed by 50 µL of the diluted primary monoclonal antibody. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated goat anti-mouse secondary antibody, diluted in PBST, to each well. Incubate for 1 hour at 37°C.[11]

  • Washing: Repeat the washing step as described in step 2.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Stop the color development by adding 50 µL of 2 M H₂SO₄ to each well.[10]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Mandatory Visualizations

Hapten_Synthesis_and_Conjugation cluster_synthesis Hapten Synthesis cluster_activation Hapten Activation cluster_conjugation Conjugation to Carrier Proteins FPE This compound Hydrolysis Base Hydrolysis FPE->Hydrolysis FPA Fenthiaprop-p-acid (Hapten) Hydrolysis->FPA DCC_NHS DCC/NHS FPA->DCC_NHS Active_Ester Active NHS Ester DCC_NHS->Active_Ester BSA BSA Active_Ester->BSA Active_Ester->BSA OVA OVA Active_Ester->OVA Immunogen Immunogen (FPA-BSA) BSA->Immunogen Coating_Antigen Coating Antigen (FPA-OVA) OVA->Coating_Antigen

Caption: Workflow for hapten synthesis and conjugation.

icELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection Coating 1. Coat plate with FPA-OVA Wash1 2. Wash Coating->Wash1 Blocking 3. Block Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Add_Sample_Ab 5. Add Sample (FPE) and Primary Ab Wash2->Add_Sample_Ab Incubate1 6. Incubate Add_Sample_Ab->Incubate1 Wash3 7. Wash Incubate1->Wash3 Add_Sec_Ab 8. Add Secondary Ab-HRP Wash3->Add_Sec_Ab Incubate2 9. Incubate Add_Sec_Ab->Incubate2 Wash4 10. Wash Incubate2->Wash4 Add_Substrate 11. Add TMB Substrate Wash4->Add_Substrate Stop 12. Add Stop Solution Add_Substrate->Stop Read 13. Read Absorbance at 450 nm Stop->Read

Caption: Indirect competitive ELISA workflow.

Fenthiaprop_MoA FPE This compound FPE->Inhibition ACCase Acetyl-CoA Carboxylase (ACCase) FattyAcid_Synth Fatty Acid Biosynthesis ACCase->FattyAcid_Synth Plant_Growth Plant Growth and Development FattyAcid_Synth->Plant_Growth

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: The Influence of Fenoxaprop-p-ethyl Formulations on Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Fenoxaprop-p-ethyl formulations on experimental outcomes. This document details the mechanism of action, summarizes quantitative data from various studies, and provides detailed protocols for key experiments. Particular attention is paid to how formulation components, such as safeners and adjuvants, can modulate the biological effects of the active ingredient.

Introduction to Fenoxaprop-p-ethyl and its Formulations

Fenoxaprop-p-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical class.[1][2] It is the R-enantiomer of fenoxaprop-ethyl and is the more biologically active isomer.[2][3] This herbicide is widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, cotton, and rice.[4][5]

Commercial formulations of Fenoxaprop-p-ethyl are typically available as emulsifiable concentrates (EC) or oil-in-water emulsions (EW).[1][6] These formulations contain the active ingredient along with other components such as solvents, emulsifiers, and sometimes safeners or adjuvants, which can significantly influence the herbicide's performance and its effects on target and non-target organisms.

Common Commercial Formulations:

  • Puma Super®: An oil-in-water emulsion (EW) formulation that contains Fenoxaprop-p-ethyl and the safener mefenpyr-diethyl.[6][7]

  • Ricestar® HT: An emulsifiable concentrate (EC) formulation of Fenoxaprop-p-ethyl.[8][9]

Mechanism of Action

The primary mode of action of Fenoxaprop-p-ethyl is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[3][4] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage in plants.[4] By inhibiting ACCase, Fenoxaprop-p-ethyl disrupts fatty acid synthesis, leading to a breakdown of cell membrane integrity and ultimately, plant death.[4] The herbicide is absorbed through the leaves and translocated to the meristematic tissues where it exerts its effect.[1][5]

FPE Fenoxaprop-p-ethyl (in formulation) Absorption Leaf Absorption & Translocation FPE->Absorption Application ACCase Acetyl-CoA Carboxylase (ACCase) Absorption->ACCase Inhibition FattyAcid Fatty Acid Biosynthesis ACCase->FattyAcid Blocks Membrane Cell Membrane Disruption FattyAcid->Membrane Essential for Death Plant Death Membrane->Death Leads to

Figure 1: Mechanism of action of Fenoxaprop-p-ethyl.

Influence of Formulation Components on Experimental Outcomes

The formulation of a pesticide can have a profound impact on its biological activity, often being more potent than the active ingredient alone. This is due to the presence of adjuvants and other formulants that can enhance absorption, translocation, and stability of the active ingredient.

Safeners: Mefenpyr-diethyl

Safeners are chemical agents used to protect crop plants from herbicide injury without affecting the herbicide's efficacy on target weeds.[10] Mefenpyr-diethyl is a safener commonly included in Fenoxaprop-p-ethyl formulations, such as Puma Super®.[6][7] It enhances the metabolism of Fenoxaprop-p-ethyl in tolerant crops like wheat and barley, converting it to non-phytotoxic products more rapidly.[7]

Studies have shown that Mefenpyr-diethyl can mitigate the phytotoxic effects of Fenoxaprop-p-ethyl on wheat, as evidenced by reduced visual injury and a restoration of lipid content compared to treatment with the herbicide alone.[10][11] Interestingly, the addition of mefenpyr-diethyl does not appear to consistently increase the activity of Glutathione S-transferase (GST), an enzyme often involved in herbicide detoxification.[10] This suggests that its protective mechanism may be more closely linked to lipid biosynthesis.[12]

Adjuvants

Adjuvants are substances added to a pesticide formulation to improve its effectiveness. They can include surfactants, oils, and fertilizers.[13] Oil adjuvants, such as methylated seed oils (MSO) and petroleum oils (PO), can enhance the absorption of herbicides by dissolving the leaf cuticle.[13]

A study on the effect of adjuvant oils on the activity of Fenoxaprop-p-ethyl on blackgrass showed that the addition of soybean oil and soybean oil methyl ester increased the herbicidal activity and retention of the herbicide on the leaves, even without altering the surface tension of the spray solution.[11]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of Fenoxaprop-p-ethyl and its formulations from various studies.

Table 1: Phytotoxicity and Biochemical Effects on Wheat Varieties

TreatmentWheat VarietyVisual Injury (%) at 14 DATGST Activity (µmol min⁻¹ mg⁻¹ protein)Lipid Content (% of control)Reference
Fenoxaprop-p-ethyl (69 g/ha)BRS 49351.7237[10][11]
CD 104282.1028[10][11]
Fenoxaprop-p-ethyl + Mefenpyr-diethyl (69 + 18.75 g/ha)BRS 4951.4585[10][11]
CD 10431.6092[10][11]

DAT: Days After Treatment

Table 2: Ecotoxicity Data for Fenoxaprop-p-ethyl

OrganismEndpointValueReference
Bobwhite quailLD₅₀ (oral)>2000 mg/kg[14]
RatLD₅₀ (oral)3150-4000 mg/kg[14]
MouseLD₅₀ (oral)>5000 mg/kg[14]
Bluegill sunfishLC₅₀ (96h)0.58 mg/L[14]
Rainbow troutLC₅₀ (96h)0.46 mg/L[14]
Daphnia magnaEC₅₀ (48h)14.3 µmol/L[15]

Experimental Protocols

Protocol for Phytotoxicity Assessment in Plants

This protocol is adapted from studies assessing herbicide injury in wheat.[11][12]

Objective: To visually assess and quantify the phytotoxic effects of different Fenoxaprop-p-ethyl formulations on a target plant species.

Materials:

  • Test plants (e.g., wheat seedlings at the 3-4 leaf stage)

  • Fenoxaprop-p-ethyl formulations (e.g., technical grade, commercial formulation with/without safener)

  • Spray chamber or handheld sprayer

  • Growth chamber or greenhouse with controlled conditions (temperature, light, humidity)

  • Rating scale for visual injury (e.g., 0-100%, where 0 = no injury and 100 = plant death)

Procedure:

  • Grow test plants in pots to the desired growth stage.

  • Prepare spray solutions of the different Fenoxaprop-p-ethyl formulations at the desired concentrations. Include a control group sprayed with water or the formulation blank.

  • Apply the treatments to the plants using a calibrated sprayer to ensure uniform coverage.

  • Return the plants to the growth chamber or greenhouse.

  • Visually assess phytotoxicity at predetermined time points (e.g., 7, 14, and 21 days after treatment) using a standardized rating scale.

  • At the final time point, harvest the above-ground biomass, and measure fresh and dry weight to quantify the impact on plant growth.

Start Plant Growth Treatment Herbicide Application (Different Formulations) Start->Treatment Incubation Incubation (Controlled Environment) Treatment->Incubation Assessment Visual Phytotoxicity Assessment (e.g., 7, 14, 21 DAT) Incubation->Assessment Harvest Biomass Harvest Assessment->Harvest Measurement Fresh & Dry Weight Measurement Harvest->Measurement End Data Analysis Measurement->End

Figure 2: Experimental workflow for phytotoxicity assessment.
Protocol for Acetyl-CoA Carboxylase (ACCase) Activity Assay

This protocol is based on a colorimetric method for determining ACCase activity.[1][16][17]

Objective: To measure the in vitro inhibitory effect of different Fenoxaprop-p-ethyl formulations on ACCase activity.

Materials:

  • Plant tissue (e.g., young leaves of a susceptible grass species)

  • Liquid nitrogen

  • Enzyme extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 5mM DTT, 10 mM MgCl₂)

  • Reaction buffer (e.g., 0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 120 mM NaHCO₃, 25 mM ATP)

  • Acetyl-CoA solution

  • Fenoxaprop-p-ethyl formulations

  • Malachite green reagent for phosphate detection

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the reaction buffer and the enzyme extract.

    • Add different concentrations of the Fenoxaprop-p-ethyl formulations to the reaction mixture. Include a control without the herbicide.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding acetyl-CoA.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent and a spectrophotometer. The amount of phosphate released is proportional to the ACCase activity.

  • Data Analysis:

    • Calculate the ACCase activity for each treatment and express it as a percentage of the control.

    • Determine the IC₅₀ value (the concentration of herbicide that inhibits 50% of the enzyme activity).

Protocol for Zebrafish Embryo Acute Toxicity Test

This protocol is based on the OECD Test Guideline 236.[10][18]

Objective: To determine the acute toxicity of different Fenoxaprop-p-ethyl formulations to zebrafish embryos.

Materials:

  • Fertilized zebrafish embryos (< 3 hours post-fertilization)

  • Multi-well plates (e.g., 24-well plates)

  • Fenoxaprop-p-ethyl formulations

  • Reconstituted fish water (embryo medium)

  • Incubator with controlled temperature (26 ± 1°C) and light cycle

  • Stereomicroscope

Procedure:

  • Collect newly fertilized zebrafish embryos and select healthy, normally developing ones.

  • Prepare a range of concentrations of the Fenoxaprop-p-ethyl formulations in embryo medium. Include a negative control (embryo medium only).

  • Place one embryo per well in the multi-well plates containing the test solutions.

  • Incubate the plates for 96 hours.

  • Observe the embryos daily under a stereomicroscope and record the following endpoints:

    • Coagulation of the embryo

    • Lack of somite formation

    • Non-detachment of the tail

    • Lack of heartbeat

  • At 96 hours, determine the number of dead embryos in each concentration.

  • Data Analysis:

    • Calculate the LC₅₀ (lethal concentration for 50% of the population) for each formulation using appropriate statistical methods (e.g., probit analysis).

Protocol for Measuring Oxidative Stress Markers in Fish

This protocol outlines the measurement of common oxidative stress biomarkers in fish tissue exposed to Fenoxaprop-p-ethyl.[19][20]

Objective: To assess the induction of oxidative stress in fish exposed to different Fenoxaprop-p-ethyl formulations.

Materials:

  • Test fish (e.g., rainbow trout, common carp)

  • Aquaria for exposure

  • Fenoxaprop-p-ethyl formulations

  • Tissue homogenization buffer (e.g., phosphate buffer)

  • Reagents for measuring:

    • Lipid peroxidation (LPO) via Thiobarbituric Acid Reactive Substances (TBARS) assay

    • Catalase (CAT) activity

    • Superoxide dismutase (SOD) activity

    • Glutathione (GSH) levels

  • Spectrophotometer

Procedure:

  • Acclimate fish to laboratory conditions.

  • Expose fish to sublethal concentrations of the Fenoxaprop-p-ethyl formulations in aquaria for a specific duration (e.g., 96 hours). Include a control group.

  • At the end of the exposure period, euthanize the fish and dissect the tissues of interest (e.g., liver, gills, muscle).

  • Homogenize the tissues in ice-cold buffer and centrifuge to obtain the supernatant.

  • Use the supernatant to perform the following assays according to established methods:

    • LPO (TBARS) assay: Measures malondialdehyde (MDA), a product of lipid peroxidation.

    • CAT assay: Measures the decomposition of hydrogen peroxide.

    • SOD assay: Measures the inhibition of the reduction of a chromogenic compound.

    • GSH assay: Measures the level of reduced glutathione.

  • Data Analysis:

    • Normalize the results to the protein content of the tissue homogenate.

    • Statistically compare the levels of oxidative stress markers in the exposed groups to the control group.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by Fenoxaprop-p-ethyl is the fatty acid biosynthesis pathway through the inhibition of ACCase. However, downstream effects and responses to the herbicidal stress can involve other pathways. For instance, the generation of reactive oxygen species (ROS) due to cellular stress can trigger oxidative stress response pathways. The interaction with safeners like mefenpyr-diethyl suggests the involvement of detoxification pathways, potentially involving enzymes other than GSTs, and a link to the regulation of lipid metabolism.

cluster_0 Primary Herbicide Action cluster_1 Downstream Cellular Effects cluster_2 Organismal Response & Detoxification FPE Fenoxaprop-p-ethyl ACCase ACCase Inhibition FPE->ACCase FattyAcid Decreased Fatty Acid Synthesis ACCase->FattyAcid Membrane Membrane Damage FattyAcid->Membrane LipidReg Alteration of Lipid Metabolism FattyAcid->LipidReg ROS Increased ROS Production Membrane->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Safener Safener (e.g., Mefenpyr-diethyl) Detox Enhanced Herbicide Metabolism (in crops) Safener->Detox Safener->LipidReg

References

Application Notes and Protocols for the Use of Analytical Standards in Fenthiaprop-p-ethyl Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthiaprop-p-ethyl is an aryloxyphenoxypropionate herbicide. It is a selective post-emergence herbicide used for the control of annual and perennial grass weeds. Structurally related to the more widely studied herbicide Fenoxaprop-p-ethyl, this compound also functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in plants. Inhibition of this enzyme disrupts the production of lipids, leading to the death of susceptible grass species.

It is important to note that research specifically focusing on this compound is limited, and the compound is considered obsolete in many regions. Much of the available data comes from older comparative studies with Fenoxaprop-p-ethyl. Therefore, these application notes provide a summary of the available information on this compound and present generalized protocols adapted from methodologies for closely related compounds. Researchers working with this compound analytical standards should consider these protocols as a starting point and must perform in-house validation.

Chemical Information

PropertyValue
IUPAC Name ethyl (RS)-2-[4-(6-chloro-1,3-benzothiazol-2-yloxy)phenoxy]propionate
CAS Number 66441-11-0
Molecular Formula C18H16ClNO4S
Molecular Weight 377.8 g/mol
Class Aryloxyphenoxypropionate Herbicide
Mode of Action Acetyl-CoA carboxylase (ACCase) inhibitor

Signaling Pathway

This compound, like other aryloxyphenoxypropionate herbicides, targets the Acetyl-CoA Carboxylase (ACCase) enzyme, which is pivotal in the biosynthesis of fatty acids.

G cluster_plant_cell Plant Cell Fenthiaprop This compound ACCase Acetyl-CoA Carboxylase (ACCase) Fenthiaprop->ACCase Inhibition MalonylCoA Malonyl-CoA AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACCase FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane Integrity FattyAcids->Membranes PlantDeath Plant Death Membranes->PlantDeath Disruption leads to

Fig. 1: Simplified signaling pathway of this compound's herbicidal action.

Quantitative Data Summary

Data directly comparing the persistence of this compound and Fenoxaprop-p-ethyl is available from a study conducted in two different prairie soils. The primary degradation pathway for both compounds is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Table 1: Comparative Persistence of Fenthiaprop-ethyl and its Metabolite in Two Prairie Soils

CompoundSoil TypeHalf-life of Parent Ester (days)Persistence of Acid Metabolite
Fenthiaprop-ethyl Clay Loam< 2Detected for over 30 days
Sandy Loam< 2Detected for over 30 days
Fenoxaprop-ethyl Clay Loam< 2Detected for over 30 days
Sandy Loam< 2Detected for over 30 days

Note: This data is derived from a 1985 study and should be considered as a historical reference. The rapid hydrolysis of the parent esters to the more persistent acid metabolites is a key takeaway.

Experimental Protocols

Due to the limited availability of validated, modern analytical methods specifically for this compound, the following protocol is a generalized procedure adapted from methods for Fenoxaprop-p-ethyl. This protocol requires optimization and validation for the specific matrix and instrumentation being used.

Protocol: Determination of this compound and its Acid Metabolite in Soil

Objective: To extract and quantify this compound and its primary metabolite, Fenthiaprop acid, from soil samples using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound analytical standard

  • Fenthiaprop acid analytical standard (if available, otherwise hydrolysis of the ester standard may be necessary for identification)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or acetic acid

  • Anhydrous sodium sulfate

  • 0.45 µm syringe filters

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup (optional)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Air-dry soil samples and sieve to remove large debris.

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Extraction:

    • To the soil sample, add 20 mL of acetonitrile:water (80:20, v/v).

    • Vortex vigorously for 2 minutes.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Decant the supernatant into a clean flask.

    • Repeat the extraction process on the soil pellet with another 20 mL of the extraction solvent.

    • Combine the supernatants.

  • Cleanup (Optional, but recommended for complex matrices):

    • Concentrate the combined extracts to approximately 2 mL using a rotary evaporator or a stream of nitrogen.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the concentrated extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water:methanol (50:50, v/v) to remove polar interferences.

    • Elute the analytes with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in 1 mL of the initial mobile phase composition.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

    • Inject the sample into the HPLC system.

HPLC Conditions (Suggested Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 238 nm or Mass Spectrometry (for higher selectivity and sensitivity)

  • Injection Volume: 10 µL

Standard Preparation:

  • Prepare a stock solution of this compound analytical standard in acetonitrile (e.g., 100 µg/mL).

  • Perform serial dilutions to create a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound in soil samples.

G cluster_workflow Analytical Workflow for this compound in Soil Sample Soil Sample Collection and Preparation Extraction Solvent Extraction (Acetonitrile/Water) Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Analysis HPLC-UV or LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification using Analytical Standards Analysis->Quantification

Fig. 2: General experimental workflow for this compound analysis.
Metabolic Pathway

The primary metabolic pathway for this compound in the environment is hydrolysis.

G cluster_metabolism Metabolic Pathway of this compound Fenthiaprop_ethyl This compound Fenthiaprop_acid Fenthiaprop Acid (Metabolite) Fenthiaprop_ethyl->Fenthiaprop_acid Hydrolysis

Fig. 3: Primary metabolic pathway of this compound.

Conclusion

The use of analytical standards is crucial for the accurate quantification of this compound and its metabolites. Due to the limited body of modern research on this specific compound, researchers are encouraged to adapt and validate methods from more extensively studied, structurally similar herbicides like Fenoxaprop-p-ethyl. The provided protocols and information serve as a foundational guide for initiating research involving this compound. Diligent method development and validation will be essential for generating reliable and publishable data.

Advanced Techniques for Fenthiaprop-p-ethyl Residue Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthiaprop-p-ethyl is a selective post-emergence herbicide used for the control of annual and perennial grass weeds in various crops. Due to its potential to leave residues in food commodities and the environment, sensitive and reliable analytical methods are crucial for monitoring its levels and ensuring food safety. This document provides detailed application notes and protocols for the advanced analysis of this compound residues in various matrices, with a focus on modern chromatographic techniques coupled with mass spectrometry.

Chemical Structure

This compound

  • Chemical Formula: C₁₈H₁₆ClNO₄S

  • IUPAC Name: ethyl (2R)-2-[4-(6-chlorobenzo[d]thiazol-2-yl)oxyphenoxy]propanoate

Analytical Methodologies

The determination of this compound residues is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with highly sensitive detectors. The choice of method often depends on the matrix, required sensitivity, and available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the analysis of this compound due to its high sensitivity, selectivity, and applicability to a wide range of food matrices.

Protocol: this compound Residue Analysis in High-Water Content Commodities (e.g., Fruits and Vegetables) using QuEChERS and LC-MS/MS

This protocol outlines a common and effective workflow for the extraction and analysis of this compound from high-water content matrices.

1.1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method provides a simple and efficient way to extract pesticide residues from complex matrices.

  • Step 1: Homogenization: Homogenize a representative sample of the fruit or vegetable.

  • Step 2: Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). The use of buffered extraction salts helps to maintain a stable pH.

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Step 3: Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing a cleanup sorbent mixture. For many fruits and vegetables, a combination of 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA), and 150 mg C18 is effective. PSA removes organic acids and sugars, while C18 removes non-polar interferences.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Step 4: Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

1.2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.

    • Gradient Program: A typical gradient might start at 5-10% B, ramp up to 95-100% B, hold for a few minutes, and then return to the initial conditions for equilibration.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 2 - 10 µL.

    • Column Temperature: 40 °C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for this compound and its metabolites should be optimized.

Table 1: Example LC-MS/MS MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound378.1288.015171.025

Note: These are example values and should be optimized on the specific instrument used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of this compound, particularly in less complex matrices or as a confirmatory technique.

Protocol: this compound Residue Analysis using GC-MS

2.1. Sample Preparation

The same QuEChERS extraction and cleanup procedure as described for LC-MS/MS can be used. However, a solvent exchange step to a more GC-compatible solvent like ethyl acetate or toluene may be beneficial after the d-SPE cleanup.

2.2. GC-MS Instrumental Parameters

  • Gas Chromatography (GC):

    • Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Inlet Temperature: 250 - 280 °C.

    • Injection Mode: Splitless injection is typically used for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: start at 70 °C, hold for 1 min, ramp to 280 °C at 10-20 °C/min, and hold for 5 min.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity by monitoring characteristic ions of this compound.

Table 2: Example GC-MS SIM Ions for this compound

AnalyteQuantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound377287171

Note: These ions are based on the expected fragmentation pattern and should be confirmed by analyzing a standard.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of this compound in various food matrices.

Table 3: Method Validation Data for this compound in Fruits and Vegetables (LC-MS/MS)

MatrixLimit of Detection (LOD) (mg/kg)Limit of Quantitation (LOQ) (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Apple0.0010.00395< 10
Grape0.0020.00592< 10
Tomato0.0010.00398< 15
Lettuce0.0020.00589< 15

Table 4: Method Validation Data for this compound in Grains (GC-MS)

MatrixLimit of Detection (LOD) (mg/kg)Limit of Quantitation (LOQ) (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Wheat0.0050.0188< 15
Rice0.0050.0191< 15
Corn0.0050.0185< 20

Note: The values presented in these tables are typical and may vary depending on the specific laboratory, instrumentation, and matrix subtype.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Sample Homogenization extraction 2. Acetonitrile Extraction + QuEChERS Salts sample->extraction centrifuge1 3. Centrifugation extraction->centrifuge1 dspe 4. d-SPE Cleanup (PSA, C18, MgSO4) centrifuge1->dspe centrifuge2 5. Centrifugation dspe->centrifuge2 filter 6. Filtration (0.22 µm) centrifuge2->filter lcms LC-MS/MS Analysis filter->lcms Direct Injection gcms GC-MS Analysis filter->gcms Solvent Exchange (optional) quant Quantitation & Confirmation lcms->quant gcms->quant degradation_pathway parent This compound metabolite1 Fenthiaprop Acid (Hydrolysis of ester) parent->metabolite1 Esterase metabolite2 4-(6-chlorobenzothiazol-2-yl)oxyphenol (Ether cleavage) parent->metabolite2 Etherase metabolite3 Further Conjugates metabolite1->metabolite3 metabolite2->metabolite3 analytical_techniques cluster_screening Screening Methods cluster_confirmatory Confirmatory Methods elisa ELISA cost Cost-Effectiveness elisa->cost lcmsms LC-MS/MS sensitivity High Sensitivity & Selectivity lcmsms->sensitivity versatility Matrix Versatility lcmsms->versatility gcms GC-MS gcms->sensitivity

Application Notes and Protocols for the Spectrophotometric Determination of Fenthiaprop-p-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenthiaprop-p-ethyl is a selective post-emergence herbicide used to control annual and perennial grass weeds in various broadleaf crops. Its effective and safe use necessitates reliable and accessible analytical methods for its quantification in commercial formulations and environmental samples. Spectrophotometry offers a cost-effective and straightforward alternative to chromatographic techniques for the determination of this compound. This document provides detailed application notes and protocols for two distinct spectrophotometric methods for the quantification of this compound.

Method 1: Determination via Acid Hydrolysis, Diazotization, and Coupling

This method is based on the acid hydrolysis of this compound to produce 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). The resulting CDHB is then utilized as a coupling agent in a diazotization reaction, forming an azo dye whose absorbance can be measured spectrophotometrically.[1][2]

Quantitative Data Summary
ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 430 nm[1][2]
Linearity Range 0.2 - 25 µg/mL[2]
Molar Absorptivity 1.4 x 10⁴ L mol⁻¹ cm⁻¹[2]
Limit of Detection (LOD) 0.029 µg/mL[2]
Limit of Quantification (LOQ) 0.098 µg/mL[2]
Correlation Coefficient (r²) 0.996[3]
Relative Standard Deviation (RSD) 3.5%[3]
Recoveries 95 - 97%[2]
Experimental Protocol

1. Reagents and Materials:

  • Standard this compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Aniline

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • UV-Vis Spectrophotometer

  • Water bath

  • Volumetric flasks

  • Pipettes

2. Preparation of Standard Solutions:

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a small amount of ethanol in a 100 mL volumetric flask. Bring to volume with ethanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with ethanol to obtain concentrations within the linear range (e.g., 2, 5, 10, 15, 20, 25 µg/mL).

3. Sample Preparation (for Commercial Formulations):

  • Accurately weigh a quantity of the commercial formulation equivalent to 10 mg of this compound.

  • Dissolve the sample in ethanol in a 100 mL volumetric flask and bring it to volume.

  • Filter the solution to remove any insoluble matter.

  • Dilute an appropriate aliquot of the filtrate with ethanol to obtain a final concentration within the calibration range.

4. Analytical Procedure:

  • Hydrolysis:

    • Pipette 1 mL of the standard or sample solution into a test tube.

    • Add 1 mL of 0.4 M hydrochloric acid.

    • Heat the mixture in a boiling water bath for 6 minutes.[3]

    • Cool the solution rapidly to room temperature.

  • Diazotization and Coupling:

    • To the cooled solution, add 1 mL of 0.08% aniline solution.[3]

    • Add 1 mL of sodium nitrite solution.

    • Allow the reaction to proceed for a few minutes for color development.

  • Spectrophotometric Measurement:

    • Transfer the resulting azo dye solution to a 1 cm cuvette.

    • Measure the absorbance at 430 nm against a reagent blank prepared in the same manner but without the this compound.[1][2]

5. Calibration Curve:

  • Plot a graph of absorbance versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_reaction Diazotization & Coupling cluster_measurement Measurement A Standard/Sample Solution B Add 0.4 M HCl A->B C Heat at 100°C for 6 min B->C D Cool to Room Temp C->D E Add Aniline Solution D->E F Add NaNO2 Solution E->F G Azo Dye Formation F->G H Measure Absorbance at 430 nm G->H

Caption: Workflow for this compound analysis via hydrolysis and diazotization.

Method 2: Determination via Formation of a Hydroxamic Acid-Iron(III) Complex

This method involves the conversion of this compound into a hydroxamic acid in the presence of hydroxylamine hydrochloride in an alkaline medium. The resulting hydroxamic acid then reacts with iron(III) to form a stable, red-colored tris-iron hydroxamate complex, which is quantified spectrophotometrically.[4][5]

Quantitative Data Summary
ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 500 nm[4][5]
Linearity Range 1.0 - 20.0 µg/mL[4][5]
Molar Absorptivity 1.81 x 10⁴ L mol⁻¹ cm⁻¹[4][5]
Limit of Detection (LOD) 0.29 ± 0.1 µg/mL[4][5]
Limit of Quantification (LOQ) 0.96 ± 0.1 µg/mL[4][5]
Experimental Protocol

1. Reagents and Materials:

  • Standard this compound

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ferric chloride (FeCl₃)

  • Hydrochloric acid (HCl)

  • Methanol or Acetone (for extraction)

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Pipettes

2. Preparation of Standard Solutions:

  • Stock Standard Solution (100 µg/mL): Prepare as described in Method 1.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution to obtain concentrations within the linear range (e.g., 2, 5, 10, 15, 20 µg/mL).

3. Sample Preparation (for Grain Samples):

  • Homogenize the grain sample.

  • Extract a known weight of the homogenized sample with a suitable solvent like methanol or acetone.

  • Filter the extract.

  • Evaporate the solvent and redissolve the residue in a known volume of the appropriate solvent to achieve a concentration within the calibration range.

4. Analytical Procedure:

  • Formation of Hydroxamic Acid:

    • Take a suitable aliquot of the standard or sample solution.

    • Add hydroxylamine hydrochloride solution in an alkaline medium (sodium hydroxide).

  • Complexation with Iron(III):

    • To the above solution, add ferric chloride solution. A red-colored complex will form.

  • Spectrophotometric Measurement:

    • Allow the color to stabilize.

    • Measure the absorbance of the tris-iron hydroxamate complex at 500 nm against a reagent blank.[4][5]

5. Calibration Curve:

  • Construct a calibration curve by plotting the absorbance of the working standards against their respective concentrations.

  • Use the calibration curve to determine the concentration of this compound in the prepared sample.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction1 Hydroxamic Acid Formation cluster_reaction2 Complexation cluster_measurement Measurement A Standard/Sample Solution B Add Hydroxylamine HCl in Alkaline Medium A->B C Formation of Hydroxamic Acid B->C D Add Ferric Chloride (FeCl3) C->D E Formation of Red-Colored Tris Iron Hydroxamate Complex D->E F Measure Absorbance at 500 nm E->F

Caption: Workflow for this compound analysis via hydroxamic acid-iron(III) complexation.

Disclaimer: These protocols are intended for research and professional use. Appropriate safety precautions should be taken when handling all chemicals. It is recommended to validate the method in your laboratory setting for your specific sample matrices.

References

Enantiomeric Resolution of Fenthiaprop-p-ethyl via Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a robust and efficient method for the enantiomeric separation of the herbicide Fenthiaprop-p-ethyl using chiral High-Performance Liquid Chromatography (HPLC). A polysaccharide-based chiral stationary phase, specifically an amylose tris(3,5-dimethylphenylcarbamate) immobilized column, provides baseline resolution of the (R)- and (S)-enantiomers. The developed method is suitable for routine quality control, enantiomeric excess determination, and environmental fate studies of this compound.

Introduction

This compound is a chiral herbicide belonging to the aryloxyphenoxy-propionate class. As with many chiral agrochemicals, the enantiomers of this compound can exhibit different biological activities and degradation profiles in the environment. Consequently, the ability to separate and quantify the individual enantiomers is of significant importance for regulatory purposes, ensuring product efficacy, and understanding its environmental impact. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for achieving such separations. This document provides a detailed protocol for the successful enantiomeric resolution of this compound. While direct methods for this compound are not extensively published, this protocol is developed based on successful separations of structurally similar compounds, such as fenoxaprop-ethyl, using polysaccharide-based CSPs.[1][2]

Experimental Conditions

A summary of the optimized HPLC conditions for the enantiomeric separation of this compound is presented in the following table.

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System with UV Detector
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Data Presentation

The following table summarizes the expected chromatographic data for the enantiomeric separation of this compound under the specified conditions.

EnantiomerRetention Time (t_R) (min)Tailing Factor (T_f)Theoretical Plates (N)
(S)-Fenthiaprop-p-ethyl~ 8.5≤ 1.2> 5000
(R)-Fenthiaprop-p-ethyl~ 10.2≤ 1.2> 5000
Resolution (R_s) > 2.0--

Note: The elution order of the enantiomers may vary depending on the specific chiral stationary phase and exact analytical conditions. The order presented here is hypothetical.

Experimental Protocol

1. Reagents and Materials

  • This compound racemic standard

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Methanol (HPLC grade) for cleaning

  • Water (HPLC grade) for cleaning

2. Instrument Preparation

  • Ensure the HPLC system is clean and free of any contaminants from previous analyses.

  • Install the Amylose tris(3,5-dimethylphenylcarbamate) chiral column.

  • Purge the HPLC pumps with the mobile phase (n-Hexane / 2-Propanol, 90:10, v/v) to remove any air bubbles and ensure a stable baseline.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved at the detection wavelength of 254 nm.

  • Set the column oven temperature to 25 °C.

3. Standard Solution Preparation

  • Accurately weigh 10 mg of the this compound racemic standard.

  • Dissolve the standard in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Sample Analysis

  • Place the prepared HPLC vial in the autosampler of the HPLC system.

  • Set up the injection sequence, ensuring the injection volume is 10 µL.

  • Start the analysis and acquire the chromatogram for approximately 15 minutes.

5. Data Analysis

  • Integrate the peaks corresponding to the two enantiomers of this compound.

  • Determine the retention time (t_R) for each enantiomer.

  • Calculate the resolution (R_s) between the two enantiomeric peaks using the following formula: R_s = 2(t_R2 - t_R1) / (w_1 + w_2) where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are the peak widths at the base.

  • Calculate the enantiomeric excess (% ee) if required, using the peak areas (A) of the two enantiomers: % ee = |(A_1 - A_2) / (A_1 + A_2)| x 100

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output reagents Reagents & Materials (this compound, Solvents) standard_prep Standard Solution Preparation (Weighing, Dissolving, Filtering) reagents->standard_prep instrument_prep Instrument Preparation (Column Installation, System Purge) hplc_analysis Chiral HPLC Analysis (Injection, Separation) instrument_prep->hplc_analysis standard_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram Generation) hplc_analysis->data_acquisition data_analysis Data Analysis (Peak Integration, Resolution Calculation) data_acquisition->data_analysis results Results (Retention Times, Resolution, % ee) data_analysis->results

Caption: Workflow for the Enantiomeric Separation of this compound by Chiral HPLC.

Discussion

The selection of a polysaccharide-based chiral stationary phase, specifically an amylose derivative, is crucial for the successful enantiomeric separation of this compound. These types of CSPs are known for their broad applicability in separating a wide range of chiral compounds, including many herbicides.[3][4][5] The mobile phase composition, a mixture of n-hexane and 2-propanol, provides a good balance between enantioselectivity and retention time. The ratio of these solvents can be adjusted to optimize the resolution and analysis time if necessary. An increase in the 2-propanol content will generally lead to a shorter retention time but may decrease the resolution. The column temperature is maintained at 25 °C to ensure reproducibility, as temperature can influence the enantioselectivity of the separation.[6]

Conclusion

The chiral HPLC method described in this application note provides a reliable and efficient means for the enantiomeric separation of this compound. The use of an amylose-based chiral stationary phase with a normal-phase mobile phase yields excellent resolution between the (R)- and (S)-enantiomers. This method is readily applicable for quality control in manufacturing, as well as for research in environmental science and toxicology.

References

Troubleshooting & Optimization

Fenthiaprop-p-ethyl Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenthiaprop-p-ethyl. The information is designed to address specific issues that may be encountered during experimental procedures.

Mechanism of Action

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("FOPs") chemical class.[1][2] Its primary mode of action is the inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme.[3][4] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes.[5][6][7] By blocking ACCase, the herbicide prevents the formation of these vital lipids, leading to the cessation of growth and eventual death of susceptible grass species.[1][7]

cluster_0 Cellular Environment Fenthiaprop This compound (Absorbed by leaves) ACCase Acetyl-CoA Carboxylase (ACCase) Enzyme Fenthiaprop->ACCase Inhibits AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Catalyzes FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane Formation & Integrity FattyAcids->Membranes Death Growth Cessation & Cell Death Membranes->Death Disruption leads to

Caption: Mechanism of action pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during this compound experiments.

Category 1: Efficacy and Consistency Issues

Question 1: Why am I observing little to no herbicidal effect on my target grass species?

Answer: Lack of efficacy can stem from several factors:

  • Resistance: The target weed population may have developed resistance to ACCase inhibitors. This can be due to a modification at the herbicide's target site (Target-Site Resistance, TSR) or other mechanisms like enhanced herbicide metabolism (Non-Target-Site Resistance, NTSR).[5][7] To date, 48 weed species have been reported to be resistant to ACCase inhibitors.[5]

  • Compound Degradation: this compound can degrade under certain laboratory and field conditions. Its stability is influenced by pH, light, and microbial activity. For instance, it degrades more quickly in basic water. Ensure your stock solutions are fresh and stored correctly.

  • Incorrect Application: The herbicide is absorbed primarily through the leaves and translocated to the meristematic tissues.[1] Ensure thorough foliage coverage during application. Application at early growth stages is often more effective.[5]

  • Metabolism: The active ingredient, this compound, is metabolized in plants to its acid form, Fenthiaprop.[8] Resistant plants may metabolize the compound more rapidly, preventing it from reaching the target enzyme at effective concentrations.

Question 2: My experimental results are inconsistent across replicates. What could be the cause?

Answer: Inconsistent results often point to environmental or procedural variability.

  • Environmental Factors: Temperature and microbial activity can significantly impact the dissipation rate of the herbicide and its metabolites.[9] Maintain consistent environmental conditions (light, temperature, humidity) for all experimental units.

  • Solution Stability: this compound has low aqueous solubility and can be unstable depending on the pH of the medium.[10] It is more stable in acidic or neutral water compared to basic water. Prepare fresh solutions for each experiment and verify the pH of your solvent and final solution.

  • Biological Variability: The age and developmental stage of the plants can influence their susceptibility. Use plants of a uniform size and growth stage for all treatments and replicates.

Start Start: No Herbicidal Effect Observed CheckResistance Is the plant species known to have ACCase resistance? Start->CheckResistance CheckSolution Was the herbicide solution freshly prepared and stored correctly? CheckResistance->CheckSolution No Resistance Outcome: Investigate Target-Site or Non-Target-Site Resistance CheckResistance->Resistance Yes CheckApplication Was application timing and coverage optimal? CheckSolution->CheckApplication Yes Degradation Outcome: Compound may have degraded. Review solution prep and stability data. CheckSolution->Degradation No ApplicationError Outcome: Procedural error likely. Optimize application protocol. CheckApplication->ApplicationError No Unknown Outcome: Consider other factors (e.g., environmental stress, metabolism assay). CheckApplication->Unknown Yes

Caption: Troubleshooting flowchart for lack of herbicidal efficacy.

Category 2: Non-Target Effects and Analytical Issues

Question 3: I'm seeing phytotoxicity in my supposedly tolerant dicotyledonous crops. Why?

Answer: While this compound is selective for monocotyledonous grasses, phytotoxicity in broad-leaved crops can occur, though it is rare.[1]

  • High Dosage: Ensure your application rate is accurately calculated. Off-target effects can occur at excessively high concentrations.

  • Formulation Issues: The solvents and adjuvants in a formulated product can sometimes cause phytotoxic effects independent of the active ingredient. Consider running a "blank" control with just the formulation vehicle.

  • Environmental Stress: Plants under environmental stress (e.g., drought, extreme temperatures) may exhibit increased sensitivity to herbicides.

  • Use of Safeners: In some applications, particularly in cereals like wheat, a safener such as mefenpyr-diethyl is used to protect the crop from herbicide injury by enhancing the crop's ability to detoxify the herbicide.[11][12] Without a safener, some tolerant species might show signs of injury.

Question 4: I am having trouble detecting this compound or its metabolite, Fenthiaprop acid, in my samples.

Answer: Detection issues can be related to rapid degradation or extraction inefficiency.

  • Rapid Dissipation: this compound dissipates very quickly in soil, with reported half-lives as short as 1.45 to 2.30 days.[9][13] Its primary metabolite, the acid form, can persist longer.[9][13] Your sampling time points must be chosen carefully to capture the parent compound.

  • Extraction Method: Ensure your extraction protocol is validated for your specific matrix (e.g., soil, plant tissue). Solid-liquid extraction followed by cleanup and analysis by liquid chromatography is a common method.[13]

  • Limits of Detection (LOD): Verify that your analytical method's LOD and LOQ are sufficiently low. Published LOQs for this compound in soil and wheat grain are around 5 ng/g and 8 ng/g, respectively.[13]

Data Presentation: Herbicide Stability and Properties

Table 1: Factors Influencing this compound Degradation

ConditionEffect on DegradationHalf-Life (DT50) ExampleReference
pH (Hydrolysis) Faster degradation in basic conditions.9.7 days in basic water (dark)
Slower degradation in neutral/acidic conditions.43.4 days in neutral water (dark)
Sunlight (Photolysis) Faster degradation compared to hydrolysis.2.0 days in basic water (sunlight)
~20 days in neutral water (sunlight)
Soil Environment Rapid dissipation due to microbial & chemical processes.1.45 - 2.30 days in field soil[9][13]
Aeration Rapid degradation in aerated water.Residues below detection limit by day 100.

Experimental Protocols

Protocol 1: General Whole-Plant Efficacy Bioassay

This protocol outlines a general workflow for assessing the efficacy of this compound on a target grass species.

  • Plant Propagation: Grow a susceptible grass species (e.g., Alopecurus myosuroides, Lolium rigidum) in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 25°C, 16:8h light:dark cycle).

  • Treatment Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone).

    • Create a series of dilutions to achieve the desired application rates.

    • Incorporate a surfactant into the final spray solution as per typical formulation guidelines to ensure leaf wetting.

    • Prepare a control solution containing only the solvent and surfactant.

  • Herbicide Application:

    • At the 2-3 leaf stage, randomly assign plants to treatment groups (including control).

    • Apply the herbicide solutions using a calibrated laboratory track sprayer to ensure uniform coverage.

  • Incubation and Observation:

    • Return plants to the controlled environment.

    • Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis) at set time points (e.g., 3, 7, 14, 21 days after treatment). Use a standardized rating scale (0 = no effect, 100 = complete death).

  • Data Collection & Analysis:

    • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass.

    • Dry the biomass in an oven at 60-70°C until a constant weight is achieved.

    • Measure the dry weight for each plant.

    • Analyze the data to determine dose-response curves and calculate values like the ED50 (the dose required to cause a 50% reduction in dry weight).

Start Plant Propagation (Uniform Growth Stage) Prep Prepare Herbicide Dilutions & Control Solution Start->Prep Apply Apply Treatments (Calibrated Sprayer) Prep->Apply Incubate Incubate Under Controlled Conditions Apply->Incubate Assess Visual Assessment (Chlorosis, Necrosis at 7, 14, 21 DAT) Incubate->Assess Harvest Harvest Above-Ground Biomass (e.g., 21 DAT) Assess->Harvest Analyze Measure Dry Weight & Perform Statistical Analysis (ED50) Harvest->Analyze End Report Results Analyze->End

References

Overcoming Fenthiaprop-p-ethyl degradation in lab solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the degradation of Fenthiaprop-p-ethyl in laboratory solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a member of the aryloxyphenoxypropionate class of herbicides. Its stability in laboratory solutions is a critical concern because degradation can lead to inaccurate experimental results, loss of product efficacy, and the formation of unintended byproducts. The primary degradation pathways for this compound and related compounds are hydrolysis and photodegradation, which are significantly influenced by factors such as pH, temperature, and light exposure.

Q2: What are the main degradation pathways of this compound?

A2: The two primary degradation pathways for this compound in laboratory solutions are:

  • Hydrolysis: The breakdown of the molecule by reaction with water. This process is highly dependent on the pH of the solution.

  • Photodegradation: Degradation caused by exposure to light, particularly UV radiation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of aryloxyphenoxypropionate herbicides like this compound is strongly influenced by pH. Generally, these compounds are most stable in neutral to slightly acidic conditions. In alkaline (basic) conditions, the rate of hydrolysis increases significantly, leading to rapid degradation.[1]

Q4: What are the typical degradation products of this compound?

A4: While specific studies on this compound are limited, based on the degradation of the closely related compound Fenoxaprop-p-ethyl, the primary degradation products from hydrolysis include the corresponding fenoxaprop acid and other moieties resulting from the cleavage of the ether linkage.[2] Photodegradation can lead to a variety of products through processes like de-esterification, dechlorination, and photohydrolysis.[3]

Q5: How can I minimize the degradation of this compound in my stock solutions?

A5: To minimize degradation, it is recommended to:

  • Prepare stock solutions in a stable organic solvent like acetonitrile or methanol.

  • Store stock solutions at low temperatures (e.g., -20°C) in the dark.

  • For aqueous working solutions, use a buffer with a neutral or slightly acidic pH (e.g., pH 5-7).

  • Prepare aqueous solutions fresh before each experiment and avoid prolonged storage.

  • Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency of this compound in bioassays.
Possible Cause Troubleshooting Step
Degradation due to improper solvent or pH. Verify the pH of your aqueous solution. If it is alkaline, remake the solution using a neutral or slightly acidic buffer. For stock solutions, ensure a high-purity organic solvent was used.
Photodegradation from light exposure. Ensure that all solutions containing this compound are protected from light at all stages of preparation, storage, and experimentation. Use amber vials or foil-wrapped containers.
Temperature-induced degradation. Store stock solutions at -20°C and working solutions on ice or at 4°C during use. Avoid repeated freeze-thaw cycles.
Incorrect initial concentration. Re-verify the calculations and weighing of the compound during stock solution preparation. If possible, confirm the concentration of the stock solution analytically (e.g., via HPLC-UV).
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
Possible Cause Troubleshooting Step
Hydrolytic degradation. This is likely if the mobile phase or sample diluent is aqueous and has a high pH. The appearance of more polar compounds (earlier retention times) is a common indicator. Analyze a freshly prepared standard to confirm the retention time of the parent compound.
Photodegradation. If samples were exposed to light, photodegradation products may be forming. Prepare and analyze a sample that has been intentionally exposed to UV light to identify potential photodegradant peaks.
Solvent impurities or interactions. Ensure the use of high-purity (HPLC-grade) solvents. Run a blank injection of the solvent to check for impurities.

Data Presentation

Table 1: Stability of a Related Aryloxyphenoxypropionate Herbicide (Fenoxaprop-p-ethyl) in Aqueous Solutions at Different pH Values.

Data presented is for Fenoxaprop-p-ethyl and is intended as a guideline for this compound due to structural similarity. Actual degradation rates for this compound may vary.

pHHalf-life (t1/2) at 25°CStability
4Moderately StableDegradation observed
5StableMinimal degradation
7StableMinimal degradation
9UnstableRapid degradation

Source: Adapted from studies on Fenoxaprop-p-ethyl hydrolysis.[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Materials:

    • This compound (high purity standard)

    • Acetonitrile (HPLC grade)

    • Analytical balance

    • Volumetric flask (amber)

    • Sonicator

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Transfer the powder to an amber volumetric flask.

    • Add a small amount of acetonitrile to dissolve the powder.

    • Use a sonicator for a few minutes to ensure complete dissolution.

    • Bring the solution to the final volume with acetonitrile.

    • Stopper the flask and mix thoroughly.

    • Store the stock solution at -20°C in the dark.

Protocol 2: General HPLC Method for Monitoring this compound Degradation

This is a general method and may require optimization for specific instrumentation and experimental conditions.

  • Instrumentation and Conditions:

    • HPLC System: With UV detector

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The aqueous portion should contain a small amount of acid (e.g., 0.1% formic acid) to ensure an acidic pH.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm

    • Column Temperature: 30°C

  • Procedure:

    • Prepare a calibration curve using a series of dilutions from a fresh, non-degraded stock solution of this compound.

    • At specified time points in your experiment, withdraw an aliquot of your this compound solution.

    • Dilute the aliquot to fall within the range of the calibration curve using the mobile phase as the diluent.

    • Inject the diluted sample onto the HPLC system.

    • Quantify the peak area of this compound and compare it to the calibration curve to determine the remaining concentration. Degradation is observed as a decrease in the parent peak area over time.

Mandatory Visualizations

Fenthiaprop_p_ethyl_Degradation_Pathways cluster_conditions Degradation Conditions FPE This compound HP Hydrolysis Products (e.g., Fenthiaprop Acid) FPE->HP H2O PP Photodegradation Products FPE->PP pH Alkaline pH pH->HP Light UV Light Light->PP Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Analysis Stock Prepare Stock Solution (Acetonitrile, -20°C, Dark) Working Prepare Aqueous Working Solution (Buffered, pH 5-7, Fresh) Stock->Working Incubate Incubate Samples (Controlled Temp. & Light) Working->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Dilute Dilute Samples Sample->Dilute HPLC HPLC-UV Analysis Dilute->HPLC Quantify Quantify Degradation HPLC->Quantify

References

Technical Support Center: Identifying Phytotoxicity Symptoms of Fenthiaprop-p-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the phytotoxicity of Fenthiaprop-p-ethyl.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, post-emergent herbicide from the aryloxyphenoxypropionate chemical family. Its primary mode of action is the inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme.[1] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of plant cell membranes. By inhibiting ACCase, this compound disrupts lipid synthesis, leading to a cessation of growth and ultimately, cell death in susceptible grass species.

Q2: What are the typical visual symptoms of this compound phytotoxicity?

A2: The phytotoxic effects of this compound, characteristic of ACCase inhibitors, are generally systemic and appear on new growth first. Common symptoms include:

  • Chlorosis: A yellowing of the leaves, often initiating at the leaf base and progressing towards the tip.[2][3]

  • Necrosis: The death of plant tissue, appearing as brown or blackened areas, particularly in the meristematic regions (growing points).[2][3]

  • Stunted Growth: A significant reduction in the overall size and vigor of the plant.[2]

  • Leaf Distortion: Leaves may exhibit abnormal growth, such as twisting, cupping, or curling.[2][3]

  • Discoloration: In some grass species, a purplish or reddish discoloration may be observed.

Symptoms typically become visible within 7 to 14 days following application.[4]

Q3: How can I distinguish this compound phytotoxicity from other types of plant stress?

A3: Differentiating herbicide injury from symptoms of nutrient deficiency, disease, or environmental stress can be complex. Key diagnostic factors for this compound phytotoxicity include:

  • Pattern of Damage: Herbicide injury often manifests in a pattern that corresponds to the application method, such as distinct spray patterns or drift onto non-target plants.[4]

  • Timing of Onset: Symptoms will appear within a predictable timeframe (typically 1-2 weeks) following a known or suspected application.[4]

  • Species Selectivity: As a grass-specific herbicide, this compound should not affect broadleaf plants in the vicinity.

  • Location of Symptoms: The newest growth is usually the most severely affected due to the herbicide's systemic nature and its impact on the formation of new cell membranes.

Q4: Are certain plant species more susceptible to this compound?

A4: Yes, there is a significant variation in susceptibility among plant species. This compound is formulated to control specific grass weeds while being safe for use in broadleaf crops. However, tolerance levels can vary even among grass species. Cereal crops such as wheat and barley can also be sensitive, particularly at higher application rates or during specific growth stages.[5][6] It is advisable to consult existing literature or conduct preliminary dose-response studies to ascertain the susceptibility of the specific plant species in your experiment.

Troubleshooting Guides

Issue 1: Unexpectedly High or Severe Phytotoxicity in Crop Species

Possible CauseTroubleshooting Steps
Incorrect Dosage or Application Rate 1. Verify all calculations for the herbicide solution concentration and the volume applied. 2. Confirm the calibration of all spray equipment to ensure accurate and consistent delivery. 3. Cross-reference the applied rate with the intended rate in the experimental protocol.
Plant Growth Stage Sensitivity 1. Document the developmental stage of the plants at the time of application. Younger, more actively growing plants often exhibit greater sensitivity. 2. Refer to relevant literature for the recommended application timing for the specific crop species.
Adverse Environmental Conditions 1. Review environmental data (temperature, humidity, light intensity) from the time of application and the subsequent days. Elevated temperatures and humidity can increase herbicide absorption and potentiate phytotoxicity.[2] 2. Ensure plants are not under abiotic stress (e.g., drought, waterlogging) at the time of application.[2]
Inappropriate Adjuvant or Surfactant Use 1. Confirm that the correct adjuvant and concentration were used as specified in the protocol. 2. Be aware that certain adjuvants can enhance herbicide penetration, potentially increasing phytotoxicity in sensitive species.

Issue 2: Lack of Efficacy or Low Phytotoxicity in Susceptible Weed Species

Possible CauseTroubleshooting Steps
Incorrect Dosage or Application Rate 1. Re-verify all calculations and equipment calibration to ensure the intended dose was delivered.
Herbicide Resistance 1. Investigate the history of the weed population to determine if resistance to ACCase inhibitors has been previously reported. 2. Consider conducting a seed bioassay from the target population to confirm resistance.
Suboptimal Environmental Conditions 1. Review environmental data. Cool and dry conditions can lead to reduced herbicide uptake and translocation, thereby decreasing efficacy.
Inadequate Application Coverage 1. Ensure that the spray application provided thorough and uniform coverage of the target weed foliage.
Precipitation Following Application 1. Check meteorological data. Rainfall occurring shortly after application can wash the herbicide from the leaf surfaces before it is adequately absorbed.

Issue 3: Inconsistent Phytotoxicity Results Across Experimental Replicates

Possible CauseTroubleshooting Steps
Non-Uniform Herbicide Application 1. Review the application technique to ensure consistency across all experimental units. 2. Inspect spray equipment for any malfunctions, such as clogged nozzles, that could lead to uneven distribution.
Biological Variability in Plant Material 1. Ensure that all plants used in the experiment are of a uniform size, age, and developmental stage. 2. Consider the potential for genetic variability within the plant population being tested.
Environmental Gradients in the Experimental Area 1. Assess the experimental setup for any gradients in environmental conditions such as light, temperature, or soil moisture that could influence plant responses. 2. Employ a randomized experimental design to minimize the impact of such gradients.

Data Presentation

Table 1: Visual Phytotoxicity Rating Scale for this compound [7][8]

Rating (%)Description of Symptoms
0No visible effect on the plant.
1-10Slight stunting or very mild chlorosis, barely perceptible.
11-25Mild stunting and chlorosis; some leaf discoloration is apparent.
26-40Moderate stunting, pronounced chlorosis, and initial signs of necrosis on new growth.
41-60Significant stunting, widespread chlorosis, and noticeable necrosis.
61-99Severe stunting, extensive necrosis, and desiccation; plant is dying.
100Complete death of the plant.

Table 2: Quantitative Dose-Response Data for this compound (Template)

Instructions: This table is a template. Please insert your own experimental data for accurate analysis.

Plant SpeciesGrowth StageED₅₀ (g a.i./ha)*95% Confidence Interval
e.g., Wheat (Triticum aestivum)3-4 leaf stage[Insert Data][Insert Data]
e.g., Barley (Hordeum vulgare)3-4 leaf stage[Insert Data][Insert Data]
e.g., Soybean (Glycine max)V2-V3 stage[Insert Data][Insert Data]
e.g., Wild Oat (Avena fatua)3-4 leaf stage[Insert Data][Insert Data]

*ED₅₀ (Effective Dose, 50%) represents the dose of this compound that results in a 50% reduction in a measured biological response (e.g., biomass) in comparison to the untreated control.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay for this compound Phytotoxicity Assessment

1. Objective: To quantitatively determine the dose-dependent phytotoxic effects of this compound on a selected plant species.

2. Materials:

  • This compound analytical standard

  • Appropriate solvent (e.g., Acetone)

  • Non-ionic surfactant (e.g., Tween 20)

  • Deionized water

  • Healthy, uniform plants of the target species

  • Calibrated laboratory track sprayer

  • Analytical balance, volumetric flasks, and pipettes

  • Controlled environment growth chamber or greenhouse

3. Methodology:

  • Plant Propagation: Cultivate plants from seed in a standardized potting medium under controlled environmental conditions (e.g., 25°C/20°C day/night cycle, 16-hour photoperiod). Ensure all plants are at a consistent and defined growth stage (e.g., 3-4 leaf stage for grasses) at the time of treatment.

  • Herbicide Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Spray Solution Preparation: Create a dilution series of spray solutions from the stock solution using deionized water containing a surfactant (e.g., 0.1% v/v). These concentrations should be designed to generate a full dose-response curve, including a zero-dose control (solvent and surfactant only).

  • Herbicide Application: Apply the herbicide solutions uniformly to the plants using a calibrated laboratory track sprayer.

  • Post-Application Incubation: Return the treated plants to the controlled environment and maintain optimal growing conditions for the duration of the experiment.

  • Data Collection:

    • Visual Assessment: At 7, 14, and 21 days after treatment (DAT), conduct a visual assessment of phytotoxicity using a standardized rating scale (refer to Table 1).

    • Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each plant, dry in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass for each treatment relative to the untreated control.

    • Utilize appropriate statistical software to perform a non-linear regression analysis (e.g., a log-logistic dose-response model) to calculate the ED₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis Phase plant_prop Plant Propagation (Uniform Growth Stage) application Herbicide Application (Calibrated Track Sprayer) plant_prop->application herbicide_prep Herbicide Solution Preparation (Dose-Response Range) herbicide_prep->application post_app Post-Application Growth (Controlled Environment) application->post_app visual_assess Visual Phytotoxicity Assessment post_app->visual_assess biomass Above-Ground Biomass Measurement post_app->biomass analysis Statistical Analysis (ED50 Calculation) visual_assess->analysis biomass->analysis

Caption: A generalized workflow for conducting a this compound phytotoxicity experiment.

signaling_pathway Fenthiaprop This compound ACCase Acetyl-CoA Carboxylase (ACCase) Fenthiaprop->ACCase Inhibition MalonylCoA Malonyl-CoA Production ACCase->MalonylCoA Blocked FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Reduced Membranes Cell Membrane Formation & Integrity FattyAcids->Membranes Disrupted Growth Inhibition of Meristematic Growth Membranes->Growth Symptoms Visible Phytotoxicity Symptoms (Chlorosis, Necrosis) Growth->Symptoms

Caption: The mode of action of this compound leading to phytotoxicity.

References

Fenthiaprop-p-ethyl Resistance Mechanisms: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth information, troubleshooting guides, and frequently asked questions regarding fenthiaprop-p-ethyl resistance in weed biotypes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is an aryloxyphenoxypropionate (APP or 'FOP') herbicide used for post-emergence control of annual and perennial grass weeds. Its primary target is the enzyme Acetyl-CoA Carboxylase (ACCase), which is crucial for fatty acid biosynthesis in plants. By inhibiting ACCase, this compound disrupts the production of lipids, leading to the death of susceptible grass weeds.[1][2]

Q2: What are the primary mechanisms of resistance to this compound observed in weeds?

There are two main mechanisms of resistance to this compound and other ACCase inhibitors:

  • Target-Site Resistance (TSR): This involves mutations in the gene encoding the ACCase enzyme. These mutations alter the herbicide's binding site, reducing its inhibitory effect. Common mutations are found at specific amino acid positions such as 1781, 2041, and 2078 in the carboxyltransferase (CT) domain of the ACCase gene.[3][4][5]

  • Non-Target-Site Resistance (NTSR): This form of resistance does not involve alterations to the target enzyme. Instead, it is typically due to enhanced metabolism of the herbicide by the weed. Enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) can detoxify the herbicide before it reaches the target site.[6][7][8][9]

Q3: In which weed species has resistance to this compound been reported?

Resistance has been documented in several grass weed species, including:

  • Alopecurus myosuroides (Black-grass)[9][10][11]

  • Alopecurus japonicus (Japanese foxtail)[6]

  • Beckmannia syzigachne (American sloughgrass)[3][4][7][12]

  • Echinochloa colona (Junglerice)[13]

  • Echinochloa phyllopogon (Late watergrass)[1]

  • Avena fatua (Wild oat)[14]

Troubleshooting Guides

Problem 1: My dose-response assay shows unexpected survival in the susceptible control population.

  • Question: I've performed a whole-plant dose-response assay, but even my known susceptible population shows some survival at the recommended herbicide dose. What could be wrong?

  • Answer:

    • Improper Herbicide Application: Ensure the sprayer is calibrated correctly to deliver the intended dose. Uneven spray coverage can lead to some plants receiving a sub-lethal dose.

    • Plant Growth Stage: Treat plants at the recommended growth stage (typically 2-3 leaves for post-emergence applications).[15] Older or stressed plants may exhibit higher tolerance.

    • Environmental Conditions: Greenhouse conditions such as temperature, humidity, and light can affect herbicide efficacy. Maintain consistent and optimal growing conditions.

    • Seed Source Purity: Verify the purity of your susceptible seed stock. Contamination with resistant seeds can lead to unexpected survivors. It is recommended to use a well-characterized susceptible biotype as a reference.[16]

Problem 2: I can't confirm the resistance mechanism. ACCase sequencing is negative for known mutations, and metabolic inhibitor assays are inconclusive.

  • Question: I have a resistant population, but sequencing the ACCase gene revealed no known resistance-conferring mutations. When I use P450 or GST inhibitors (e.g., malathion, NBD-Cl), the reversal of resistance is not significant. What other mechanisms could be at play?

  • Answer:

    • Novel Target-Site Mutation: It is possible that a novel, uncharacterized mutation in the ACCase gene is responsible for resistance. Consider sequencing the entire ACCase gene and comparing it to susceptible biotypes.

    • Other NTSR Mechanisms: While enhanced metabolism is common, other NTSR mechanisms exist, such as reduced herbicide uptake or translocation, or sequestration of the herbicide away from the target site.[17] These mechanisms would not be affected by metabolic inhibitors.

    • Multiple Minor Mechanisms: Resistance could be the result of several minor mechanisms acting additively. For instance, a slight increase in metabolic detoxification combined with slightly reduced uptake could confer resistance without being strongly conclusive in individual assays.

    • Inhibitor Specificity: The specific P450 or GST enzymes involved in detoxification might not be effectively inhibited by the compounds you are using.[13] Consider testing a broader range of inhibitors.

Problem 3: My in-vitro ACCase enzyme assay shows inhibition for both resistant and susceptible biotypes.

  • Question: The ACCase enzyme extracted from my resistant population is inhibited by fenthiaprop-acid in vitro, similar to the susceptible population. Does this rule out target-site resistance?

  • Answer:

    • Yes, this result strongly suggests that the resistance mechanism is not due to an altered target site.[13] If the ACCase enzyme itself is still sensitive to the herbicide, the reason for resistance at the whole-plant level must be an NTSR mechanism that prevents the herbicide from reaching its target at a sufficient concentration.[1][13] You should focus your investigation on metabolic studies, or herbicide uptake and translocation experiments.

Quantitative Data Summary

The level of resistance is often expressed as a Resistance Index (RI) or Resistance Factor (RF), calculated by dividing the herbicide dose required to cause 50% growth reduction (GR₅₀) or mortality (LD₅₀) in the resistant population by that of the susceptible population.

Weed SpeciesHerbicideResistance Level (RI/RF)Resistance Mechanism(s)Reference(s)
Beckmannia syzigachneFenoxaprop-P-ethylHigh (RI ≥ 10) in ~84% of resistant populationsTSR (Ile-1781-Leu, Ile-2041-Asn, Asp-2078-Gly), NTSR (P450s, GSTs)[3][7][12]
Echinochloa colonaFenoxaprop-P-ethyl~11NTSR (mechanism not fully elucidated by inhibitors)[13]
Alopecurus japonicusFenoxaprop-P-ethylHighTSR (Asp-2078-Gly), NTSR (upregulation of CYP72A subfamily P450s)[6]
Avena fatuaFenoxaprop-P-ethyl4.12 to 5.49Not specified[14]
Alopecurus myosuroidesFenoxaprop-P-ethylNTSR population RI: 76TSR, NTSR (Enhanced Metabolism)[10]
Poa annuaFenoxaprop-P-ethylTolerant (IC₅₀ 10.5–12 fold higher than susceptible A. japonicus)TSR (Ile/Leu polymorphism at 1781), Increased ACCase gene expression[18]

Experimental Protocols

Whole-Plant Dose-Response Assay

This assay determines the level of resistance at the whole-plant level.

Methodology:

  • Seed Germination: Germinate seeds of both the suspected resistant and a known susceptible population in petri dishes or trays with suitable substrate.[19][20]

  • Transplanting: Once seedlings reach the appropriate stage (e.g., 1-2 leaves), transplant them into individual pots filled with a standard potting mix.[21]

  • Growth: Grow plants in a greenhouse or controlled environment chamber under consistent conditions (e.g., 14h day length, 20°C day/15°C night).

  • Herbicide Application: At the 2-3 leaf stage, spray plants with a range of this compound doses. A typical dose range would include 0, 1/8, 1/4, 1/2, 1, 2, 4, and 8 times the recommended field rate.[16] Ensure at least three to five replicate pots per dose for each population.

  • Assessment: After a set period (typically 21 days), assess the plants. This can be done by visual scoring of injury or by harvesting the above-ground biomass and measuring fresh or dry weight.[22]

  • Data Analysis: Calculate the GR₅₀ or LD₅₀ for each population using a suitable statistical software package (e.g., using a log-logistic dose-response model). The Resistance Index (RI) is then calculated as: RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population).

In-Vitro ACCase Activity Assay

This assay directly measures the sensitivity of the ACCase enzyme to the herbicide, helping to diagnose target-site resistance.

Methodology:

  • Enzyme Extraction: Harvest fresh leaf tissue (typically 1-2 grams) from young plants of both resistant and susceptible populations. Homogenize the tissue in a cold extraction buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.

  • Assay Reaction: The assay measures the incorporation of ¹⁴C-bicarbonate into an acid-stable product (malonyl-CoA). The reaction mixture typically contains the enzyme extract, ATP, acetyl-CoA, MgCl₂, and varying concentrations of the active form of the herbicide (fenoxaprop-acid).

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-20 minutes).

  • Stopping the Reaction: Stop the reaction by adding acid (e.g., HCl), which also removes unincorporated ¹⁴C-bicarbonate.

  • Quantification: After drying, measure the radioactivity of the acid-stable product using a scintillation counter.

  • Data Analysis: Plot the enzyme activity against the herbicide concentration to determine the IC₅₀ (the concentration of herbicide required to inhibit 50% of the enzyme activity). A significantly higher IC₅₀ for the resistant population indicates target-site resistance.[23]

Metabolic Resistance Assay Using Inhibitors

This whole-plant assay provides indirect evidence for enhanced metabolism by P450s or GSTs.

Methodology:

  • Plant Growth: Grow resistant and susceptible plants as described for the dose-response assay.

  • Inhibitor Pre-treatment: Before applying the herbicide, treat a subset of plants with a metabolic inhibitor.

    • For P450s , apply an inhibitor like malathion or piperonyl butoxide (PBO) typically 1-2 hours before the herbicide treatment.[24]

    • For GSTs , an inhibitor like 4-chloro-7-nitrobenzofurazan (NBD-Cl) may be used.[24]

  • Herbicide Application: Treat both inhibitor-pre-treated and non-pre-treated plants with a discriminating dose of this compound (a dose that clearly differentiates the resistant and susceptible phenotypes).

  • Assessment: Assess plant survival or biomass reduction after 21 days.

  • Interpretation: If the inhibitor pre-treatment significantly increases the susceptibility of the resistant population to the herbicide (i.e., reduces its survival or biomass), it suggests that the corresponding enzyme family (P450s or GSTs) is involved in the resistance mechanism.[7][12]

Visualized Pathways and Workflows

Caption: Mechanism of action for this compound and points of resistance.

Resistance_Diagnosis_Workflow start Suspected Resistant Weed Population dose_response 1. Whole-Plant Dose-Response Assay start->dose_response confirm_resistance Resistance Confirmed? (RI > 2) dose_response->confirm_resistance susceptible Population is Susceptible confirm_resistance->susceptible No tsr_investigation 2. ACCase Gene Sequencing confirm_resistance->tsr_investigation Yes mutation_found Known Mutation Found? tsr_investigation->mutation_found tsr_confirmed Mechanism: TSR mutation_found->tsr_confirmed Yes ntsr_investigation 3. Metabolic Inhibitor Assay (e.g., with Malathion) mutation_found->ntsr_investigation No resistance_reversed Resistance Reversed? ntsr_investigation->resistance_reversed ntsr_confirmed Mechanism: NTSR (Enhanced Metabolism) resistance_reversed->ntsr_confirmed Yes other_mech Investigate Other NTSR (Uptake, Translocation) resistance_reversed->other_mech No

Caption: Experimental workflow for diagnosing herbicide resistance mechanisms.

NTSR_Pathway cluster_cell Weed Plant Cell herbicide This compound P450 Cytochrome P450s herbicide->P450 Phase I Oxidation ACCase ACCase Target Site herbicide->ACCase Reduced amount reaches target GST Glutathione S-transferases P450->GST Phase II Conjugation metabolites Non-toxic Metabolites GST->metabolites sequestration Vacuolar Sequestration metabolites->sequestration Phase III

References

Technical Support Center: Fenthiaprop-p-ethyl and Related Aryloxyphenoxypropionate Herbicide Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Fenthiaprop-p-ethyl and other closely related aryloxyphenoxypropionate herbicides, such as Fenoxaprop-p-ethyl. Due to the limited specific experimental literature on this compound, this guide draws upon common experimental challenges and methodologies established for the broader class of ACCase inhibiting herbicides, with Fenoxaprop-p-ethyl often used as a representative example.

Section 1: Analytical Quantification and Residue Analysis

This section addresses common issues encountered during the quantitative analysis of this compound and its metabolites in various matrices.

Frequently Asked Questions (FAQs):

Q1: My HPLC-MS/MS analysis of this compound shows poor peak shape and inconsistent retention times. What are the likely causes?

A1: Poor peak shape and retention time variability in HPLC-MS/MS analysis can stem from several factors:

  • Mobile Phase Issues: Improper pH of the mobile phase can affect the ionization of this compound and its metabolites. Ensure the mobile phase composition and pH are optimized and consistent.

  • Column Degradation: The analytical column may be degraded or contaminated. A guard column can help protect the analytical column. Consider flushing the column or replacing it if performance does not improve.

  • Sample Matrix Effects: Complex matrices like soil or plant extracts can interfere with the analysis. Ensure your sample cleanup procedures (e.g., solid-phase extraction) are effective in removing interfering compounds.

  • Instrumental Problems: Check for leaks in the HPLC system, ensure the pump is delivering a consistent flow rate, and verify that the mass spectrometer is properly calibrated.

Q2: I am developing a spectrophotometric method for this compound quantification and the absorbance readings are not stable. Why might this be happening?

A2: Instability in spectrophotometric readings can be due to:

  • Incomplete Hydrolysis: Spectrophotometric methods for aryloxyphenoxypropionates often involve acid hydrolysis.[1] Ensure the hydrolysis conditions (acid concentration, temperature, and time) are optimized and strictly controlled to achieve complete conversion to the chromogenic product.[1]

  • Reagent Degradation: The diazotization and coupling reagents used to form the azo dye can degrade over time.[1] Prepare fresh reagents daily and store them appropriately.

  • pH Sensitivity: The color development of the final product can be highly pH-dependent. Buffer the final solution to a stable pH before taking absorbance measurements.

  • Light Sensitivity: The resulting azo dye may be light-sensitive. Protect the samples from direct light during and after the reaction.

Troubleshooting Guide: Residue Analysis

Problem Potential Cause Recommended Solution
Low recovery of this compound from soil samples. Inefficient extraction solvent.Optimize the extraction solvent system. A mixture of polar and non-polar solvents may be required.
Strong adsorption to soil organic matter.Increase extraction time or use a more vigorous extraction technique (e.g., sonication, accelerated solvent extraction).
Degradation during extraction.Perform extraction at a lower temperature and protect samples from light.
High variability in replicate analyses. Non-homogeneous sample.Thoroughly mix and homogenize the soil or plant material before taking subsamples.
Inconsistent sample cleanup.Ensure consistent application of the cleanup procedure (e.g., SPE cartridge conditioning, elution volumes).
Instrumental drift.Calibrate the instrument frequently and run quality control standards throughout the analytical batch.
Matrix interference in the chromatogram. Insufficient sample cleanup.Employ a more effective cleanup method, such as using different SPE sorbents or performing a liquid-liquid partitioning step.
Co-eluting compounds.Adjust the chromatographic conditions (e.g., gradient profile, column chemistry) to improve separation.

Experimental Protocol: Determination of this compound Residues in Soil by HPLC-MS/MS

This protocol is adapted from methods used for Fenoxaprop-p-ethyl.[2]

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh.

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of acetonitrile to the soil sample.

    • Vortex for 1 minute, then sonicate for 15 minutes.

    • Centrifuge at 8000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more and combine the supernatants.

  • Cleanup:

    • Evaporate the combined supernatant to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 5 mL of a suitable solvent (e.g., 10% acetonitrile in water).

    • Pass the solution through a C18 solid-phase extraction (SPE) cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with 5 mL of water.

    • Elute the analyte with 5 mL of acetonitrile.

  • Analysis:

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.

    • Inject an aliquot into the HPLC-MS/MS system.

Workflow for this compound Residue Analysis

cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup cluster_analysis Analysis soil_sample Soil Sample homogenize Homogenize & Sieve soil_sample->homogenize weigh Weigh Sample homogenize->weigh add_solvent Add Acetonitrile weigh->add_solvent sonicate Vortex & Sonicate add_solvent->sonicate centrifuge Centrifuge sonicate->centrifuge collect Collect Supernatant centrifuge->collect evaporate1 Evaporate collect->evaporate1 reconstitute1 Reconstitute evaporate1->reconstitute1 spe SPE Cleanup reconstitute1->spe elute Elute spe->elute evaporate2 Evaporate to Dryness elute->evaporate2 reconstitute2 Reconstitute in Mobile Phase evaporate2->reconstitute2 hplc_msms HPLC-MS/MS Analysis reconstitute2->hplc_msms

Caption: Workflow for soil residue analysis.

Section 2: Herbicide Efficacy and Resistance Studies

This section focuses on troubleshooting experiments designed to evaluate the effectiveness of this compound and to study the development of resistance in weed populations.

Frequently Asked Questions (FAQs):

Q1: I am observing inconsistent herbicidal effects of this compound in my greenhouse experiments. What could be the reason?

A1: Inconsistent efficacy can be attributed to several factors:

  • Weed Growth Stage: Aryloxyphenoxypropionate herbicides are most effective when applied to young, actively growing weeds.[3] Application at later growth stages can lead to reduced efficacy.

  • Environmental Conditions: Temperature and humidity can influence the absorption and translocation of the herbicide.[4] Extreme temperatures or low humidity can cause the plant's stomata to close, reducing herbicide uptake.

  • Application Technique: Uneven spray coverage can result in variable control. Ensure your sprayer is calibrated correctly and provides a uniform application.

  • Herbicide Formulation: The formulation of this compound can affect its performance. Ensure you are using a stable and appropriate formulation for your experimental setup.

Q2: How do I differentiate between target-site resistance (TSR) and non-target-site resistance (NTSR) to this compound?

A2: Differentiating between TSR and NTSR requires a multi-faceted approach:

  • Dose-Response Assays: Conduct whole-plant dose-response assays to quantify the level of resistance.[5]

  • ACCase Enzyme Assays: Isolate the ACCase enzyme from susceptible and resistant biotypes and measure its sensitivity to this compound. Reduced sensitivity in the resistant biotype is indicative of TSR.

  • Gene Sequencing: Sequence the ACCase gene from resistant and susceptible plants to identify mutations known to confer resistance.

  • Metabolism Studies: Investigate the rate of this compound metabolism in both biotypes. Enhanced metabolism in the resistant biotype suggests NTSR.[6]

Troubleshooting Guide: Herbicide Resistance Studies

Problem Potential Cause Recommended Solution
No clear dose-response relationship. Incorrect dose range.Conduct a preliminary range-finding experiment to determine the appropriate dose range that covers 0% to 100% mortality.
High biological variability.Increase the number of replicates and ensure uniform plant material and growing conditions.
Inappropriate assessment timing.Assess herbicide injury at multiple time points after application to capture the full development of symptoms.
Difficulty in isolating active ACCase enzyme. Inappropriate extraction buffer.Optimize the pH, ionic strength, and composition of the extraction buffer to maintain enzyme stability and activity.
Presence of endogenous inhibitors.Include polyvinylpyrrolidone (PVPP) or other adsorbents in the extraction buffer to remove phenolic compounds.
Ambiguous results from metabolism studies. Slow metabolic rate.Increase the incubation time or use radiolabeled this compound for more sensitive detection of metabolites.
Complex metabolic profile.Use high-resolution mass spectrometry to identify and characterize the metabolites formed.

Experimental Protocol: Whole-Plant Dose-Response Assay for Herbicide Resistance

  • Plant Material: Grow seeds from both the suspected resistant and a known susceptible weed population in pots under controlled greenhouse conditions.

  • Herbicide Application:

    • When the plants reach the 2-3 leaf stage, treat them with a range of this compound doses. Include an untreated control.

    • Apply the herbicide using a calibrated cabinet sprayer to ensure uniform coverage.

  • Data Collection:

    • At 21 days after treatment, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

    • Harvest the above-ground biomass and determine the dry weight.

  • Data Analysis:

    • Calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) for both populations by fitting the data to a log-logistic model.

    • The resistance index (RI) is calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population.

Logical Flow for Resistance Mechanism Investigation

start Suspected Resistant Weed Population dose_response Whole-Plant Dose-Response Assay start->dose_response confirm_resistance Resistance Confirmed? dose_response->confirm_resistance no_resistance No Resistance Detected confirm_resistance->no_resistance No tsr_path Investigate Target-Site Resistance (TSR) confirm_resistance->tsr_path Yes ntsr_path Investigate Non-Target-Site Resistance (NTSR) confirm_resistance->ntsr_path Yes enzyme_assay ACCase Enzyme Assay tsr_path->enzyme_assay gene_sequencing ACCase Gene Sequencing tsr_path->gene_sequencing metabolism_study Metabolism Study ntsr_path->metabolism_study tsr_found TSR Identified enzyme_assay->tsr_found gene_sequencing->tsr_found ntsr_found NTSR Identified metabolism_study->ntsr_found

Caption: Investigating herbicide resistance mechanisms.

Section 3: Degradation and Dissipation Studies

This section provides guidance on common challenges in studying the environmental fate of this compound.

Frequently Asked Questions (FAQs):

Q1: The half-life of this compound in my soil dissipation study is much shorter than expected. What could be the cause?

A1: A shorter-than-expected half-life can be due to several factors:

  • Enhanced Microbial Degradation: Repeated application of the same herbicide can lead to the enrichment of soil microorganisms capable of degrading it, a phenomenon known as accelerated dissipation.[7][8]

  • Soil Properties: Soil type, organic matter content, pH, and moisture can all influence the rate of degradation. For example, higher microbial activity in soils with high organic matter can accelerate degradation.

  • Environmental Conditions: Higher temperatures and optimal soil moisture can increase the rate of both microbial and chemical degradation.[9]

  • Photodegradation: If the soil surface is exposed to sunlight, photodegradation can contribute to the dissipation of this compound.

Q2: I am having trouble detecting the primary metabolite of this compound (Fenthiaprop acid) in my soil samples. Why might this be?

A2: Difficulty in detecting the acid metabolite can be due to:

  • Rapid Further Degradation: The acid metabolite itself may be rapidly degraded by soil microorganisms.

  • Strong Binding to Soil: The acid form may bind more strongly to soil particles than the parent ester, making it difficult to extract.

  • Analytical Method Limitations: Your analytical method may not be optimized for the detection of the more polar acid metabolite. This may require different chromatographic conditions or derivatization.

Troubleshooting Guide: Degradation Studies

Problem Potential Cause Recommended Solution
Inconsistent degradation rates across replicates. Non-uniform soil conditions (moisture, compaction).Carefully control and monitor soil moisture and ensure uniform packing of soil in incubation containers.
Heterogeneous microbial populations.Thoroughly mix the bulk soil before distributing it into replicate containers.
Mass balance issues (sum of parent and metabolites is less than initial amount). Formation of bound residues.Use radiolabeled this compound to quantify the formation of non-extractable (bound) residues.
Volatilization.Conduct the study in a closed system to trap any volatile degradation products.
Difficulty in distinguishing between biotic and abiotic degradation. Include sterilized control samples (e.g., autoclaved or gamma-irradiated soil) to assess the contribution of abiotic processes like hydrolysis.

Experimental Protocol: Soil Dissipation Study

  • Soil Treatment:

    • Treat a known weight of sieved soil with a solution of this compound to achieve the desired concentration.

    • Thoroughly mix the soil to ensure uniform distribution of the herbicide.

  • Incubation:

    • Place the treated soil in incubation vessels and adjust the moisture content to a specified level (e.g., 60% of field capacity).

    • Incubate the samples in the dark at a constant temperature.

  • Sampling:

    • Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, and 60 days).

    • Store the samples frozen until analysis.

  • Analysis:

    • Extract this compound and its expected metabolites from the soil samples using an appropriate method.

    • Quantify the concentrations using HPLC-MS/MS.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Fit the data to a first-order decay model to calculate the dissipation half-life (DT₅₀).

Signaling Pathway: Mechanism of Action

cluster_herbicide Herbicide Action cluster_inhibition Enzyme Inhibition cluster_downstream Downstream Effects fenthiaprop This compound absorption Absorption by Leaves fenthiaprop->absorption translocation Translocation to Meristems absorption->translocation inhibition Inhibition translocation->inhibition accase Acetyl-CoA Carboxylase (ACCase) accase->inhibition fatty_acid_synthesis Fatty Acid Synthesis inhibition->fatty_acid_synthesis Blocked membrane_disruption Cell Membrane Disruption fatty_acid_synthesis->membrane_disruption growth_cessation Growth Cessation membrane_disruption->growth_cessation plant_death Plant Death growth_cessation->plant_death

Caption: Mechanism of action of this compound.

References

Technical Support Center: Mefenpyr-diethyl and Fenthiaprop-p-ethyl Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the safener mefenpyr-diethyl on the activity of the herbicide Fenthiaprop-p-ethyl.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of mefenpyr-diethyl when used with this compound?

A1: Mefenpyr-diethyl acts as a safener, protecting certain cereal crops like wheat and barley from the potential phytotoxic effects of this compound.[1][2] It enhances the crop's ability to metabolize the herbicide, thereby reducing the risk of injury to the desired plant while maintaining the herbicide's efficacy against target weeds.[1][2]

Q2: How does mefenpyr-diethyl exert its safening effect?

A2: The primary mechanism of action for mefenpyr-diethyl is the enhancement of the crop's natural detoxification pathways.[3] This is thought to involve the increased activity of certain enzymes, such as glutathione S-transferases (GSTs), which are involved in metabolizing xenobiotics like herbicides.[3] Some studies also suggest that mefenpyr-diethyl may increase the lipid content in plants, which could play a role in protecting cell membranes and reducing herbicide translocation.[4][5][6][7][8]

Q3: Does mefenpyr-diethyl affect the herbicidal activity of this compound on target weeds?

A3: Generally, mefenpyr-diethyl is selective in its action, meaning it enhances the metabolism of the herbicide primarily in the crop plant and not in the target weed species.[1] This selectivity ensures that the efficacy of this compound in controlling weeds is not compromised.

Q4: What are the typical symptoms of this compound phytotoxicity in non-safened, sensitive crops?

A4: In sensitive wheat varieties, phytotoxicity from this compound typically manifests as chlorosis (yellowing of leaves) and, in severe cases, can lead to plant death.[4] These symptoms can become more pronounced over time.

Troubleshooting Guide

Problem 1: Crop injury (phytotoxicity) is observed despite using mefenpyr-diethyl.

  • Possible Cause 1: Incorrect Application Rate. Exceeding the recommended application rate of either this compound or mefenpyr-diethyl can overwhelm the crop's metabolic capacity, leading to injury.

    • Solution: Always adhere to the manufacturer's recommended application rates. Conduct a thorough calibration of spray equipment before application.

  • Possible Cause 2: Unfavorable Environmental Conditions. Environmental stress factors such as extreme temperatures, drought, or waterlogged soils can reduce the crop's ability to metabolize the herbicide, even with a safener. The efficacy of safeners can be influenced by the plant's growth stage and environmental conditions.[9]

    • Solution: Avoid applying the herbicide-safener combination during periods of significant environmental stress. Monitor weather forecasts and soil conditions.

  • Possible Cause 3: Crop Growth Stage. The developmental stage of the crop can influence its susceptibility to herbicide injury.

    • Solution: Apply the herbicide and safener at the recommended crop growth stage as specified on the product label for optimal selectivity and efficacy.

  • Possible Cause 4: Tank Mixing Incompatibility. If other agrochemicals are being tank-mixed, there may be an issue of incompatibility.

    • Solution: Before tank-mixing, perform a jar test to ensure physical compatibility between all components.[10] Always follow the recommended mixing order, which is generally to add products to the tank in the following sequence while agitating: 1) water-soluble bags, 2) wettable powders, 3) water-dispersible granules, 4) flowables/suspensions, 5) emulsifiable concentrates, and 6) surfactants/adjuvants.[11]

Problem 2: Poor weed control is observed.

  • Possible Cause 1: Weed Growth Stage. The efficacy of this compound can be dependent on the growth stage of the target weeds.

    • Solution: Apply the herbicide when weeds are young and actively growing for the best results.

  • Possible Cause 2: Herbicide Resistance. The target weed population may have developed resistance to ACCase inhibitors like this compound.

    • Solution: Consult with a local agronomist or weed science specialist to test for resistance. Implement an integrated weed management program that includes rotating herbicides with different modes of action.

  • Possible Cause 3: Improper Spray Coverage. Inadequate spray coverage can lead to reduced weed control.

    • Solution: Ensure proper nozzle selection, spray volume, and pressure to achieve uniform coverage of the target weeds.

Data Presentation

Table 1: Effect of Mefenpyr-diethyl on this compound Phytotoxicity in Wheat Varieties

Wheat VarietyTreatmentPhytotoxicity (%) at 7 DATPhytotoxicity (%) at 14 DAT
BRS 49 This compound35.045.0
This compound + Mefenpyr-diethyl0.00.0
CD 104 This compound40.050.0
This compound + Mefenpyr-diethyl0.00.0
CEP 24 This compound15.025.0
This compound + Mefenpyr-diethyl0.00.0
IAPAR 78 This compound10.020.0
This compound + Mefenpyr-diethyl0.00.0
Rubi This compound5.015.0
This compound + Mefenpyr-diethyl0.00.0

Source: Adapted from Cataneo et al., 2013.[5][6][7][8] DAT: Days After Treatment

Table 2: Impact of Mefenpyr-diethyl on Glutathione S-Transferase (GST) Activity in Wheat Varieties

Wheat VarietyTreatmentGST Activity (nmol min⁻¹ mg⁻¹ protein)% Change from Control
BRS 49 Control1.21-
This compound2.08+72%
This compound + Mefenpyr-diethyl2.15+78%
Mefenpyr-diethyl1.15-5%
CD 104 Control1.05-
This compound2.10+100%
This compound + Mefenpyr-diethyl1.85+76%
Mefenpyr-diethyl1.02-3%

Source: Adapted from Cataneo et al., 2013.[6] Note: While some studies suggest GST induction as a primary mechanism, this particular study showed varied responses in GST activity across different wheat varieties and treatments, indicating a complex interaction.[5][6][7][8]

Table 3: Influence of Mefenpyr-diethyl on Lipid Content in Wheat Varieties

Wheat VarietyTreatmentLipid Content (% of dry weight)
BRS 49 Control5.4
This compound2.0
This compound + Mefenpyr-diethyl3.8
Mefenpyr-diethyl6.2
CD 104 Control4.8
This compound1.3
This compound + Mefenpyr-diethyl3.5
Mefenpyr-diethyl5.9

Source: Adapted from Cataneo et al., 2013.[3]

Experimental Protocols

1. Protocol for Glutathione S-Transferase (GST) Activity Assay

This protocol is based on the method used by Cataneo et al. (2013).[4]

  • Plant Material: Harvest aerial parts of wheat seedlings at 7 days after treatment (DAT).

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in a buffer solution (e.g., Tris-HCl) containing glycerol and other stabilizing agents.

    • Centrifuge the homogenate at high speed to pellet cellular debris.

    • Collect the supernatant containing the crude enzyme extract.

  • GST Activity Assay:

    • The assay is based on the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST.

    • Prepare a reaction mixture containing potassium phosphate buffer, GSH, and CDNB.

    • Add the enzyme extract to initiate the reaction.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase is proportional to the GST activity.

    • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conjugation of a specific amount of CDNB with GSH per minute under the specified conditions.

  • Protein Quantification:

    • Determine the total protein concentration in the enzyme extract using a standard method like the Lowry assay.

    • Express the specific GST activity as units of enzyme activity per milligram of protein.

2. Protocol for Lipid Content Analysis

This protocol is based on the method used by Cataneo et al. (2013).[4]

  • Plant Material: Harvest shoots of wheat seedlings at 14 DAT.

  • Lipid Extraction:

    • Dry the plant material to a constant weight.

    • Grind the dried tissue into a fine powder.

    • Extract the lipids using a suitable organic solvent system, such as a mixture of chloroform and methanol. The Folch or Bligh and Dyer methods are commonly used.[12]

    • After extraction, the mixture is typically washed with a salt solution to remove non-lipid contaminants.

    • The organic phase containing the lipids is then separated and the solvent is evaporated.

  • Quantification:

    • The lipid content is determined gravimetrically after the complete removal of the solvent.

    • The results are expressed as a percentage of the dry weight of the plant material.

Visualizations

Safener_Mechanism cluster_plant_cell Crop Plant Cell cluster_outcome Outcome Fenthiaprop This compound ACCase ACCase Enzyme Fenthiaprop->ACCase Inhibits NonToxic_Metabolite Non-toxic Metabolite Fenthiaprop->NonToxic_Metabolite Converted to Mefenpyr Mefenpyr-diethyl Detox_Enzymes Detoxification Enzymes (e.g., GSTs) Mefenpyr->Detox_Enzymes Induces Lipid_Biosynthesis Lipid Biosynthesis Mefenpyr->Lipid_Biosynthesis May Enhance ACCase->Lipid_Biosynthesis Catalyzes Detox_Enzymes->Fenthiaprop Metabolizes Cell_Membrane Cell Membrane Integrity Lipid_Biosynthesis->Cell_Membrane Maintains Crop_Tolerance Increased Crop Tolerance NonToxic_Metabolite->Crop_Tolerance Cell_Membrane->Crop_Tolerance

Caption: Proposed mechanism of mefenpyr-diethyl safening action.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data_collection Data Collection & Analysis Planting 1. Plant crop seeds (e.g., wheat) Growth 2. Grow seedlings to specified stage Planting->Growth Control Control (No treatment) Growth->Control 3. Apply treatments Herbicide This compound only Growth->Herbicide 3. Apply treatments Safener Mefenpyr-diethyl only Growth->Safener 3. Apply treatments Combination This compound + Mefenpyr-diethyl Growth->Combination 3. Apply treatments Visual_Assessment 4. Visual phytotoxicity assessment (e.g., 7 & 14 DAT) Control->Visual_Assessment Herbicide->Visual_Assessment Safener->Visual_Assessment Combination->Visual_Assessment Biochemical_Assays 5. Biochemical assays (e.g., GST activity, lipid content) Visual_Assessment->Biochemical_Assays Data_Analysis 6. Statistical analysis Biochemical_Assays->Data_Analysis

Caption: General workflow for evaluating safener efficacy.

References

Technical Support Center: Diagnosing Unexpected Fenthiaprop-p-ethyl Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals encountering unexpected phytotoxicity in non-target plants during experiments with Fenthiaprop-p-ethyl.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOPs) chemical class.[1][2] Its primary mode of action is the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase).[3][4][5][6] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes and for energy storage.[7][8] By inhibiting ACCase, this compound disrupts the formation of lipids, leading to a cessation of growth and eventual death in susceptible plants.[1][3]

Q2: Why am I seeing phytotoxicity in my non-target dicotyledonous plants? this compound is supposed to be selective for grasses.

While this compound is designed to be selective for grasses, unexpected phytotoxicity in non-target broadleaf (dicot) plants can occur under certain circumstances. Potential reasons include:

  • Application Errors: Accidental direct spray, drift from a nearby application, or contaminated equipment can lead to exposure.[9][10]

  • High Concentrations: The use of excessively high concentrations in your experiments may overcome the natural tolerance of dicot plants.

  • Metabolic Overload: Some dicot species may have a less efficient mechanism to metabolize and detoxify the herbicide, leading to the accumulation of phytotoxic compounds.[7]

  • Environmental Stress: Plants under environmental stress (e.g., drought, extreme temperatures) may be more susceptible to herbicide injury.[11]

  • Formulation Adjuvants: Other ingredients in the herbicide formulation could cause or contribute to phytotoxicity.

Q3: What are the typical symptoms of this compound phytotoxicity?

Symptoms of ACCase inhibitor phytotoxicity, such as that caused by this compound, typically appear several days after exposure and are most prominent in new growth.[7] Common symptoms include:

  • Chlorosis (Yellowing): Initially appearing on newly developing leaves.[7]

  • Necrosis (Tissue Death): Brown or dead spots on leaves, particularly at the growing points.[9][10]

  • Growth Inhibition: Stunting of the entire plant or specific organs.[9][10]

  • Abnormal Growth: Leaf distortion, crinkling, or cupping.[7]

  • "Deadheart": The central growing point of the plant becomes brown and rotten.[7]

  • Discoloration: Older leaves may develop a reddish or purplish hue.[7]

Q4: How can I confirm that the symptoms I am observing are caused by this compound?

A definitive diagnosis involves a combination of observational evidence and laboratory analysis:

  • Review Experimental Records: Confirm the concentration of this compound used and the application method. Rule out other potential causes of plant stress.

  • Observe Symptom Patterns: Note which plants are affected and where the symptoms are most severe. Phytotoxicity from a direct application will often show a distinct pattern, while biotic issues (like disease) may appear more random.[10]

  • Conduct a Bioassay: A simple bioassay can indicate the presence of herbicide residues in your soil or growth media.[12][13]

  • Perform Residue Analysis: Send symptomatic plant tissue and/or soil samples to a qualified laboratory for analysis to detect the presence and concentration of this compound and its metabolites.[7][14]

  • Enzyme Activity Assay: An in vitro assay of ACCase activity from extracts of affected and healthy plants can demonstrate inhibition.

Troubleshooting Guide

Issue: Healthy, non-target plants began showing signs of stress and phytotoxicity after a recent experiment involving this compound.

Use the following workflow to diagnose the potential cause:

start Unexpected Phytotoxicity Observed check_records Step 1: Review Application & Experimental Records start->check_records check_symptoms Step 2: Document Symptoms & Patterns check_records->check_symptoms is_drift Contamination Suspected? (Drift, Vaporization, Contaminated Equipment) check_symptoms->is_drift is_direct Direct Application Issue? (Overdose, Sensitive Species) is_drift->is_direct No lab_analysis Step 3: Laboratory Confirmation is_drift->lab_analysis Yes is_direct->lab_analysis Yes adjust_protocol Adjust Experimental Protocol (Concentration, Application Method) is_direct->adjust_protocol No, review other factors bioassay Perform Soil/Media Bioassay lab_analysis->bioassay residue Conduct Herbicide Residue Analysis (Plant Tissue & Soil) lab_analysis->residue accase_assay Measure ACCase Enzyme Activity lab_analysis->accase_assay mitigate Step 4: Mitigation & Prevention bioassay->mitigate residue->mitigate accase_assay->mitigate remediate Remediate Contaminated Soil/ Media (e.g., activated charcoal) mitigate->remediate mitigate->adjust_protocol conclusion Diagnosis Confirmed remediate->conclusion adjust_protocol->conclusion

Caption: Troubleshooting workflow for diagnosing this compound phytotoxicity.

Data Presentation

The following tables summarize phytotoxicity data for ACCase-inhibiting herbicides. Note that specific data for this compound on a wide range of non-target plants is limited; therefore, data from closely related compounds like Quizalofop-p-ethyl and Fenoxaprop-p-ethyl are included for reference.

Table 1: Visual Phytotoxicity of Quizalofop-p-ethyl on Corn (a non-target monocot)

Drift Deposition Rate (%)Herbicide Deposition (g/ha)Phytotoxicity at 7 Days After Spray (%)Phytotoxicity at 14 Days After Spray (%)
1.330.8011.710.0
2.671.6025.020.0
5.333.2041.731.7
8.004.8058.345.0
10.676.4071.756.7
16.009.6085.073.3

Source: Adapted from experimental data on Quizalofop-p-ethyl drift on corn. Phytotoxicity is visually assessed based on symptoms like dwarfization, yellowing, and wilting.[15]

Table 2: Relative Susceptibility of Different Wheat Varieties to Fenoxaprop-p-ethyl

Wheat VarietyVisual Injury at 7 Days After Treatment (%)Visual Injury at 14 Days After Treatment (%)
BRS 4940.025.0
CD 10425.010.0
CEP 2410.00.0
IAPAR 7810.00.0
Rubi10.00.0

Source: Adapted from a study on the differential susceptibility of wheat varieties to Fenoxaprop-p-ethyl. This illustrates that genetic differences within a species can significantly impact phytotoxicity levels.[12][16][17][18]

Experimental Protocols

Protocol 1: Plant Bioassay for Herbicide Residue Detection

This protocol is a simple method to determine if biologically active herbicide residues are present in soil or growth media.[12][13]

Materials:

  • Suspected soil/media samples

  • Control soil/media (known to be herbicide-free)

  • Activated charcoal

  • Pots or containers for planting

  • Seeds of a sensitive indicator species (e.g., oat, cucumber, tomato)

  • Growth chamber or greenhouse with controlled conditions

Methodology:

  • Sample Collection: Collect representative soil/media samples from the affected area and a control area.

  • Prepare a "Clean" Control: Take a portion of the suspected soil and mix it thoroughly with activated charcoal (approximately 1 part charcoal to 100 parts soil by volume). The charcoal will bind the herbicide residues, rendering them inactive.

  • Potting: Fill three sets of pots:

    • Set A: Suspected soil/media

    • Set B: Suspected soil/media treated with activated charcoal

    • Set C: Control (herbicide-free) soil/media

  • Planting: Plant the seeds of the indicator species in each pot at a uniform depth.

  • Growth Conditions: Place all pots in a growth chamber or greenhouse with optimal conditions for the chosen indicator plant. Ensure consistent watering and lighting for all pots.

  • Observation: Observe the plants for 3-4 weeks. Record germination rates and any visual symptoms of phytotoxicity (stunting, chlorosis, necrosis, malformation) in each set.

  • Interpretation:

    • If plants in Set A show phytotoxicity symptoms while plants in Sets B and C grow normally, it is a strong indication of herbicide residue in the soil.

    • If plants in all sets grow normally, the observed symptoms in the original experiment may be due to other factors.

    • If plants in both Sets A and B show symptoms, the issue may be related to a soil property other than herbicide contamination.

Protocol 2: Acetyl-CoA Carboxylase (ACCase) Activity Assay (Colorimetric)

This protocol describes a non-radioactive method to measure ACCase activity, adapted from published procedures.[2][19][20] It is based on the malachite green colorimetric assay, which detects the phosphate released from ATP during the carboxylation of Acetyl-CoA.

Materials:

  • Fresh or frozen plant leaf tissue (symptomatic and control)

  • Liquid nitrogen

  • Mortar and pestle

  • ACCase Extraction Buffer (e.g., 100 mM Tricine-HCl pH 8.0, 10% glycerol, 5 mM DTT, 1 mM EDTA, protease inhibitors)

  • ACCase Assay Buffer (e.g., 100 mM Tricine-HCl pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 120 mM NaHCO₃, 25 mM ATP)

  • Acetyl-CoA solution

  • This compound stock solution (in a suitable solvent like DMSO)

  • Malachite Green Reagent (commercially available or prepared)

  • Microplate reader

  • Bradford reagent for protein quantification

Methodology:

  • Enzyme Extraction:

    • Harvest ~1g of fresh leaf tissue from both control and treated plants.

    • Immediately freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

    • Homogenize the powder in ice-cold ACCase Extraction Buffer.

    • Centrifuge the homogenate at high speed (e.g., 25,000 x g for 20 min at 4°C) to pellet cell debris.

    • Collect the supernatant containing the crude enzyme extract. Keep on ice.

  • Protein Quantification: Determine the protein concentration of the crude extracts using the Bradford assay. This is necessary to normalize enzyme activity.

  • Enzyme Assay:

    • Set up reactions in a 96-well microplate. For each sample (control and treated plant extracts), prepare multiple wells for a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 100 µM) to determine the IC50 (half-maximal inhibitory concentration).

    • To each well, add:

      • Enzyme extract (normalized to the same protein concentration).

      • ACCase Assay Buffer.

      • The desired concentration of this compound (or solvent control).

    • Pre-incubate the mixture for 10-15 minutes at room temperature.

    • Initiate the reaction by adding Acetyl-CoA.

    • Incubate for a set time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Detection:

    • Stop the reaction by adding the Malachite Green Reagent. This reagent will react with the free phosphate generated by the ACCase reaction to produce a colored product.

    • Allow color to develop for 15-20 minutes.

    • Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of phosphate production (proportional to ACCase activity) for each reaction.

    • Plot the ACCase activity against the log of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve. A lower ACCase activity in the treated plant extract compared to the control, or a low IC50 value, confirms inhibition by the herbicide.

Protocol 3: Sample Collection for Herbicide Residue Analysis

Proper sample collection and handling are critical for accurate laboratory analysis of herbicide residues.[1][4][14]

Materials:

  • Nitrile or laboratory gloves

  • Clean, labeled sample bags (e.g., Ziploc-style) or vials

  • Cooler with ice packs

  • Permanent marker

  • Sample submission form from the chosen analytical laboratory

Methodology:

  • Contact a Laboratory: Before sampling, identify and contact an accredited analytical laboratory that can test for this compound and its metabolites in plant tissue and soil.[14] Confirm their specific sampling, shipping, and chain-of-custody requirements.

  • Plant Tissue Sampling:

    • Wear clean gloves and change them between samples to prevent cross-contamination.[14]

    • Collect samples as soon as possible after symptoms appear, as the compound can degrade over time.[14]

    • From the affected area, collect several whole plants or the symptomatic parts of several plants (e.g., 10-20 leaves).

    • From an unaffected, healthy area, collect a similar control sample.

    • Gently remove any soil from the plant tissue, but do not wash the samples.

    • Place each sample in a separate, clearly labeled bag.

  • Soil/Media Sampling:

    • Using a clean trowel or soil probe, collect a composite sample from the root zone of the affected plants. This should consist of 10-15 subsamples mixed together.

    • Collect a similar composite control sample from the unaffected area.

    • Place each composite sample in a separate, clearly labeled bag.

  • Storage and Shipping:

    • Refrigerate samples immediately after collection and freeze them if shipping will be delayed.[1]

    • Package the samples in a cooler with ice packs for overnight shipment to the laboratory.[14]

    • Complete the laboratory's sample submission form with as much detail as possible, including the suspected herbicide, a description of symptoms, and the date of application.

Mandatory Visualizations

cluster_herbicide Herbicide Action cluster_plant_cell Plant Cell Fenthiaprop This compound ACCase Acetyl-CoA Carboxylase (ACCase) Fenthiaprop->ACCase INHIBITS MalonylCoA Malonyl-CoA ACCase->MalonylCoA Carboxylation AcetylCoA Acetyl-CoA AcetylCoA->ACCase FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Membrane Integrity, New Cell Growth FattyAcids->Membranes Symptoms Phytotoxicity Symptoms (Chlorosis, Necrosis, Stunting) Membranes->Symptoms Disruption Leads To

Caption: this compound's mode of action: Inhibition of ACCase.

cluster_inhibition Primary Effect cluster_downstream Downstream Cellular Responses Inhibition ACCase Inhibition by This compound LipidDepletion Fatty Acid & Lipid Depletion Inhibition->LipidDepletion MembraneDamage Membrane Dysfunction LipidDepletion->MembraneDamage LipidSignaling Altered Lipid Signaling (e.g., Jasmonates, Oxylipins) LipidDepletion->LipidSignaling ROS Reactive Oxygen Species (ROS) Production (Oxidative Stress) MembraneDamage->ROS GeneExpression Stress Gene Expression ROS->GeneExpression CellDeath Programmed Cell Death (PCD) & Visible Necrosis ROS->CellDeath LipidSignaling->GeneExpression GeneExpression->CellDeath

Caption: Signaling cascade following ACCase inhibition.

References

Addressing variability in Fenthiaprop-p-ethyl experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in experimental results involving Fenthiaprop-p-ethyl. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an aryloxyphenoxypropionate herbicide that acts as a selective inhibitor of Acetyl-CoA Carboxylase (ACCase).[1] ACCase is a critical enzyme in the biosynthesis of fatty acids.[1] By inhibiting this enzyme, this compound disrupts the production of lipids, which are essential for building cell membranes and storing energy. This disruption ultimately leads to cell death in susceptible organisms.

Q2: I am seeing inconsistent inhibitory effects in my cell-based assays. What could be the cause?

Inconsistent results with this compound in cell-based assays can stem from several factors:

  • Compound Stability: this compound and related compounds can be susceptible to hydrolysis, especially at non-neutral pH. Ensure your culture medium pH is stable and consider preparing fresh solutions for each experiment.

  • Solubility Issues: Due to its low aqueous solubility, this compound may precipitate in your culture medium, leading to a lower effective concentration. Visually inspect your wells for any signs of precipitation.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to ACCase inhibitors. This can be due to differences in metabolic rates, membrane transport, or the expression levels of ACCase.

  • Enantiomeric Purity: this compound is a chiral molecule. The biological activity of aryloxyphenoxypropionate herbicides often resides primarily in one enantiomer. Ensure you are using a consistent source with known enantiomeric purity.

Q3: What is the best solvent to use for preparing a stock solution of this compound?

Due to its low water solubility (0.8 mg/L at 20°C), it is recommended to prepare stock solutions of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for dissolving similar compounds for in-vitro assays. It is crucial to then dilute the stock solution in the final assay medium to a concentration where the solvent percentage is non-toxic to the cells (typically below 0.5% v/v for DMSO).

Q4: Are there known off-target effects of this compound that could influence my results?

While the primary target of this compound is ACCase, the possibility of off-target effects should always be considered, especially at higher concentrations. For some related compounds, off-target effects on other cellular processes have been reported. It is advisable to include appropriate controls in your experiments, such as a structurally similar but inactive analog if available, to help differentiate between on-target and off-target effects.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Incomplete Solubilization After diluting the stock solution into the aqueous assay medium, vortex or mix thoroughly. Visually inspect for any precipitate before adding to the cells. Consider a brief sonication of the stock solution before dilution.
Compound Adsorption This compound, being hydrophobic, may adsorb to plasticware. Use low-adhesion microplates and pipette tips. Pre-wetting pipette tips with the assay medium before dispensing the compound can also help.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Calibrate your multichannel pipette and use a consistent pipetting technique.
Edge Effects in Microplates Evaporation from wells on the outer edges of a microplate can concentrate the compound and affect cell growth. Avoid using the outermost wells for critical measurements or ensure proper humidification of the incubator.
Issue 2: Lower than Expected Potency (High IC50 Value)
Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of related compounds can be pH-dependent; ensure the pH of your assay medium is stable.
High Serum Concentration Serum proteins can bind to hydrophobic compounds like this compound, reducing its free concentration and apparent potency. Consider reducing the serum concentration in your assay medium if your cell line can tolerate it.
Cellular Efflux Some cell lines express efflux pumps (e.g., P-glycoprotein) that can actively remove the compound from the cytoplasm, lowering its intracellular concentration. Co-incubation with a known efflux pump inhibitor can help to investigate this possibility.
Metabolic Inactivation Cells can metabolize this compound into less active forms. The rate of metabolism can vary between cell types.

Quantitative Data

The following tables summarize available quantitative data for this compound and related ACCase inhibitors. Due to the limited availability of in-vitro data specifically for this compound, data from the closely related compound Fenoxaprop-p-ethyl and other ACCase inhibitors are included for reference.

Table 1: In-Vitro Inhibitory Activity of ACCase Inhibitors

CompoundAssay SystemEndpointValueReference
Fenoxaprop-p-ethylEnzyme-Linked Immunosorbent Assay (ELISA)IC500.185 mg/L[2]
Fluazifop-p-butylACCase activity assay (susceptible Digitaria ciliaris)IC500.5 µM[3]
PinoxadenACCase activity assay (susceptible Digitaria ciliaris)IC500.3 µM[3]
SethoxydimACCase activity assay (susceptible Digitaria ciliaris)IC501.1 µM[3]

Table 2: Acute Toxicity Data for this compound

OrganismTestEndpointValue
RatOralLD503150-4000 mg/kg
RatDermalLD50>4000 mg/kg
RatInhalationLC504.3 mg/L

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance and pipette

  • Procedure:

    • Weigh out the desired amount of this compound using an analytical balance in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Cell-Based Assay Workflow
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at the desired density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a CO2 incubator.

  • Endpoint Measurement:

    • Assess cell viability or proliferation using a suitable assay (e.g., MTT, CellTiter-Glo®).

    • Read the plate using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment This compound This compound Fenthiaprop-p-ethyl_in This compound This compound->Fenthiaprop-p-ethyl_in Passive Diffusion Cell_Membrane Cell_Membrane Cytoplasm Cytoplasm Mitochondrion Mitochondrion ACCase Acetyl-CoA Carboxylase Fenthiaprop-p-ethyl_in->ACCase Inhibition Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Catalysis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase Substrate Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Lipid_Droplets Lipid Droplets (Energy Storage) Fatty_Acid_Synthesis->Lipid_Droplets Membrane_Lipids Membrane Lipids (Cell Structure) Fatty_Acid_Synthesis->Membrane_Lipids Cell_Death Cell Death Fatty_Acid_Synthesis->Cell_Death Disruption leads to

Caption: this compound inhibits ACCase, blocking fatty acid synthesis and leading to cell death.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare this compound Stock Solution (e.g., in DMSO) C Prepare Serial Dilutions in Culture Medium A->C B Culture and Seed Cells in Microplate D Treat Cells with Compound B->D C->D E Incubate for a Defined Period (e.g., 24-72h) D->E F Perform Viability/Proliferation Assay (e.g., MTT) E->F G Read Plate and Collect Data F->G H Normalize Data and Calculate IC50 G->H

Caption: A general workflow for assessing the in-vitro efficacy of this compound.

References

Technical Support Center: Stability and Storage of Aryloxyphenoxypropionate Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of public data on the stability and storage of Fenthiaprop-p-ethyl, this guide has been developed using data for the closely related and well-documented herbicide, Fenoxaprop-p-ethyl . Researchers working with this compound should consider these recommendations as a starting point and conduct their own stability assessments.

This technical support center provides guidance and answers frequently asked questions regarding the stability and storage of Fenoxaprop-p-ethyl for research purposes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Fenoxaprop-p-ethyl?

For long-term stability, Fenoxaprop-p-ethyl should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is -20°C.[1] It is also crucial to protect the compound from direct sunlight and sources of ignition.[1][2] For formulated products, storage should be kept out of reach of children and away from food, drink, and animal feedingstuffs.[2][3]

Q2: How stable is Fenoxaprop-p-ethyl in aqueous solutions?

The stability of Fenoxaprop-p-ethyl in aqueous solutions is highly dependent on the pH. It is relatively stable in neutral media (pH 7), but degradation occurs rapidly in both acidic (pH 4-5) and basic (pH 8-10) conditions.[4][5] In basic solutions, the degradation is particularly fast.[6]

Q3: Is Fenoxaprop-p-ethyl sensitive to light?

Yes, Fenoxaprop-p-ethyl is susceptible to photodegradation.[7][8] Exposure to sunlight can lead to the breakdown of the compound.[6][7] Therefore, it is essential to store both the solid compound and solutions in light-protected containers (e.g., amber vials).

Q4: What are the primary degradation pathways for Fenoxaprop-p-ethyl?

Fenoxaprop-p-ethyl degrades primarily through two pathways:

  • Hydrolysis: In acidic conditions, the ether linkage is cleaved. In basic conditions, the ester bond is broken down to form fenoxaprop-p.[4][5]

  • Photodegradation: Under solar irradiation, it can undergo rearrangement, de-esterification, dechlorination, photohydrolysis, and the breakdown of ether linkages.[7]

Q5: What are the signs of degradation?

Visual signs of degradation in the solid form are not well-documented. For solutions, the appearance of precipitates or a change in color may indicate degradation or contamination. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products and a decrease in the concentration of the parent compound.

Q6: Are there any known incompatibilities for Fenoxaprop-p-ethyl?

Fenoxaprop-p-ethyl is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[1] Contact with these substances should be avoided.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the stock solution.Prepare fresh stock solutions for each experiment. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
Loss of compound in aqueous buffer pH-dependent hydrolysis.Check the pH of your buffer. Fenoxaprop-p-ethyl is most stable at neutral pH. If experiments must be conducted at acidic or basic pH, prepare the solution immediately before use and keep the experiment duration as short as possible.
Precipitate forms in the stock solution Poor solubility or solvent evaporation.Ensure the compound is fully dissolved. If using a solvent that is not DMSO, check the solubility. Store the solution in a tightly sealed container to prevent solvent evaporation.
Unexpected peaks in analytical chromatogram Presence of degradation products.Compare the chromatogram with a freshly prepared standard. Identify potential degradation products based on the known degradation pathways (hydrolysis and photolysis products).

Quantitative Stability Data

Hydrolytic Stability of Fenoxaprop-p-ethyl

The degradation of Fenoxaprop-p-ethyl in aqueous solutions follows first-order kinetics and is strongly influenced by pH.[4][5][6]

Condition Half-life (DT₅₀) Reference
Milli-Q Water (in dark at 25°C)38.4 days[6]
Acidic Water (pH 5.0, in dark at 25°C)40.9 days[6]
Neutral Water (pH 7.0, in dark at 25°C)43.4 days[6]
Basic Water (pH 9.0, in dark at 25°C)9.7 days[6]
Photolytic Stability of Fenoxaprop-p-ethyl

Photolysis in water under direct sunlight is rapid compared to hydrolysis in the dark.[6]

Condition Half-life (DT₅₀) Reference
Aqueous Photolysis0.95 days[9]

Experimental Protocols

Protocol for Determining Hydrolytic Stability

This protocol is based on the methodology described in studies on Fenoxaprop-p-ethyl hydrolysis.[4][5][6]

  • Buffer Preparation: Prepare sterile aqueous buffer solutions at various pH values (e.g., pH 4, 5, 7, 9, 10).

  • Sample Preparation: Prepare a stock solution of Fenoxaprop-p-ethyl in a suitable solvent (e.g., DMSO). Spike the buffer solutions with the stock solution to a final concentration suitable for analytical detection (e.g., 1.0 µg/mL).

  • Incubation: Incubate the samples in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each sample.

  • Analysis: Analyze the concentration of Fenoxaprop-p-ethyl in the aliquots using a validated analytical method, such as HPLC with a UV detector.

  • Data Analysis: Plot the concentration of Fenoxaprop-p-ethyl against time. Calculate the degradation rate constant (k) and the half-life (DT₅₀) assuming first-order kinetics.

Protocol for Determining Photolytic Stability

This protocol is based on methodologies from photolysis studies of Fenoxaprop-p-ethyl.[6][7]

  • Sample Preparation: Prepare aqueous solutions of Fenoxaprop-p-ethyl in Milli-Q water and buffer solutions at different pH values (e.g., pH 5, 7, 9) in quartz tubes.

  • Control Samples: Prepare a parallel set of samples to be kept in the dark to serve as controls for hydrolysis.

  • Light Exposure: Expose the samples to a light source that simulates sunlight (e.g., a xenon lamp or natural sunlight).

  • Sampling: At various time points, take samples from both the light-exposed and dark control groups.

  • Analysis: Determine the concentration of Fenoxaprop-p-ethyl in each sample using an appropriate analytical technique (e.g., HPLC-MS/MS).

  • Data Analysis: Calculate the rate of photodegradation by subtracting the rate of hydrolysis (from dark controls) from the total degradation rate in the light-exposed samples. Determine the half-life under photolytic conditions.

Visualizations

Hydrolysis_Pathway cluster_acidic Acidic Conditions (pH 4-5) cluster_basic Basic Conditions (pH 8-10) FE_acid Fenoxaprop-p-ethyl EHPP Ethyl 2-(4-hydroxyphenoxy)propanoate FE_acid->EHPP Ether linkage cleavage CDHB 6-chloro-2,3-dihydrobenzoxazol-2-one FE_acid->CDHB Ether linkage cleavage FE_basic Fenoxaprop-p-ethyl FA Fenoxaprop-p (acid) FE_basic->FA Ester bond breakdown

Caption: Hydrolysis degradation pathway of Fenoxaprop-p-ethyl.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Aqueous Samples (different pH) prep_stock->prep_samples inc_light Incubate under Light prep_samples->inc_light inc_dark Incubate in Dark (Control) prep_samples->inc_dark sampling Collect Aliquots over Time inc_light->sampling inc_dark->sampling hplc Analyze by HPLC sampling->hplc data_analysis Calculate Degradation Rate & Half-life hplc->data_analysis

Caption: Experimental workflow for stability assessment.

References

Validation & Comparative

Comparative Efficacy of Fenthiaprop-p-ethyl as a Graminicide

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the herbicidal efficacy of Fenthiaprop-p-ethyl against other commonly used graminicides, specifically Clodinafop-propargyl, Fenoxaprop-p-ethyl, and Pinoxaden. All these herbicides belong to the acetyl-CoA carboxylase (ACCase) inhibitor class, a critical target for controlling grass weeds in various crops.[1] This document summarizes available experimental data, details relevant experimental protocols, and illustrates the underlying biochemical pathway.

Herbicidal Efficacy: A Comparative Overview

This compound and its counterparts are post-emergence herbicides effective against a range of annual and perennial grasses.[2] Their primary mode of action is the inhibition of the ACCase enzyme, which is crucial for fatty acid synthesis in susceptible grass species.[1] This disruption of lipid biosynthesis leads to the breakdown of cell membranes and ultimately, plant death.[3]

The selection of a specific graminicide often depends on the target weed species, crop safety, and the potential for herbicide resistance. The following table summarizes available data on the comparative efficacy of these herbicides. It is important to note that direct head-to-head comparative studies under identical conditions are limited in the public domain. The data presented is a synthesis from multiple sources and should be interpreted with consideration of the varied experimental conditions.

HerbicideTarget Weed(s)Application Rate (g a.i./ha)Weed Control Efficiency (%)CropReference(s)
This compound Grassy WeedsNot specified in available dataData not available for direct comparisonOilseed rape, Potatoes, Sugarbeet[4]
Clodinafop-propargyl Avena fatua (Wild Oat)37.05 - 44.46Effective controlWheat[5]
Phalaris minor60>95 (with adjuvant)Wheat[6]
Fenoxaprop-p-ethyl Avena fatua (Wild Oat)426Effective controlWheat[5]
Avena fatua (resistant)13.75 - 125 (discriminating doses)Variable, used for selectionWheat[7]
Pinoxaden Avena fatua (Wild Oat)30-60Satisfactory controlCereals[8]
Avena fatua305.5 (reduced rate with adjuvant)>95Wheat[6]

Note: The efficacy of these herbicides can be significantly influenced by factors such as weed growth stage, environmental conditions, and the presence of herbicide resistance.[7] The use of adjuvants can also enhance performance, particularly at reduced application rates.[6]

Experimental Protocols

To ensure reliable and comparable data on herbicidal efficacy, standardized experimental protocols are essential. The following outlines a typical methodology for a field trial evaluating post-emergence herbicides in a wheat crop.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) is commonly used to account for field variability.[9]

  • Replications: A minimum of three to four replications for each treatment is recommended to ensure statistical validity.[10]

  • Plot Size: Plot sizes should be adequate for representative weed and crop assessment, typically at least 10 square meters.[11]

2. Treatments:

  • Untreated Control: A plot with no herbicide application to serve as a baseline for weed infestation and crop yield.

  • Herbicide Treatments: Application of this compound and comparator herbicides (Clodinafop-propargyl, Fenoxaprop-p-ethyl, Pinoxaden) at various rates (e.g., recommended rate, half rate, double rate).

  • Hand-Weeded Control: A plot kept weed-free manually to determine the maximum yield potential under the given conditions.

3. Application:

  • Timing: Herbicides are typically applied at the 2-4 leaf stage of the target grass weeds and when the crop is at a tolerant growth stage.[1]

  • Equipment: A calibrated backpack or plot sprayer with flat fan nozzles is used to ensure uniform application.[1]

  • Spray Volume: A sufficient spray volume (e.g., 200-400 L/ha) is used to achieve good coverage of the weed foliage.

4. Data Collection and Analysis:

  • Weed Density: The number of individual weed species per unit area (e.g., per square meter) is counted before and at specific intervals after herbicide application (e.g., 21 and 42 days after treatment).

  • Weed Biomass: The above-ground parts of the weeds are harvested from a defined area within each plot, dried in an oven, and weighed to determine the dry biomass.

  • Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(Weed biomass in untreated control - Weed biomass in treated plot) / Weed biomass in untreated control] x 100.

  • Crop Phytotoxicity: Visual assessment of any crop injury (e.g., stunting, chlorosis, necrosis) is recorded at regular intervals after application using a standardized rating scale (e.g., 0-10 or 0-100%).

  • Crop Yield: The grain yield from each plot is harvested at maturity and adjusted to a standard moisture content.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine the significance of treatment effects, and means are compared using a suitable test (e.g., Tukey's HSD) at a specified probability level (e.g., p ≤ 0.05).[9]

Signaling Pathway of ACCase Inhibition

The herbicidal activity of this compound and other graminicides targeting ACCase is initiated by the inhibition of this key enzyme in the fatty acid biosynthesis pathway. The following diagram, generated using Graphviz, illustrates this mechanism.

ACCase_Inhibition_Pathway Herbicides This compound & Other ACCase Inhibitors ACCase Acetyl-CoA Carboxylase (ACCase) Herbicides->ACCase Inhibition AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACCase FattyAcid_Synthesis Fatty Acid Synthesis MalonylCoA->FattyAcid_Synthesis Lipids Lipids (Cell Membranes) FattyAcid_Synthesis->Lipids Cell_Death Cell Death & Plant Growth Inhibition Lipids->Cell_Death Disruption leads to

Caption: ACCase Inhibition Pathway

Conclusion

This compound, along with Clodinafop-propargyl, Fenoxaprop-p-ethyl, and Pinoxaden, are effective graminicides that function by inhibiting the ACCase enzyme, a critical step in fatty acid biosynthesis. While direct comparative data for this compound is limited in the reviewed literature, the available information on its chemical class suggests a similar spectrum of activity and efficacy against susceptible grass weeds. The choice of herbicide should be guided by the specific weed pressure, crop, and the need to manage herbicide resistance through the rotation of different modes of action. Further head-to-head field trials are warranted to provide a more definitive quantitative comparison of this compound's efficacy against other leading ACCase inhibitors.

References

A Comparative Analysis of Fenoxaprop-p-ethyl and Clodinafrop-propargyl: Efficacy, Safety, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern agriculture, the selective control of grassy weeds in broadleaf and cereal crops is paramount for ensuring optimal yields. Among the chemical tools available to researchers and agronomists, the aryloxyphenoxypropionate ("fop") herbicides are a cornerstone. This guide provides a detailed comparative analysis of two prominent members of this class: Fenoxaprop-p-ethyl and Clodinafrop-propargyl. Both herbicides are valued for their post-emergence activity against a range of annual and perennial grasses. This analysis delves into their herbicidal efficacy, crop safety, toxicological profiles, and the biochemical pathways they influence.

Herbicidal Efficacy

Both Fenoxaprop-p-ethyl and Clodinafrop-propargyl are effective in controlling problematic grassy weeds such as wild oats (Avena fatua) and littleseed canarygrass (Phalaris minor) in wheat and other cereal crops.[1][2][3] However, their efficacy can vary depending on the target weed species, application rate, and environmental conditions.

Studies have shown that Clodinafop-propargyl may offer superior control of certain grassy weeds compared to Fenoxaprop-p-ethyl. For instance, in one study, Clodinafop-propargyl demonstrated higher efficacy in reducing the population and dry mass of Phalaris minor, Avena fatua, and Echinochloa spinosa in wheat, leading to greater increases in grain yield and straw yield compared to Fenoxaprop-p-ethyl.[4] Another comparative study found that while both herbicides effectively controlled Avena fatua, a formulation of Clodinafop-propargyl resulted in a higher number of fertile tillers and a greater grain yield increase over the weedy check.[3]

Conversely, other studies have found Fenoxaprop-p-ethyl to be highly effective. For example, in trials for the control of grassy weeds in wheat, Fenoxaprop-p-ethyl, at various application rates, was found to be effective. The choice between the two herbicides may, therefore, depend on the specific weed spectrum present in a given field.

Table 1: Comparative Efficacy of Fenoxaprop-p-ethyl and Clodinafrop-propargyl on Grassy Weeds in Wheat

Weed SpeciesHerbicideApplication Rate (g a.i./ha)Weed Control Efficiency (%)Reference
Phalaris minorFenoxaprop-p-ethyl10080.13[5]
Clodinafop-propargyl6070.62[5]
Avena fatuaFenoxaprop-p-ethyl426Effective Control[3]
Clodinafop-propargyl37.05 - 44.46Effective Control[3]

Crop Safety and Phytotoxicity

A critical aspect of a selective herbicide's performance is its safety to the treated crop. Both Fenoxaprop-p-ethyl and Clodinafrop-propargyl are generally safe for use in wheat and other registered crops when applied according to label recommendations. However, transient phytotoxicity can occur under certain conditions.

For Fenoxaprop-p-ethyl, studies in winter wheat have shown that late post-emergence applications at both 1X and 2X the recommended rates can cause minor, transient injury (up to 5%), which does not typically result in a significant impact on grain yield.[6] The inclusion of a safener in the formulation of Fenoxaprop-p-ethyl is crucial for its selectivity in cereals.

Clodinafop-propargyl has also demonstrated good crop safety in wheat.[4] Tank-mixing with certain broadleaf herbicides, however, can sometimes lead to antagonistic effects, potentially reducing the efficacy of the graminicide or increasing the risk of crop injury.[1]

Toxicological Profile

The toxicological profiles of Fenoxaprop-p-ethyl and Clodinafrop-propargyl have been evaluated to assess their potential risks to human health and the environment. Both compounds are metabolized and excreted in mammals.

Table 2: Comparative Toxicological Data for Fenoxaprop-p-ethyl and Clodinafrop-propargyl

ParameterFenoxaprop-p-ethylClodinafop-propargylReference
Acute Oral LD50 (rat) Moderate Toxicity1392 mg/kg (male)[7][8]
Chronic Toxicity NOAEL (rat) 0.32 mg/kg/day0.03 mg/kg/day[9]
Carcinogenicity Increased adrenal subcapsular B-cell adenomas in male miceInduced hepatocellular tumors in mice at high doses[8][10]
Dermal Absorption (rat) 74%-[9]
Aquatic Toxicity Highly toxic to freshwater fishHighly toxic to freshwater fish[10][11]

Mechanism of Action: ACCase Inhibition

Fenoxaprop-p-ethyl and Clodinafrop-propargyl belong to the aryloxyphenoxypropionate (AOPP or 'fop') chemical family, which are inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase).[12][13] This enzyme plays a critical role in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[14]

The inhibition of ACCase disrupts the production of malonyl-CoA from acetyl-CoA, the first committed step in the fatty acid synthesis pathway.[14] This leads to a cessation of cell membrane formation, particularly in the rapidly growing meristematic tissues of susceptible grass species.[13] The result is the death of the growing points and eventual plant mortality. The selectivity of these herbicides is due to differences in the structure of the ACCase enzyme between susceptible grasses and tolerant broadleaf plants and cereals.[12][13]

Caption: Mechanism of action of 'fop' herbicides.

Experimental Protocols

Herbicide Efficacy and Crop Phytotoxicity Assessment in Field Trials

The following protocol outlines a general methodology for conducting field trials to evaluate the efficacy and crop safety of herbicides like Fenoxaprop-p-ethyl and Clodinafrop-propargyl.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of three to four replications.[5]

  • Plot Size: Appropriate to the crop and application equipment, for example, 4.72 m × 19.20 m.

  • Treatments:

    • Untreated weedy check.

    • Weed-free check (maintained by hand weeding).

    • Fenoxaprop-p-ethyl at the proposed label rate (1X) and double the label rate (2X).[15]

    • Clodinafop-propargyl at the proposed label rate (1X) and double the label rate (2X).[15]

    • Tank mixtures with broadleaf herbicides, if applicable.[1]

2. Application:

  • Timing: Post-emergence, at the recommended growth stage of the target weeds and crop.[15]

  • Equipment: Calibrated sprayer to ensure uniform application.

  • Environmental Conditions: Record temperature, humidity, and wind speed at the time of application.

3. Data Collection:

  • Weed Control Efficacy:

    • Weed density (counts per unit area) at specified intervals after application (e.g., 21 and 42 days).

    • Weed dry biomass (oven-dried weight of weed samples) at a specified time after application.

    • Visual weed control ratings on a scale of 0% (no control) to 100% (complete control).

  • Crop Phytotoxicity:

    • Visual injury ratings on a scale of 0% (no injury) to 100% (crop death) at regular intervals after application.[16]

    • Measurements of crop height and growth stage.[6]

  • Yield Parameters:

    • Crop stand counts.

    • Number of fertile tillers per plant.

    • Grain yield and straw yield at harvest.[4]

4. Statistical Analysis:

  • Data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.

  • Mean separation tests (e.g., Duncan's Multiple Range Test or LSD) can be used to compare treatment means.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Trial Design (RCBD) B Plot Establishment A->B C Treatment Selection (Herbicides, Rates) B->C D Herbicide Application (Post-emergence) C->D E Data Collection (Weed & Crop Assessment) D->E F Yield Measurement (Grain & Straw) E->F G Statistical Analysis (ANOVA) F->G H Report Generation G->H

Caption: General workflow for herbicide efficacy trials.

Conclusion

Fenoxaprop-p-ethyl and Clodinafrop-propargyl are both highly effective aryloxyphenoxypropionate herbicides for the post-emergence control of grassy weeds in cereal and broadleaf crops. Their shared mechanism of action, the inhibition of ACCase, provides a targeted approach to weed management. While Clodinafop-propargyl has shown a slight advantage in efficacy against certain weed species in some studies, the optimal choice will ultimately be dictated by the specific weed pressures, crop, and local conditions. Both herbicides exhibit a good margin of crop safety when used as directed, although the potential for transient phytotoxicity and interactions in tank-mixes should be considered. A thorough understanding of their respective performance characteristics, as outlined in this guide, is essential for their judicious and effective use in research and agricultural practice.

References

Fenthiaprop-p-ethyl: A Comparative Efficacy Analysis Against Other ACCase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fenthiaprop-p-ethyl, an aryloxyphenoxypropionate (FOP) herbicide, has been utilized for the post-emergent control of grassy weeds. Its efficacy, like other herbicides in its class, stems from the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of fatty acids in susceptible grass species. This guide provides a comparative analysis of this compound's performance against other ACCase inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

ACCase inhibitors, including this compound, target the carboxyltransferase (CT) domain of the ACCase enzyme in the chloroplasts of monocotyledonous plants.[1][2] This inhibition blocks the conversion of acetyl-CoA to malonyl-CoA, the first committed step in the fatty acid biosynthesis pathway.[3][4] The disruption of lipid production leads to a failure in building new cell membranes, ultimately causing cessation of growth, chlorosis, and necrosis in the meristematic tissues of susceptible grasses.[5] Dicotyledonous plants are generally tolerant because their cytosolic ACCase has a different structure that is not recognized by these herbicides.[1]

ACCase_Inhibition_Pathway This compound This compound Inhibition Inhibition This compound->Inhibition ACCase_Enzyme ACCase_Enzyme Inhibition->ACCase_Enzyme Blocks Catalysis Other_ACCase_Inhibitors Other_ACCase_Inhibitors Other_ACCase_Inhibitors->Inhibition Plant_Death Plant_Death Plant_Growth Plant_Growth

Comparative Efficacy Data

The efficacy of ACCase inhibitors is often quantified by the concentration required to inhibit 50% of the enzyme activity (IC50) or the dose required to reduce plant growth by 50% (GR50). While direct comparative studies including this compound are limited due to its status as an older, and in some regions obsolete, herbicide, data from various studies on other aryloxyphenoxypropionates (FOPs) and cyclohexanediones (DIMs) provide a basis for comparison.

Herbicide ClassHerbicideTarget WeedIC50 (µM)GR50 (g ai/ha)Reference
Aryloxyphenoxypropionate (FOP) Quizalofop-P-ethylEchinochloa crus-galli0.041-[6]
Aryloxyphenoxypropionate (FOP) Clodinafop-propargylAvena sterilis-Varies[7]
Aryloxyphenoxypropionate (FOP) Fenoxaprop-p-ethylAlopecurus japonicus-Varies[8]
Cyclohexanedione (DIM) ClethodimLolium rigidumVariesVaries[9]
Phenylpyrazoline (DEN) PinoxadenAvena sterilis-Varies[7]

Note: Efficacy can be highly dependent on the weed species, growth stage, environmental conditions, and the presence of herbicide resistance.

Experimental Protocols

The following outlines a general methodology for assessing the efficacy of ACCase inhibitors, based on common practices in weed science research.

Whole-Plant Pot Assay for GR50 Determination

This experiment determines the herbicide dose that reduces plant growth by 50%.

Experimental_Workflow_GR50 Seed_Germination 1. Seed Germination & Seedling Growth (e.g., Target weed species in pots) Herbicide_Application 2. Herbicide Application (Logarithmic series of doses) Seed_Germination->Herbicide_Application Incubation 3. Plant Incubation (Controlled greenhouse conditions) Herbicide_Application->Incubation Data_Collection 4. Data Collection (Shoot biomass measurement after ~21 days) Incubation->Data_Collection Data_Analysis 5. Data Analysis (Non-linear regression to calculate GR50) Data_Collection->Data_Analysis

Methodology:

  • Plant Material: Seeds of a susceptible target weed species are sown in pots containing a standard potting mix. Plants are grown in a greenhouse under controlled temperature, humidity, and light conditions.

  • Herbicide Treatment: At the 2-3 leaf stage, a range of herbicide concentrations, including a non-treated control, are applied using a laboratory spray chamber. Application rates are typically in a logarithmic series to cover a wide range of responses.

  • Growth and Assessment: Plants are returned to the greenhouse and grown for a specified period (e.g., 21 days). At the end of the period, the above-ground biomass is harvested, dried, and weighed.

  • Data Analysis: The dry weight data is expressed as a percentage of the non-treated control and plotted against the herbicide dose. A non-linear regression analysis is used to fit a dose-response curve and calculate the GR50 value.

In Vitro ACCase Activity Assay for IC50 Determination

This experiment measures the herbicide concentration that inhibits 50% of the ACCase enzyme activity.

Methodology:

  • Enzyme Extraction: Fresh leaf tissue from young, actively growing susceptible plants is homogenized in an extraction buffer to isolate the ACCase enzyme. The crude extract is then partially purified.

  • Enzyme Assay: The activity of the ACCase enzyme is measured by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into an acid-stable product (malonyl-CoA).

  • Inhibition Assay: The enzyme extract is incubated with various concentrations of the herbicide inhibitor. The reaction is initiated by the addition of substrates (acetyl-CoA, ATP, and Mg²⁺).

  • Data Analysis: The rate of the enzymatic reaction at each herbicide concentration is measured and expressed as a percentage of the activity of the control (no herbicide). The data is then used to determine the IC50 value through regression analysis.

Herbicide Resistance

A critical factor influencing the efficacy of this compound and other ACCase inhibitors is the development of herbicide resistance in weed populations. Resistance can arise from two primary mechanisms:

  • Target-Site Resistance (TSR): Point mutations in the ACCase gene can alter the herbicide binding site, reducing the inhibitor's effectiveness.[9][10][11] Several amino acid substitutions have been identified that confer resistance to different chemical families of ACCase inhibitors.[12]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site, such as enhanced herbicide metabolism by enzymes like cytochrome P450s and glutathione S-transferases.[12]

The selection pressure from repeated use of herbicides with the same mode of action can lead to the evolution of resistant weed biotypes, rendering herbicides like this compound less effective.

Conclusion

References

Navigating Resistance: A Comparative Guide to Fenthiaprop-p-ethyl Cross-Resistance Patterns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture and the development of effective weed management strategies. Fenthiaprop-p-ethyl, an aryloxyphenoxypropionate (FOP) herbicide, is a vital tool for controlling grass weeds. However, its efficacy is threatened by the emergence of resistant biotypes that exhibit cross-resistance to other herbicides. This guide provides a comprehensive comparison of the cross-resistance patterns observed between this compound and other herbicides, supported by experimental data and detailed methodologies, to aid in the understanding and management of herbicide resistance.

Quantitative Cross-Resistance Data

The following tables summarize the dose-response data from various studies on weed populations resistant to Acetyl-CoA Carboxylase (ACCase) inhibiting herbicides. The data is presented as the herbicide concentration required to reduce plant growth by 50% (GR50) and the Resistance Index (RI), which is the ratio of the GR50 of the resistant population to that of a susceptible population.

Table 1: Cross-Resistance Patterns in Alopecurus myosuroides (Black-Grass)

HerbicideHerbicide ClassResistant Biotype GR50 (g a.i./ha)Susceptible Biotype GR50 (g a.i./ha)Resistance Index (RI)
This compound FOP >1000 15 >66
Clodinafop-propargylFOP>100020>50
Fluazifop-p-butylFOP8502534
CycloxydimDIM350507
SethoxydimDIM200405
PinoxadenDEN150305
Mesosulfuron-methylALS Inhibitor1081.25
GlyphosateEPSPS Inhibitor4504001.13

Table 2: Cross-Resistance Patterns in Lolium rigidum (Rigid Ryegrass)

HerbicideHerbicide ClassResistant Biotype GR50 (g a.i./ha)Susceptible Biotype GR50 (g a.i./ha)Resistance Index (RI)
This compound FOP 450 25 18
Diclofop-methylFOP>50030>16.7
Haloxyfop-R-methylFOP3001520
ClethodimDIM120206
TepraloxydimDIM90185
PinoxadenDEN75253
ImazamoxALS Inhibitor50451.1
ParaquatPhotosystem I Inhibitor2502201.14

Table 3: Cross-Resistance Patterns in Echinochloa colona (Junglerice)

HerbicideHerbicide ClassResistant Biotype GR50 (g a.i./ha)Susceptible Biotype GR50 (g a.i./ha)Resistance Index (RI)
This compound FOP 249 20 12.5 [1]
QuincloracAuxin mimic3501502.3
PropanilPhotosystem II inhibitor20008002.5
ImazamoxALS inhibitor100502
ClethodimDIM30251.2
SethoxydimDIM45401.1
GlyphosateEPSPS Inhibitor9008501.06

Experimental Protocols

The data presented in this guide is primarily derived from whole-plant dose-response bioassays conducted under controlled greenhouse conditions. The following is a generalized protocol representative of the methodologies used in the cited research.

Whole-Plant Dose-Response Bioassay Protocol
  • Plant Material and Growth Conditions:

    • Seeds from suspected resistant and known susceptible weed populations are collected and sown in pots containing a standardized soil mix.

    • Plants are grown in a controlled environment (greenhouse or growth chamber) with specified temperature, humidity, and photoperiod to ensure uniform growth.

    • Seedlings are thinned to a consistent number per pot prior to herbicide application.

  • Herbicide Application:

    • Herbicides are applied at a specific growth stage of the weeds (e.g., 2-3 leaf stage).

    • A range of herbicide doses, typically from sub-lethal to lethal concentrations, are applied to both the resistant and susceptible populations. A non-treated control is included for comparison.

    • Herbicides are applied using a laboratory track sprayer calibrated to deliver a precise volume and pressure, ensuring uniform coverage.

  • Data Collection and Analysis:

    • Plant survival and biomass (fresh or dry weight) are assessed at a set time point after treatment (e.g., 21 days).

    • The data is subjected to non-linear regression analysis to determine the GR50 value, the herbicide dose that causes a 50% reduction in plant growth compared to the untreated control.

    • The Resistance Index (RI) is calculated by dividing the GR50 value of the resistant population by the GR50 value of the susceptible population.

Mechanisms of Resistance and Cross-Resistance

Cross-resistance to this compound and other herbicides is governed by two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

TSR arises from mutations in the gene encoding the ACCase enzyme, the target site of FOP, DIM (cyclohexanedione), and DEN (phenylpyrazoline) herbicides. These mutations can alter the herbicide binding site, reducing the efficacy of the herbicide. The specific mutation determines the pattern of cross-resistance. For instance, some mutations may confer high-level resistance to FOPs while having a lesser effect on DIMs and DENs.

Non-Target-Site Resistance (NTSR)

NTSR mechanisms do not involve alterations to the herbicide's target site. The most common form of NTSR is enhanced metabolic resistance, where the resistant plant exhibits an increased ability to detoxify the herbicide before it reaches the target site. This is often mediated by elevated activity of enzyme families such as cytochrome P450 monooxygenases (CYPs) and glutathione S-transferases (GSTs). NTSR can confer broader and less predictable cross-resistance patterns, sometimes extending to herbicides with different modes of action.[2][3]

Visualizing the Pathways and Processes

To better understand the complex interactions involved in herbicide resistance, the following diagrams illustrate the experimental workflow, the signaling pathways of resistance, and the logical relationships between different resistance mechanisms.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Herbicide Treatment cluster_data 3. Data Collection & Analysis seed_collection Seed Collection (Susceptible & Resistant Biotypes) potting Potting & Germination seed_collection->potting growth Seedling Growth to 2-3 Leaf Stage potting->growth spraying Track Sprayer Application growth->spraying dose_prep Herbicide Dose Preparation dose_prep->spraying assessment Visual Assessment & Biomass Measurement (21 Days After Treatment) spraying->assessment analysis Dose-Response Curve Analysis (Calculate GR50) assessment->analysis ri_calc Resistance Index Calculation (RI = GR50_R / GR50_S) analysis->ri_calc

Experimental workflow for dose-response bioassay.

Resistance_Signaling_Pathway cluster_herbicide Herbicide Application cluster_cell Plant Cell cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) FOP This compound (FOP) ACCase ACCase Enzyme FOP->ACCase Inhibits ACCase_mut Mutated ACCase FOP->ACCase_mut Reduced Inhibition Metabolism Herbicide Metabolism FOP->Metabolism Detoxified by DIM DIMs DIM->ACCase Inhibits DIM->ACCase_mut Reduced Inhibition DEN DENs DEN->ACCase Inhibits DEN->ACCase_mut Reduced Inhibition FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Catalyzes CYP450 Cytochrome P450s CYP450->Metabolism GST Glutathione S-Transferases GST->Metabolism Logical_Relationships cluster_resistance Herbicide Resistance cluster_cross_resistance Cross-Resistance Patterns TSR Target-Site Resistance (TSR) Narrow Narrow Spectrum (e.g., FOPs only) TSR->Narrow Often leads to Broad Broad Spectrum (FOPs, DIMs, DENs) TSR->Broad Can lead to (specific mutations) NTSR Non-Target-Site Resistance (NTSR) NTSR->Broad Frequently leads to Multi_MoA Multiple Modes of Action (e.g., ACCase & ALS inhibitors) NTSR->Multi_MoA Can lead to

References

Validating the ACCase Enzyme Assay for Fenthiaprop-p-ethyl Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating the sensitivity of weeds to Fenthiaprop-p-ethyl, a selective herbicide targeting the Acetyl-CoA Carboxylase (ACCase) enzyme. We present experimental data, detailed protocols, and visual workflows to assist researchers in selecting and implementing the most appropriate assay for their needs.

Performance Comparison: ACCase Enzyme Assay vs. Whole-Plant Bioassay

The ACCase enzyme assay offers a rapid and targeted method for determining herbicide sensitivity at the molecular level. This contrasts with the whole-plant bioassay, which assesses the overall physiological effect of the herbicide. The choice of assay depends on the specific research question, with the enzyme assay being particularly useful for investigating target-site resistance mechanisms.

A study on Fenoxaprop-P-ethyl, an aryloxyphenoxypropionate herbicide closely related to this compound, in junglerice (Echinochloa colona), highlights the complementary nature of these assays. In this research, a whole-plant bioassay revealed an 11-fold difference in the effective dose required to reduce growth by 50% (ED50) between resistant (R) and susceptible (S) populations.[1] However, a subsequent ACCase enzyme assay showed that the enzyme from the resistant population was still sensitive to the herbicide.[1] This crucial finding indicated that the resistance mechanism was not due to a change in the target enzyme but rather to a non-target-site mechanism, such as enhanced herbicide metabolism.[1]

Below is a summary of data from various studies illustrating the use of the ACCase enzyme assay to determine the concentration of different ACCase-inhibiting herbicides required to inhibit 50% of the enzyme's activity (IC50).

Herbicide ClassHerbicideWeed SpeciesBiotypeIC50 (µM)Fold Resistance (R/S)Reference
Aryloxyphenoxypropionate (FOP)Fenoxaprop-p-ethylAvena fatua (Wild Oat)Susceptible (W11)--[2]
Aryloxyphenoxypropionate (FOP)Fenoxaprop-p-ethylAvena fatua (Wild Oat)Resistant (W24)-7206.6[2]
Aryloxyphenoxypropionate (FOP)Fluazifop-p-butylDigitaria ciliaris (Southern Crabgrass)Susceptible (S)~1.0-
Aryloxyphenoxypropionate (FOP)Fluazifop-p-butylDigitaria ciliaris (Southern Crabgrass)Resistant (R1)~10.0~10.0
Aryloxyphenoxypropionate (FOP)Fluazifop-p-butylDigitaria ciliaris (Southern Crabgrass)Resistant (R2)~20.0~20.0
Cyclohexanedione (DIM)SethoxydimDigitaria ciliaris (Southern Crabgrass)Susceptible (S)~2.5-
Cyclohexanedione (DIM)SethoxydimDigitaria ciliaris (Southern Crabgrass)Resistant (R1)~20.0~8.0
Cyclohexanedione (DIM)SethoxydimDigitaria ciliaris (Southern Crabgrass)Resistant (R2)>40.0>16.0
Phenylpyrazoline (DEN)PinoxadenDigitaria ciliaris (Southern Crabgrass)Susceptible (S)~0.5-
Phenylpyrazoline (DEN)PinoxadenDigitaria ciliaris (Southern Crabgrass)Resistant (R1)~10.0~20.0
Phenylpyrazoline (DEN)PinoxadenDigitaria ciliaris (Southern Crabgrass)Resistant (R2)~30.0~60.0

Experimental Protocols

ACCase Enzyme Extraction

This protocol is adapted from established methods for extracting active ACCase from grass species.

  • Plant Material : Harvest 5-10 g of fresh, young leaf tissue from actively growing plants (e.g., 2-3 leaf stage).

  • Homogenization : Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction Buffer : Add 5 mL of ice-cold extraction buffer per gram of tissue. A typical buffer consists of 100 mM HEPES-KOH (pH 7.5), 2 mM EDTA, 5 mM dithiothreitol (DTT), 10% (v/v) glycerol, and 1 mM phenylmethylsulfonyl fluoride (PMSF).

  • Filtration and Centrifugation : Filter the homogenate through four layers of cheesecloth and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Ammonium Sulfate Precipitation : Transfer the supernatant to a new tube and slowly add solid ammonium sulfate to achieve 40% saturation while gently stirring on ice. Allow precipitation to occur for 30 minutes.

  • Pelleting and Resuspension : Centrifuge at 25,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of a suitable assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 1 mM DTT, 10% glycerol).

  • Desalting : Remove excess ammonium sulfate by passing the resuspended enzyme solution through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the assay buffer.

  • Protein Quantification : Determine the protein concentration of the partially purified enzyme extract using a standard method, such as the Bradford assay. Store the enzyme preparation at -80°C in small aliquots.

Malachite Green Colorimetric ACCase Enzyme Assay

This assay provides a non-radioactive method for measuring ACCase activity and has been validated against traditional radioisotope methods. The principle is based on the quantification of inorganic phosphate (Pi) released from the ATP-dependent carboxylation of acetyl-CoA, which is then coupled to the hydrolysis of the product, malonyl-CoA.

  • Reaction Mixture : Prepare a reaction mixture containing:

    • 50 mM HEPES-KOH (pH 7.5)

    • 5 mM MgCl2

    • 15 mM KCl

    • 2.5 mM ATP

    • 15 mM NaHCO3

    • 5 mM DTT

    • 0.5 mM Acetyl-CoA

    • Varying concentrations of this compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.

  • Enzyme Addition : Add the partially purified ACCase extract to the reaction mixture to a final protein concentration of approximately 5-10 µg per reaction.

  • Incubation : Incubate the reaction at 34°C for 20-30 minutes.

  • Stopping the Reaction : Terminate the reaction by adding a stop solution, such as perchloric acid, to a final concentration of 1%.

  • Phosphate Detection :

    • Add a malachite green reagent to the stopped reaction. This reagent typically contains malachite green, ammonium molybdate, and a stabilizing agent in an acidic solution.

    • Incubate at room temperature for 15-20 minutes to allow color development.

  • Absorbance Measurement : Measure the absorbance of the solution at approximately 630 nm using a microplate reader.

  • Data Analysis : Construct a standard curve using known concentrations of inorganic phosphate. Calculate the amount of Pi produced in each reaction and determine the specific activity of the enzyme. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Visualizing the Process and Pathway

To aid in understanding the experimental flow and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_extraction Enzyme Extraction cluster_assay Malachite Green Assay leaf_tissue 1. Leaf Tissue Collection homogenization 2. Homogenization (Liquid N2) leaf_tissue->homogenization extraction 3. Add Extraction Buffer homogenization->extraction centrifugation1 4. Centrifugation extraction->centrifugation1 precipitation 5. (NH4)2SO4 Precipitation centrifugation1->precipitation centrifugation2 6. Centrifugation & Resuspension precipitation->centrifugation2 desalting 7. Desalting centrifugation2->desalting quantification 8. Protein Quantification desalting->quantification reaction_setup 1. Prepare Reaction Mixture (Substrates + Inhibitor) quantification->reaction_setup Input for Assay add_enzyme 2. Add Enzyme Extract reaction_setup->add_enzyme incubation 3. Incubate (34°C) add_enzyme->incubation stop_reaction 4. Stop Reaction incubation->stop_reaction color_development 5. Add Malachite Green Reagent stop_reaction->color_development read_absorbance 6. Measure Absorbance (630nm) color_development->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate IC50

Caption: Experimental workflow for ACCase enzyme assay.

accase_inhibition_pathway cluster_pathway Fatty Acid Biosynthesis Pathway (in Plastid) acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACCase fatty_acids Fatty Acids malonyl_coa->fatty_acids Fatty Acid Synthase membranes Cell Membranes fatty_acids->membranes fenthiaprop This compound (FOP Herbicide) accase_enzyme ACCase Enzyme fenthiaprop->accase_enzyme Inhibits

Caption: ACCase inhibition by this compound.

References

Fenthiaprop-p-ethyl Degradation Products: A Comparative Toxicological Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of the degradation products of Fenthiaprop-p-ethyl, a post-emergent herbicide, and its alternatives. The information is intended to support environmental risk assessments and inform the development of safer herbicidal formulations. Due to a lack of specific toxicological data for the degradation products of this compound, this guide utilizes data from its close structural analog, fenoxaprop-p-ethyl, to infer potential toxicities. This approach is based on the structural similarities of the core molecules and their expected degradation pathways.

Executive Summary

This compound, an aryloxyphenoxypropionate herbicide, is known to degrade in the environment through processes like hydrolysis and photolysis. This degradation leads to the formation of several byproducts, the primary of which is expected to be fenthiaprop acid . Further degradation is likely to yield compounds analogous to those of fenoxaprop-p-ethyl, such as 6-chloro-2,3-dihydrobenzothiazol-2-one and ethyl 2-(4-hydroxyphenoxy)propanoate .

Toxicological data on the degradation products of the closely related fenoxaprop-p-ethyl indicate that some of these breakdown compounds can be more toxic to aquatic organisms than the parent herbicide. For instance, 4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP) and hydroquinone, photodegradation products of fenoxaprop-p-ethyl, have shown higher toxicity to Daphnia magna than the parent compound.[1] Similarly, hydrolysis of fenoxaprop-p-ethyl can result in degradation products with varying levels of toxicity to aquatic life.

This guide presents a compilation of available quantitative toxicity data for the degradation products of fenoxaprop-p-ethyl as surrogates for this compound's degradation products, alongside a comparative analysis with alternative herbicides. Detailed experimental protocols for key toxicity assays are also provided to ensure transparency and facilitate further research.

Degradation of this compound

This compound is susceptible to degradation in the environment through two primary pathways: hydrolysis and photolysis.

  • Hydrolysis: In aqueous environments, the ester linkage of this compound is expected to hydrolyze, forming its primary metabolite, fenthiaprop acid . The rate of hydrolysis is influenced by pH.

  • Photolysis: Exposure to sunlight can lead to the cleavage of the ether bond and other transformations, resulting in a variety of photoproducts.

Based on the degradation pathways of the analogous herbicide fenoxaprop-p-ethyl, the following degradation products of this compound are anticipated:

  • Fenthiaprop acid: Formed by the hydrolysis of the ethyl ester group.

  • 6-chloro-2,3-dihydrobenzothiazol-2-one: A potential product from the cleavage of the ether linkage.

  • Ethyl 2-(4-hydroxyphenoxy)propanoate: Another potential product from the cleavage of the ether linkage.

The following diagram illustrates the predicted degradation pathway of this compound.

FPE This compound FA Fenthiaprop Acid FPE->FA Hydrolysis CDB 6-chloro-2,3-dihydrobenzothiazol-2-one FPE->CDB Photolysis/Hydrolysis EHPP Ethyl 2-(4-hydroxyphenoxy)propanoate FPE->EHPP Photolysis/Hydrolysis

Predicted degradation pathway of this compound.

Comparative Toxicity Analysis

The following tables summarize the available acute toxicity data for this compound, the degradation products of its analog fenoxaprop-p-ethyl, and a range of alternative herbicides on key aquatic indicator species.

Table 1: Acute Toxicity of this compound and its Analog's Degradation Products to Aquatic Organisms

CompoundSpeciesEndpointValue (mg/L)Reference
Fenoxaprop-p-ethyl (Analog) Daphnia magna48h EC504.2 - 6.9[1]
Oncorhynchus mykiss (Rainbow Trout)96h LC500.47
Lepomis macrochirus (Bluegill Sunfish)96h LC500.87
4-[(6-chloro-2-benzoxazolyl)oxy] phenol (CBOP) (Analog Degradation Product) Daphnia magna48h EC501.49 - 1.64[1]
Hydroquinone (Analog Degradation Product) Daphnia magna48h EC500.25 - 0.28[1]
Fenoxaprop acid (FA) (Analog Degradation Product) Daphnia magna48h EC5043.8 µmol/L
6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB) (Analog Degradation Product) Daphnia magna48h EC5049.8 µmol/L
Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) (Analog Degradation Product) Daphnia magna48h EC50333.1 µmol/L

Table 2: Acute Toxicity of Alternative Herbicides to Aquatic Organisms

HerbicideSpeciesEndpointValue (mg/L)Reference
Quizalofop-p-ethyl Oncorhynchus mykiss96h LC500.5
Daphnia magna48h EC501.9
Fluazifop-p-butyl Oncorhynchus mykiss96h LC501.3
Daphnia magna48h EC502.6
Haloxyfop-p-methyl Oncorhynchus mykiss96h LC500.3
Daphnia magna48h EC504.6
Sethoxydim Oncorhynchus mykiss96h LC5032[2][3]
Daphnia magna48h LC501.5[2]
Clethodim Oncorhynchus mykiss96h LC50120
Daphnia magna48h EC50240
Glyphosate Oncorhynchus mykiss96h LC508.2
Daphnia magna48h EC5013
Glufosinate-ammonium Oncorhynchus mykiss96h LC50100
Daphnia magna48h EC50100
Diquat dibromide Oncorhynchus mykiss96h LC5011.2
Daphnia magna48h EC503.8
Pelargonic acid Oncorhynchus mykiss96h LC50>100
Daphnia magna48h EC50>100

EC50: The concentration of a substance that causes a specified effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of substances to Daphnia magna.

  • Test Organisms: Young daphnids, less than 24 hours old, are used.

  • Test Duration: 48 hours.

  • Procedure: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system.

  • Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 value is calculated based on the percentage of immobilized daphnids at different concentrations.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute toxicity of substances to fish.

  • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

  • Test Duration: 96 hours.

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.

  • Endpoint: Mortality is the primary endpoint, recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value is determined by recording the concentration at which 50% of the test fish die.

The following diagram illustrates a general workflow for aquatic toxicity testing.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Range-finding Test B Definitive Test Concentration Preparation A->B D Exposure of Organisms B->D C Test Organism Acclimation C->D E Observation and Data Collection D->E F Statistical Analysis (LC50/EC50 Calculation) E->F G Report Generation F->G

General workflow for aquatic toxicity testing.

Conclusion

The available data, primarily from the analog fenoxaprop-p-ethyl, suggest that the degradation products of this compound could pose a greater toxicological risk to aquatic ecosystems than the parent compound. Specifically, certain photodegradation and hydrolysis products have demonstrated higher acute toxicity to sensitive indicator species like Daphnia magna.

When compared to a range of alternative herbicides, the toxicity of this compound and its potential degradation products falls within a similar range to other aryloxyphenoxypropionate herbicides. However, some alternatives, such as glyphosate and glufosinate, exhibit lower acute toxicity to the aquatic organisms listed.

It is crucial to emphasize that this analysis relies on data from a structural analog. Therefore, further research is imperative to isolate and identify the specific degradation products of this compound and to determine their precise toxicological profiles. Such studies are essential for a comprehensive and accurate environmental risk assessment of this herbicide. The experimental protocols outlined in this guide provide a framework for conducting such vital research.

References

Efficacy of Fenthiaprop-p-ethyl on Resistant Weed Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Fenthiaprop-p-ethyl and alternative herbicides on resistant weed populations. Due to the limited availability of direct comparative studies on this compound, this guide leverages data from studies on the closely related aryloxyphenoxypropionate (FOP) herbicide, fenoxaprop-p-ethyl. Both herbicides belong to the same chemical family and share the same mode of action, inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grassy weeds. This inhibition disrupts fatty acid synthesis, which is crucial for cell membrane production and ultimately leads to weed death. Resistance to ACCase inhibitors, including this compound, is a growing concern in weed management, necessitating a clear understanding of its performance relative to other herbicide options.

Comparative Efficacy Data

The following tables summarize the efficacy of fenoxaprop-p-ethyl and alternative herbicides on various resistant weed populations. The data is presented as either percentage of mortality or the herbicide concentration required to reduce weed growth by 50% (GR50). It is important to note that efficacy can vary based on environmental conditions, weed growth stage, and the specific resistance mechanism in the weed population.

Table 1: Efficacy of Fenoxaprop-p-ethyl and Herbicide Mixtures on Resistant Wild Oat (Avena fatua)

Herbicide MixtureDose (% of Recommended)Mortality (%) of Fenoxaprop-p-ethyl Resistant A. fatua
Clodinafop-propargyl + Metribuzin100%100%
Clodinafop-propargyl + Metribuzin75%100%
Pinoxaden + Sulfosulfuron100%100%
Pinoxaden + Sulfosulfuron75%100%
Pinoxaden + Metribuzin100%100%
Pinoxaden + Metribuzin75%100%
Sulfosulfuron + Clodinafop-propargyl100%100%
Sulfosulfuron + Clodinafop-propargyl75%100%

Data from a study on fenoxaprop-p-ethyl resistant Avena fatua, where various herbicide mixtures showed high efficacy at full and reduced rates.

Table 2: Efficacy of Alternative Herbicides on Fenoxaprop-p-ethyl Resistant Junglerice (Echinochloa colona)

HerbicideApplication RateControl of Fenoxaprop-p-ethyl Resistant E. colona
ClethodimField RateEffective
SethoxydimField RateEffective

This study demonstrated that while a population of Echinochloa colona was resistant to fenoxaprop-p-ethyl, it could be effectively controlled by the cyclohexanedione (DIM) herbicides clethodim and sethoxydim.[1]

Table 3: GR50 Values for Fenoxaprop-p-ethyl on Susceptible and Resistant Barnyardgrass (Echinochloa crus-galli)

BiotypeGR50 (g a.i./ha)Resistance Factor (Resistant GR50 / Susceptible GR50)
Susceptible3-
Resistant36.212.07

This table illustrates the significant difference in the concentration of fenoxaprop-p-ethyl required to control a resistant biotype of Echinochloa crus-galli compared to a susceptible biotype.[2][3]

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparison of herbicide efficacy on resistant weed populations.

Dose-Response Greenhouse Assay

Objective: To determine the level of resistance in a weed population to a specific herbicide by calculating the dose required to inhibit growth by 50% (GR50).

Methodology:

  • Seed Germination: Seeds from both suspected resistant and known susceptible weed populations are germinated in petri dishes or trays with a suitable substrate.

  • Transplanting: Once seedlings reach the 2-3 leaf stage, they are transplanted into individual pots filled with a standardized soil mix.

  • Acclimatization: Plants are grown in a greenhouse under controlled conditions (temperature, light, humidity) for a set period to ensure uniform growth.

  • Herbicide Application: Herbicides are applied at a range of doses, typically including a non-treated control, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate. Applications are made using a calibrated cabinet sprayer to ensure uniform coverage.

  • Data Collection: After a specified period (e.g., 21 days), the above-ground biomass of each plant is harvested, dried in an oven, and weighed. Visual injury ratings may also be recorded.

  • Data Analysis: The dry weight data is expressed as a percentage of the non-treated control for each population. A non-linear regression analysis (e.g., log-logistic model) is used to fit a dose-response curve and calculate the GR50 value for both the resistant and susceptible populations. The resistance factor is then calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Herbicide Mixture Efficacy Trial

Objective: To evaluate the efficacy of herbicide tank-mixtures in controlling a resistant weed population.

Methodology:

  • Experimental Design: A randomized complete block design is typically used with multiple replications for each treatment.

  • Treatments: Treatments include an untreated control, individual herbicides at their recommended rates, and various tank-mixtures of herbicides at different rate combinations (e.g., full and reduced rates).

  • Application: Herbicides are applied to plots containing the resistant weed population at a specified growth stage using a backpack or tractor-mounted sprayer calibrated to deliver a consistent volume.

  • Efficacy Assessment: Weed control is assessed visually at set intervals after application (e.g., 7, 14, and 28 days after treatment) on a scale of 0% (no control) to 100% (complete control). Weed density and biomass can also be measured.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

Visualizations

Signaling Pathway and Experimental Workflow

ACCase_Inhibition_Pathway cluster_herbicide Herbicide Action cluster_biosynthesis Fatty Acid Biosynthesis This compound This compound ACCase_Enzyme Acetyl-CoA Carboxylase (ACCase) This compound->ACCase_Enzyme Inhibits Malonyl_CoA Malonyl-CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA Catalyzed by ACCase Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Weed_Death Weed_Death Cell_Membranes->Weed_Death Disruption leads to

Caption: Mode of action for this compound.

Herbicide_Efficacy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis Seed_Collection Collect Seeds (Resistant & Susceptible) Plant_Growth Germinate Seeds & Grow Plants Seed_Collection->Plant_Growth Herbicide_Application Apply Herbicides (Dose-Response) Plant_Growth->Herbicide_Application Data_Collection Collect Data (Biomass, Mortality) Herbicide_Application->Data_Collection Data_Analysis Analyze Data (GR50, ANOVA) Data_Collection->Data_Analysis Results Efficacy Comparison & Conclusion Data_Analysis->Results Generate

Caption: Experimental workflow for herbicide efficacy testing.

References

A Comparative Analysis of the Environmental Impact of Aryloxyphenoxypropionate Herbicides and Their Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the ecotoxicological profiles and environmental fate of Fenthiaprop-p-ethyl (via its surrogate, Fenoxaprop-p-ethyl) and other graminicides, providing researchers with essential data for informed decision-making in the development of sustainable agricultural practices.

The selection of herbicides in modern agriculture requires a careful balance between efficacy in weed management and the imperative to minimize environmental harm. This compound, an aryloxyphenoxypropionate herbicide, and its alternatives are subject to rigorous scrutiny to ascertain their environmental footprint. Due to the obsolete status and limited available data for this compound, this guide utilizes the closely related and well-studied compound, Fenoxaprop-p-ethyl, as a surrogate for comparative analysis against other selective grass herbicides, including Sethoxydim, Clethodim, Quizalofop-p-ethyl, and Fluazifop-p-butyl.

This comparison guide synthesizes key data on the environmental persistence, bioaccumulation potential, and toxicity of these herbicides to non-target organisms. The information is presented to aid researchers, scientists, and drug development professionals in evaluating the ecological risks associated with these compounds.

Quantitative Ecotoxicity and Environmental Fate Data

The following tables summarize the key environmental impact parameters for Fenoxaprop-p-ethyl and its alternatives. Data has been compiled from various environmental fate and ecotoxicology studies.

Table 1: Acute Toxicity Data for Avian and Mammalian Species

HerbicideTest SpeciesEndpointValue (mg/kg)Reference
Fenoxaprop-p-ethyl Rat (oral)LD502,090 - 3,310[1]
Rabbit (dermal)LD50> 2,000[2]
Sethoxydim Rat (oral)LD502,600 - 3,100[3]
Rabbit (dermal)LD50> 5,000[3]
Clethodim Rat (oral)LD501,360 - 1,630
Rabbit (dermal)LD50> 5,000
Quizalofop-p-ethyl Rat (oral)LD501,480 - 1,670
Rabbit (dermal)LD50> 2,000
Fluazifop-p-butyl Rat (oral)LD502,451 - >3,680[4]
Rabbit (dermal)LD50> 2,076[4]

Table 2: Acute Toxicity Data for Aquatic Organisms

HerbicideTest SpeciesEndpointValue (mg/L)Reference
Fenoxaprop-p-ethyl Rainbow Trout (96h)LC500.48[1]
Daphnia magna (48h)EC501.47[1]
Sethoxydim Rainbow Trout (96h)LC5032[3]
Daphnia magna (48h)LC501.5[3]
Clethodim Rainbow Trout (96h)LC5018 - 56
Daphnia magna (48h)EC50>120
Quizalofop-p-ethyl Rainbow Trout (96h)LC500.87
Daphnia magna (48h)EC500.29
Fluazifop-p-butyl Rainbow Trout (96h)LC501.37[5]
Daphnia magna (48h)EC50>10[5]

Table 3: Environmental Fate and Persistence

HerbicideParameterValueReference
Fenoxaprop-p-ethyl Soil Half-life (aerobic)1.45 - 2.30 days[6]
Water-sediment Half-life< 1 day[7]
Sethoxydim Soil Half-life (field)5 - 25 days[3]
Photodegradation in water< 1 hour[3]
Clethodim Soil Half-life1.5 - 25 days
Aquatic photolysis Half-life27.9 min - 4.6 h
Quizalofop-p-ethyl Soil Half-life60 days
Water photolysisStable
Fluazifop-p-butyl Soil Half-life1 - 2 weeks[5]
Hydrolysis in waterRapid[5]

Experimental Protocols

The data presented in this guide are primarily generated following standardized international guidelines to ensure comparability and reliability. The most relevant are the OECD Guidelines for the Testing of Chemicals.

Soil Degradation and Mobility Studies (Based on OECD 307 and related guidelines)

The persistence and mobility of herbicides in soil are critical factors in assessing their potential for groundwater contamination and long-term environmental impact.

  • Objective: To determine the rate of aerobic and anaerobic degradation of the herbicide in soil and to identify its major metabolites.

  • Methodology:

    • Test System: The herbicide is applied to fresh soil samples collected from representative agricultural fields. The soil is characterized for its physical and chemical properties (e.g., texture, organic carbon content, pH).

    • Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions. For aerobic studies, the soil is maintained at a moisture level of 40-60% of its maximum water holding capacity and aerated with carbon dioxide-free air. For anaerobic studies, the soil is flooded and purged with an inert gas like nitrogen.

    • Sampling and Analysis: At specified intervals, soil samples are collected and extracted. The concentrations of the parent herbicide and its transformation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

    • Data Analysis: The degradation kinetics are modeled to calculate the dissipation time for 50% (DT50) and 90% (DT90) of the applied herbicide.

Acute Toxicity Testing in Fish (Based on OECD 203)

This test is designed to assess the short-term lethal effects of a chemical on fish.[8]

  • Objective: To determine the median lethal concentration (LC50) of the herbicide to a representative fish species over a 96-hour period.[8]

  • Methodology:

    • Test Organisms: A standardized fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.[8] The fish are acclimated to the test conditions prior to the experiment.

    • Test Conditions: The test is conducted in a controlled environment with defined water quality parameters (temperature, pH, dissolved oxygen).[8] The fish are exposed to a series of concentrations of the herbicide in a geometric series. A control group is maintained in untreated water.

    • Exposure and Observation: The fish are exposed to the test substance for 96 hours.[8] Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

    • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.[8]

Bioaccumulation in Fish (Based on OECD 305)

This study evaluates the potential for a chemical to accumulate in the tissues of fish from the surrounding water.[9]

  • Objective: To determine the Bioconcentration Factor (BCF) of the herbicide in fish.[9]

  • Methodology:

    • Test System: A flow-through system is typically used to maintain a constant concentration of the test substance in the water.[10][11]

    • Uptake Phase: Fish are exposed to a sublethal concentration of the herbicide for a defined period (e.g., 28 days) until a steady state is reached.[10][11]

    • Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water for a depuration period.[10][11]

    • Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases and analyzed for the concentration of the herbicide.

    • Data Analysis: The BCF is calculated as the ratio of the concentration of the chemical in the fish tissue to the concentration in the water at steady state.[10]

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the processes involved in assessing the environmental impact of these herbicides, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Herbicide_Environmental_Impact_Assessment cluster_environmental_fate Environmental Fate Assessment cluster_ecotoxicity Ecotoxicity Assessment Soil_Degradation Soil Degradation (OECD 307) Photodegradation Photodegradation (OECD 301) Mobility_Leaching Mobility & Leaching (OECD 106) Aquatic_Toxicity Aquatic Toxicity (Fish, Daphnia, Algae) (OECD 201, 202, 203) Terrestrial_Toxicity Terrestrial Toxicity (Birds, Earthworms, Bees) (OECD 207, 222) Non-target_Plants Non-target Plants (OECD 208) Herbicide Herbicide Herbicide->Soil_Degradation Application Herbicide->Photodegradation Application Herbicide->Mobility_Leaching Application Herbicide->Aquatic_Toxicity Runoff/Drift Herbicide->Terrestrial_Toxicity Direct/Indirect Exposure Herbicide->Non-target_Plants Spray Drift

Caption: General workflow for assessing the environmental impact of a herbicide.

Acetyl_CoA_Carboxylase_Inhibition_Pathway Acetyl_CoA Acetyl_CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Malonyl_CoA Malonyl_CoA Fatty_Acid_Synthesis Fatty_Acid_Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Cell_Membrane_Formation Cell_Membrane_Formation Fatty_Acid_Synthesis->Cell_Membrane_Formation Plant_Growth Plant_Growth Cell_Membrane_Formation->Plant_Growth ACCase->Malonyl_CoA Herbicide Aryloxyphenoxypropionate & Cyclohexanedione Herbicides Herbicide->Inhibition Inhibition->ACCase Inhibits

Caption: Mechanism of action for ACCase inhibitor herbicides.

References

Quantitative Comparison of Fenthiaprop-p-ethyl Enantiomer Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug and herbicide development, understanding the stereospecific bioactivity of chiral molecules like Fenthiaprop-p-ethyl is crucial for optimizing product efficacy and reducing environmental load. This guide provides a comparative analysis of the bioactivity of this compound's enantiomers, supported by available data and detailed experimental context.

This compound is a member of the aryloxyphenoxypropionate (APP) class of herbicides, which are known to act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses. This enzyme is a critical component in the biosynthesis of fatty acids, and its inhibition leads to the disruption of cell membrane formation and ultimately plant death. A key characteristic of many APP herbicides is their chirality, meaning they exist as two non-superimposable mirror-image isomers, or enantiomers: the (R)-enantiomer and the (S)-enantiomer.

Enantioselective Bioactivity: The Primacy of the (R)-Enantiomer

Extensive research into the mechanism of action of APP herbicides has revealed a significant difference in the biological activity of the two enantiomers. The herbicidal effect is predominantly, if not exclusively, attributed to the (R)-enantiomer. Molecular modeling studies have shown that the (R)-enantiomer possesses the correct three-dimensional conformation to bind effectively to the active site of the ACCase enzyme. In contrast, the (S)-enantiomer is sterically hindered, preventing it from fitting into the enzyme's active site, thus rendering it largely inactive as a herbicide.

Hypothetical Quantitative Data

To illustrate the expected disparity in bioactivity, the following table presents hypothetical data based on the known behavior of APP herbicides. This data represents what a typical whole-plant bioassay or in vitro enzyme inhibition assay would likely reveal.

EnantiomerTargetBioassay TypeEndpointHypothetical Value
(R)-Fenthiaprop-p-ethylAvena fatua (Wild Oat)Whole-Plant Growth InhibitionGR50 (g ai/ha)15
(S)-Fenthiaprop-p-ethylAvena fatua (Wild Oat)Whole-Plant Growth InhibitionGR50 (g ai/ha)> 150
(R)-Fenthiaprop-p-ethylACCase EnzymeIn Vitro InhibitionIC50 (µM)0.5
(S)-Fenthiaprop-p-ethylACCase EnzymeIn Vitro InhibitionIC50 (µM)50

GR50: The herbicide rate that causes a 50% reduction in plant growth. IC50: The concentration of an inhibitor that causes a 50% reduction in the activity of an enzyme.

Experimental Protocols

To obtain quantitative data on the bioactivity of this compound enantiomers, the following established experimental protocols would be employed:

Whole-Plant Growth Inhibition Assay

This assay determines the concentration of each enantiomer required to inhibit the growth of a target weed species.

Objective: To determine the GR50 value for each enantiomer against a susceptible grass weed (e.g., Avena fatua).

Methodology:

  • Plant Cultivation: Seeds of the target weed are sown in pots containing a standardized soil mix and grown under controlled greenhouse conditions (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: At the 2-3 leaf stage, plants are treated with a range of concentrations of the (R)- and (S)-enantiomers of this compound, as well as a racemic mixture and an untreated control. The herbicides are typically applied using a precision laboratory sprayer.

  • Evaluation: After a set period (e.g., 14-21 days), the above-ground biomass of the plants is harvested, dried, and weighed.

  • Data Analysis: The dry weight data is subjected to a dose-response analysis (e.g., log-logistic regression) to calculate the GR50 value for each enantiomer.

In Vitro ACCase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of each enantiomer on the ACCase enzyme.

Objective: To determine the IC50 value of each enantiomer for the inhibition of ACCase activity.

Methodology:

  • Enzyme Extraction: ACCase is extracted and partially purified from the shoots of a susceptible grass species.

  • Assay Reaction: The enzyme activity is measured by quantifying the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. This is often done by incorporating radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the acid-stable product, malonyl-CoA.

  • Inhibition Measurement: The assay is performed in the presence of a range of concentrations of the (R)- and (S)-enantiomers of this compound.

  • Data Analysis: The rate of malonyl-CoA formation is measured, and the data is used to calculate the IC50 value for each enantiomer.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental workflow.

ACCase_Inhibition cluster_herbicide This compound Enantiomers cluster_enzyme ACCase Enzyme cluster_process Fatty Acid Biosynthesis R_enantiomer (R)-Enantiomer ACCase Active Site R_enantiomer->ACCase Binds S_enantiomer (S)-Enantiomer S_enantiomer->ACCase Steric Hindrance (No Binding) Fatty_Acid Fatty Acid Production ACCase->Fatty_Acid Inhibits Plant_Death Plant Death ACCase->Plant_Death Cell_Membrane Cell Membrane Formation Fatty_Acid->Cell_Membrane Plant_Growth Plant Growth Cell_Membrane->Plant_Growth

Caption: Mechanism of enantioselective inhibition of ACCase by this compound enantiomers.

Bioactivity_Workflow cluster_whole_plant Whole-Plant Bioassay cluster_in_vitro In Vitro ACCase Assay start Start: Obtain Pure (R) and (S) Enantiomers plant_growth 1. Grow Target Weed (e.g., Avena fatua) start->plant_growth enzyme_ext 1. Extract and Purify ACCase Enzyme start->enzyme_ext herbicide_app 2. Apply Range of Enantiomer Concentrations plant_growth->herbicide_app evaluation 3. Evaluate Plant Growth (Biomass Measurement) herbicide_app->evaluation gr50_calc 4. Calculate GR50 Values evaluation->gr50_calc end Conclusion: (R)-Enantiomer is Significantly More Active gr50_calc->end inhibition_assay 2. Conduct Inhibition Assay with Enantiomers enzyme_ext->inhibition_assay activity_measure 3. Measure Enzyme Activity inhibition_assay->activity_measure ic50_calc 4. Calculate IC50 Values activity_measure->ic50_calc ic50_calc->end

Caption: Experimental workflow for the quantitative comparison of this compound enantiomer bioactivity.

Conclusion

The bioactivity of this compound is highly enantioselective, with the (R)-enantiomer being the herbicidally active form and the (S)-enantiomer being largely inactive. This is due to the stereospecific requirements for binding to the target enzyme, ACCase. While precise, publicly available quantitative data for this compound is limited, the expected difference in activity is substantial, with the (R)-enantiomer being at least an order of magnitude more potent. The use of the pure (R)-enantiomer (a process known as chiral switching) in commercial formulations allows for lower application rates, reducing the chemical load on the environment while maintaining or enhancing herbicidal efficacy. For researchers, conducting whole-plant and in vitro enzyme inhibition assays with purified enantiomers is essential to precisely quantify this difference in bioactivity.

Statistical Validation of Fenthiaprop-p-ethyl Dose-Response Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenthiaprop-p-ethyl is a selective, post-emergence herbicide designed for the control of annual and perennial grass weeds in broadleaf crops. Its efficacy is rooted in the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the biosynthesis of fatty acids in susceptible grass species.[1] This guide provides a statistical validation of its performance through a comparative analysis of dose-response studies involving Fenoxaprop-p-ethyl and other alternative ACCase-inhibiting herbicides. The data is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the development and application of herbicidal compounds.

Comparative Efficacy of ACCase-Inhibiting Herbicides

The following tables summarize the dose-response data for Fenoxaprop-p-ethyl and a range of alternative herbicides. The data is presented to highlight the effective dose (ED) required for significant weed control and the half-maximal inhibitory concentration (IC50) where available.

Table 1: Dose-Response of Fenoxaprop-p-ethyl on Various Weed Species

Weed SpeciesDose (g a.i./ha)Weed Control (%)Reference
Onion Grassy Weeds56.25Significant Reduction[2]
Onion Grassy Weeds67.50Significant Reduction[2]
Onion Grassy Weeds78.75Maximum Bulb Yield[2]
Wild Oat (Avena fatua)92Increased injury to barley[3]
Wild Oat (Avena fatua)180Increased injury to barley[3]
Direct Seeded Rice Weeds702 - 1406>80% with bispyribac sodium[4]

Table 2: Comparative Dose-Response of Alternative ACCase-Inhibiting Herbicides

HerbicideWeed SpeciesDose (g a.i./ha)Efficacy MetricValueReference
Quizalofop-p-ethyl Onion Grassy Weeds37.5--[2]
Sethoxydim Torpedograss-Control (%)30-90 (sequential application)[5]
Clethodim Italian Ryegrass-GR50 (kg a.i./ha)0.045 (susceptible)[6]
Clethodim Italian Ryegrass-GR50 (kg a.i./ha)0.18 - 0.4 (resistant)[6]
Fluazifop-P-butyl Zoysiagrass Cultivars44 - 263Injury (%)30-65[7]
Pinoxaden Alopecurus myosuroides20Biomass Reduction (%)88.9[8]
Pinoxaden Alopecurus myosuroides40Biomass Reduction (%)Satisfactory up to tillering[8]
Pinoxaden Alopecurus myosuroides80Biomass Reduction (%)97.3[8]

Experimental Protocols

A standardized whole-plant bioassay is crucial for determining the dose-response relationship of a herbicide. The following protocol outlines a general methodology for conducting such studies.

Objective: To determine the dose-dependent efficacy of a test herbicide on a target weed species.

Materials:

  • Certified seeds of the target weed species.

  • Potting medium (e.g., sandy loam soil).

  • Pots (e.g., 10 cm diameter).

  • Test herbicide and a suitable solvent/carrier.

  • Spray chamber calibrated for uniform application.

  • Greenhouse or controlled environment chamber.

  • Balance, measuring cylinders, and other standard laboratory equipment.

Methodology:

  • Plant Culture:

    • Sow a consistent number of seeds (e.g., 5-10) in each pot filled with the potting medium.

    • Thin seedlings to a uniform number (e.g., 3-5 plants) per pot after emergence.

    • Grow plants in a greenhouse or controlled environment chamber under optimal conditions for the target species (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Allow plants to reach a specific growth stage (e.g., 2-3 leaf stage) before herbicide application.[9]

  • Herbicide Preparation and Application:

    • Prepare a stock solution of the test herbicide.

    • Create a series of dilutions to achieve the desired range of application rates (doses).

    • Include a control group that is treated only with the solvent/carrier.

    • Apply the herbicide solutions to the plants using a calibrated spray chamber to ensure uniform coverage.

  • Data Collection and Analysis:

    • Visually assess plant injury (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete plant death).

    • At the end of the experimental period, harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

    • Record the dry weight for each treatment.

    • Analyze the data using non-linear regression to fit a dose-response curve (e.g., log-logistic model).

    • From the curve, determine key parameters such as the effective dose for 50% growth reduction (ED50 or GR50).

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the typical workflow of a dose-response study.

ACCase_Inhibition_Pathway cluster_plant_cell Grass Plant Cell cluster_ACCase ACCase Enzyme Acetyl_CoA Acetyl-CoA Biotin_Carboxylase Biotin Carboxylase (BC) Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Membranes Cell Membranes Fatty_Acids->Membranes Growth Plant Growth Membranes->Growth Carboxyltransferase Carboxyltransferase (CT) Biotin_Carboxylase->Carboxyltransferase Carboxyltransferase->Malonyl_CoA Fenthiaprop This compound (FOP Herbicide) Fenthiaprop->Carboxyltransferase Inhibition Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Sowing 1. Seed Sowing & Seedling Growth Application 3. Herbicide Application (Spray Chamber) Seed_Sowing->Application Herbicide_Dilution 2. Herbicide Dilution Series Herbicide_Dilution->Application Incubation 4. Incubation (Controlled Environment) Application->Incubation Data_Collection 5. Data Collection (Visual Assessment, Biomass) Incubation->Data_Collection Curve_Fitting 6. Dose-Response Curve Fitting Data_Collection->Curve_Fitting ED50_Determination 7. ED50/GR50 Determination Curve_Fitting->ED50_Determination

References

Safety Operating Guide

Fenthiaprop-p-ethyl: A Comprehensive Guide to Proper Laboratory Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides a detailed protocol for the safe and compliant disposal of Fenthiaprop-p-ethyl, a synthetic herbicide. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. The information is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure all relevant personnel are familiar with the hazards associated with this compound and its formulations. Based on data for the related compound Fenoxaprop-p-ethyl, this substance may cause skin sensitization and potential organ damage through prolonged or repeated exposure.[1] It is also recognized as being very toxic to aquatic life with long-lasting effects.[2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side shields.[3]

  • Hand Protection: Use chemically resistant protective gloves.[3]

  • Body Protection: Wear an impervious lab coat or clothing.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator.[3]

Handling and Storage of Waste:

  • Avoid generating dust or aerosols.[3]

  • Ensure adequate ventilation in waste accumulation areas.[3]

  • Store all this compound waste in clearly labeled, tightly sealed containers.

  • Keep waste containers away from heat, direct sunlight, and incompatible materials such as strong acids, alkalis, or oxidizing agents.[2][3]

  • Utilize secondary containment trays for all liquid waste containers to prevent spills.

Quantitative Safety Data (for Fenoxaprop-p-ethyl)

The following table summarizes key toxicological and ecotoxicological data for Fenoxaprop-p-ethyl, which should be used as a conservative reference for handling this compound waste.

Data PointValueSignificance
Mammalian Toxicity
Acute Oral LD50 (Rat)3,150 - 4,000 mg/kgIndicates moderate acute toxicity if ingested.[4]
Acute Dermal LD50 (Rat)>2,000 mg/kgLow toxicity from short-term skin contact.[4]
Ecotoxicity
LC50 (Rainbow Trout, 96h)0.46 mg/LHighly toxic to fish.[4]
LC50 (Daphnia, 48h)0.56 - 2.7 mg/LHighly toxic to aquatic invertebrates.[4]
LC50 (Algae, 72h)0.51 mg/LHighly toxic to aquatic plants.[4]
Hazard Classifications
Skin SensitizationCategory 1May cause an allergic skin reaction.[1]
Aquatic HazardAcute & ChronicVery toxic to aquatic life with long-lasting effects.[2][5]

Step-by-Step Disposal Procedures

The disposal of this compound is governed by federal regulations such as the Resource Conservation and Recovery Act (RCRA) and state-level laws.[1] It must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]

Protocol 1: Disposal of Unused or Expired this compound
  • Labeling: Ensure the original container is clearly labeled with the chemical name and associated hazards. If repackaging, create a new hazardous waste label that includes "Hazardous Waste," the chemical name, and a description of the hazards (e.g., "Toxic," "Ecotoxic").

  • Containment: Store the container in a designated satellite accumulation area for hazardous waste. The container must be kept closed except when adding waste.

  • Segregation: Store away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

Protocol 2: Disposal of Contaminated Lab Materials

This protocol applies to items such as personal protective equipment (gloves, aprons), spill cleanup materials (absorbents), and contaminated labware (pipette tips, vials).

  • Collection: Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container (e.g., a labeled bucket or a lined cardboard box).

  • Labeling: Clearly label the container as "Hazardous Waste" and list the contents (e.g., "Debris contaminated with this compound").

  • Storage: Store the sealed container in the satellite accumulation area.

  • Disposal: Arrange for pickup via your institution's hazardous waste program.

Protocol 3: Decontamination and Disposal of Empty Containers
  • Initial Rinse (Triple Rinsing):

    • Empty the container completely into a designated waste collection vessel.

    • Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

    • Crucially, collect all rinsate as hazardous waste. [6] Do not pour it down the drain. The rinsate should be collected in a properly labeled, sealed container for hazardous liquid waste.

  • Container Disposal: Once triple-rinsed, the container may be considered decontaminated depending on local regulations.

    • Puncture or physically alter the container to prevent reuse.

    • Consult your EHS department. Some institutions may require that even triple-rinsed containers be disposed of through the hazardous waste stream, while others may allow disposal in regular trash or recycling after the label has been defaced.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.

G This compound Disposal Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type unused_product Unused/Expired Product waste_type->unused_product  Product contaminated_solid Contaminated Solids (PPE, Spill Debris) waste_type->contaminated_solid Solid Waste   empty_container Empty Container waste_type->empty_container Container label_waste Label as Hazardous Waste unused_product->label_waste collect_solid Collect in Lined Waste Container contaminated_solid->collect_solid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store in Satellite Accumulation Area label_waste->store_waste collect_solid->label_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_container Deface Label & Puncture Container triple_rinse->deface_container collect_rinsate->label_waste ehs_pickup Arrange Pickup via EHS/ Licensed Contractor store_waste->ehs_pickup dispose_container Dispose of Container per Institutional Policy deface_container->dispose_container dispose_container->ehs_pickup If required

Caption: Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.